molecular formula C6H4FNO2 B1663965 1-Fluoro-3-nitrobenzene CAS No. 402-67-5

1-Fluoro-3-nitrobenzene

Cat. No.: B1663965
CAS No.: 402-67-5
M. Wt: 141.1 g/mol
InChI Key: WMASLRCNNKMRFP-UHFFFAOYSA-N
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Description

1-Fluoro-3-nitrobenzene is a bioactive chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-3-nitrobenzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4FNO2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMASLRCNNKMRFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20193201
Record name 1-Fluoro-3-nitrobenzene
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Molecular Weight

141.10 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

402-67-5
Record name 1-Fluoro-3-nitrobenzene
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Foundational & Exploratory

An In-depth Technical Guide to 1-Fluoro-3-nitrobenzene: Synthesis, Properties, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Fluoro-3-nitrobenzene (CAS Number: 402-67-5), a key aromatic intermediate in the synthesis of a wide range of pharmaceuticals and other bioactive molecules. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and analysis, and explores its applications in drug discovery and development. The strategic placement of the fluoro and nitro groups on the benzene (B151609) ring imparts unique reactivity, making it a valuable building block for nucleophilic aromatic substitution reactions. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

This compound is a disubstituted benzene derivative that serves as a versatile precursor in the synthesis of complex organic molecules.[1][2] The presence of a fluorine atom and a nitro group on the aromatic ring significantly influences its chemical reactivity, particularly in nucleophilic aromatic substitution (SNAᵣ) reactions. The strong electron-withdrawing nature of the nitro group activates the ring towards nucleophilic attack, while the fluorine atom acts as an excellent leaving group in such reactions.[3][4] This unique combination of properties has led to its widespread use in the synthesis of pharmaceuticals, agrochemicals, and dyes.[5][6] Fluorinated aromatic compounds, in general, are of great interest in drug discovery as the incorporation of fluorine can enhance metabolic stability, improve bioavailability, and modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[7]

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the tables below for easy reference and comparison.

Chemical and Physical Properties
PropertyValueReference(s)
CAS Number 402-67-5[1]
Molecular Formula C₆H₄FNO₂[8]
Molecular Weight 141.10 g/mol [8]
Appearance Liquid[8]
Melting Point 1.7 °C (lit.)[8]
Boiling Point 205 °C (lit.)[8]
Density 1.325 g/mL at 25 °C (lit.)[8]
Refractive Index (n20/D) 1.525 (lit.)[8]
Solubility Soluble in many organic solvents.
Spectroscopic Data
Spectroscopic TechniqueKey DataReference(s)
¹H NMR Spectral data available.[9]
¹³C NMR Spectral data available.[1]
¹⁵N NMR Spectral data available.[10]
¹⁹F NMR Spectral data available.[1]
FTIR Spectral data available.[1]
Mass Spectrometry (GC-MS) Spectral data available.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of fluorobenzene (B45895). The following is a representative protocol.

Reaction: Nitration of Fluorobenzene

Materials:

  • Fluorobenzene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Beakers

  • Rotary evaporator

Procedure:

  • In a round-bottom flask cooled in an ice bath, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture).

  • With vigorous stirring, add fluorobenzene dropwise to the nitrating mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Fractional Distillation

The crude this compound can be purified by fractional distillation under reduced pressure.

Apparatus:

  • Distillation flask

  • Fractionating column (e.g., Vigreux column)

  • Condenser

  • Receiving flask

  • Heating mantle

  • Vacuum source

  • Thermometer

Procedure:

  • Set up the fractional distillation apparatus.

  • Place the crude this compound in the distillation flask.

  • Heat the flask gently and apply a vacuum.

  • Collect the fraction that distills at the appropriate boiling point and pressure. The boiling point of this compound is 205 °C at atmospheric pressure, which will be lower under vacuum.[8]

Analytical Methods

GC-MS is a powerful technique for assessing the purity of this compound and identifying any byproducts.[11][12][13][14]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • Capillary column (e.g., HP-5MS or equivalent).

  • Helium as the carrier gas.

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

GC-MS Parameters (Typical):

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

NMR spectroscopy is essential for structural confirmation of this compound.[15]

Sample Preparation:

  • Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

Analysis:

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. The chemical shifts and coupling constants will be characteristic of the this compound structure.

FTIR spectroscopy is used to identify the functional groups present in the molecule.[16][17]

Sample Preparation:

  • As a neat liquid between salt plates (e.g., NaCl or KBr).

Analysis:

  • Acquire the IR spectrum and identify characteristic absorption bands for C-F, C-NO₂, and aromatic C-H and C=C bonds.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of a variety of biologically active molecules.[2][18] Its utility stems from the ability to perform nucleophilic aromatic substitution reactions, where the fluorine atom is displaced by a nucleophile.[3][4][19][20]

Synthesis of Bioactive Molecules

The nitro group in this compound can be readily reduced to an amine, providing a handle for further functionalization. This two-step process of nucleophilic substitution followed by nitro group reduction is a common strategy in the synthesis of pharmaceutical intermediates. For example, reaction with various amines followed by reduction can lead to the formation of substituted anilines, which are precursors to a wide range of therapeutic agents, including anticancer, anti-inflammatory, and cardiovascular drugs.[5]

Role of Fluorine in Drug Design

The incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties.[7] Fluorine can:

  • Increase metabolic stability: The strong C-F bond can block sites of metabolism, leading to a longer half-life.

  • Improve binding affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets.

  • Enhance membrane permeability: The lipophilicity of a molecule can be fine-tuned by the introduction of fluorine.

Signaling Pathways and Biological Activity

While this compound is primarily used as a synthetic intermediate, the biological activity of the resulting nitroaromatic compounds is of significant interest. Nitro compounds can exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer effects.[21][22][23]

The mechanism of action of many nitroaromatic drugs involves the enzymatic reduction of the nitro group within target cells to form reactive nitroso and hydroxylamine (B1172632) intermediates. These reactive species can induce cellular damage through various mechanisms, including DNA damage and oxidative stress.

At present, there is no specific signaling pathway that has been identified to be directly and uniquely modulated by this compound itself. Its biological relevance is primarily realized through the diverse array of compounds that can be synthesized from it.

Safety and Toxicology

This compound is classified as a toxic substance. It is harmful if swallowed, inhaled, or absorbed through the skin. As with other nitroaromatic compounds, it can cause methemoglobinemia.[24][25] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a fundamentally important building block in modern organic and medicinal chemistry. Its unique reactivity, conferred by the fluoro and nitro substituents, allows for its versatile use in the synthesis of a wide range of complex molecules with potential therapeutic applications. This technical guide has provided a comprehensive overview of its properties, detailed experimental protocols for its synthesis and analysis, and highlighted its significance in drug discovery and development. A thorough understanding of the chemistry and handling of this compound is essential for researchers and professionals working to develop the next generation of pharmaceuticals.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Fluorobenzene Fluorobenzene Nitration Nitration Fluorobenzene->Nitration Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->Nitration Quenching (Ice) Quenching (Ice) Nitration->Quenching (Ice) Extraction (DCM) Extraction (DCM) Quenching (Ice)->Extraction (DCM) Washing (H2O, NaHCO3) Washing (H2O, NaHCO3) Extraction (DCM)->Washing (H2O, NaHCO3) Drying (MgSO4) Drying (MgSO4) Washing (H2O, NaHCO3)->Drying (MgSO4) Solvent Removal Solvent Removal Drying (MgSO4)->Solvent Removal Fractional Distillation Fractional Distillation Solvent Removal->Fractional Distillation This compound This compound Fractional Distillation->this compound

Figure 1: A representative workflow for the synthesis and purification of this compound.

Analytical_Workflow cluster_techniques Analytical Techniques cluster_data Data Analysis Sample Sample Sample Preparation Sample Preparation Sample->Sample Preparation GC-MS GC-MS Sample Preparation->GC-MS NMR (1H, 13C, 19F) NMR (1H, 13C, 19F) Sample Preparation->NMR (1H, 13C, 19F) FTIR FTIR Sample Preparation->FTIR Purity Assessment Purity Assessment GC-MS->Purity Assessment Structural Confirmation Structural Confirmation NMR (1H, 13C, 19F)->Structural Confirmation Functional Group ID Functional Group ID FTIR->Functional Group ID

Figure 2: A general workflow for the analytical characterization of this compound.

Drug_Discovery_Logic cluster_starting_material Starting Material cluster_reactions Chemical Transformations cluster_intermediates Key Intermediates cluster_final_products Final Products FNB This compound SNAr Nucleophilic Aromatic Substitution (SNAr) FNB->SNAr SubstitutedNitro Substituted Nitroaromatics SNAr->SubstitutedNitro Reduction Nitro Group Reduction SubstitutedAniline Substituted Anilines Reduction->SubstitutedAniline SubstitutedNitro->Reduction APIs Active Pharmaceutical Ingredients (APIs) SubstitutedAniline->APIs

Figure 3: Logical relationship of this compound as a building block in drug discovery.

References

Chemical and physical properties of 1-fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and key reactivity of 1-fluoro-3-nitrobenzene. The information is intended to support laboratory research, chemical synthesis, and drug development activities by providing detailed, actionable data and methodologies.

Core Chemical and Physical Properties

This compound, also known as m-fluoronitrobenzene, is a key aromatic intermediate characterized by the presence of electron-withdrawing fluorine and nitro groups on a benzene (B151609) ring. These substituents significantly influence its reactivity, making it a valuable precursor in organic synthesis.

Compound Identification
IdentifierValue
IUPAC Name This compound
CAS Number 402-67-5[1][2][3]
Molecular Formula C₆H₄FNO₂[1][2][3]
Molecular Weight 141.10 g/mol [1][4]
InChI InChI=1S/C6H4FNO2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H[4]
InChIKey WMASLRCNNKMRFP-UHFFFAOYSA-N[1]
Canonical SMILES C1=CC(=CC(=C1)F)--INVALID-LINK--[O-][4]
Synonyms m-Fluoronitrobenzene, m-Nitrofluorobenzene, 3-Fluoronitrobenzene[4][5]
Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Appearance Pale yellow to green-yellow liquid or solid[1]
Melting Point 1.7 °C to 4 °C
Boiling Point 205 °C[1]
Density 1.325 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.525[1]
Solubility Soluble in DMSO, ethanol, and acetone. Sparingly soluble in water.[4]
LogP (Octanol/Water) 1.9
Flash Point 76 °C (168.8 °F)[1]

Spectroscopic Data Analysis

Spectroscopic analysis is critical for the identification and characterization of this compound.

Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M+) at m/z 141, corresponding to its molecular weight.[4][5] Key fragmentation patterns include the loss of the nitro group (-NO₂, 46 amu) and subsequent fragmentation of the aromatic ring.

m/zRelative IntensityProposed Fragment
141 47%[C₆H₄FNO₂]⁺ (Molecular Ion)
95 100%[C₆H₄F]⁺ (Loss of NO₂)
75 78%[C₅H₂F]⁺ or [C₆H₃]⁺ (Loss of C₂H₂ from [C₆H₄F]⁺)
30 26%[NO]⁺
NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: The proton NMR spectrum is expected to show four signals in the aromatic region (approx. 7.4-8.4 ppm), corresponding to the four protons on the benzene ring. The electron-withdrawing effects of the fluorine and nitro groups will cause these protons to be deshielded. The signals will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbon attached to the fluorine (C-F) will show a large coupling constant (¹JCF), and its chemical shift will be significantly affected by the fluorine's high electronegativity. The carbon attached to the nitro group (C-NO₂) will also be deshielded. The expected chemical shift ranges for aromatic carbons are typically between 110-170 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3100-3000MediumAromatic C-H Stretch
~1600, ~1475Medium-StrongAromatic C=C Ring Stretch
~1530, ~1350 Strong Asymmetric & Symmetric NO₂ Stretch
~1250 Strong C-F Stretch
~900-675Medium-StrongAromatic C-H Out-of-Plane Bending

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound. These protocols are representative and may require optimization based on laboratory conditions and available equipment.

Synthesis via Nitration of Fluorobenzene (B45895)

One common method for preparing this compound is the electrophilic aromatic substitution of fluorobenzene using a nitrating mixture. Fluorine is an ortho-, para-directing group; however, the meta-isomer is also formed and can be separated.

Materials:

  • Fluorobenzene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice bath

  • Round-bottom flask with a condenser

  • Separatory funnel

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Distillation apparatus

Procedure:

  • Preparation of Nitrating Mixture: In a round-bottom flask, carefully add a calculated amount of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly, and with constant stirring, add an equimolar amount of concentrated nitric acid, ensuring the temperature remains below 10-15 °C.

  • Nitration Reaction: To the cooled nitrating mixture, add fluorobenzene dropwise from an addition funnel over a period of 30-60 minutes. Maintain the reaction temperature below 50-55 °C using the ice bath to control the exothermic reaction.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion. The mixture may be gently heated to 60 °C for about 45 minutes if required.[6]

  • Work-up: Carefully pour the reaction mixture over a large volume of crushed ice and water. This will quench the reaction and precipitate the crude product.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether). Collect the organic layer.

  • Washing: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent using a rotary evaporator.

Purification by Fractional Distillation

The crude product from the synthesis contains a mixture of isomers (ortho-, meta-, and para-fluoronitrobenzene) and unreacted starting materials. Fractional distillation is an effective method for purification.

Procedure:

  • Set up a fractional distillation apparatus with a Vigreux or packed column.

  • Place the crude product in the distillation flask.

  • Heat the flask gently. Collect the fractions based on their boiling points. The boiling point of this compound is approximately 205 °C.[1]

  • Monitor the purity of the collected fractions using analytical techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

Reactivity and Mechanisms

The primary reactivity of this compound is governed by the strong electron-withdrawing nature of the nitro group, which activates the aromatic ring for nucleophilic aromatic substitution (SₙAr).

Nucleophilic Aromatic Substitution (SₙAr)

In this mechanism, a nucleophile attacks the carbon atom bearing the fluorine, which acts as a leaving group. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The presence of the nitro group, particularly at the meta position, helps to stabilize the negative charge developed during the formation of this intermediate, thereby facilitating the reaction.

SNAr_Mechanism sub This compound inter Meisenheimer Complex (Resonance Stabilized) sub->inter  Attack at C-F nuc Nucleophile (Nu⁻) prod Substituted Product inter->prod  Loss of F⁻ lg Fluoride (F⁻)

Caption: Workflow of the Nucleophilic Aromatic Substitution (SₙAr) mechanism.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[4] It may cause damage to organs through prolonged or repeated exposure.

  • Irritation: Causes skin and eye irritation.

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Logical Relationships and Workflows

General Synthesis and Purification Workflow

The overall process from starting materials to a pure product involves a series of sequential steps, as illustrated in the following diagram.

Synthesis_Workflow start Starting Materials (e.g., Fluorobenzene) reaction Nitration Reaction (HNO₃ / H₂SO₄) start->reaction quench Quenching (Ice/Water) reaction->quench extract Extraction & Washing quench->extract dry Drying & Solvent Removal extract->dry purify Purification (Fractional Distillation) dry->purify analyze Analysis (GC, NMR, IR) purify->analyze product Pure this compound analyze->product

Caption: General experimental workflow for synthesis and purification.

References

1-Fluoro-3-nitrobenzene molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Fluoro-3-nitrobenzene

Introduction

This compound is a disubstituted benzene (B151609) derivative that serves as a crucial intermediate in organic synthesis.[1] Its unique molecular structure, featuring both a halogen and a nitro group, makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] The presence of the electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, a key reaction in the construction of complex molecules.[3] This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of this compound for researchers, scientists, and professionals in drug development.

Molecular Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[4][5] It is also commonly known by other names such as m-fluoronitrobenzene, m-nitrofluorobenzene, and 3-fluoronitrobenzene.[5][6]

The structure consists of a benzene ring substituted with a fluorine atom and a nitro group at positions 1 and 3, respectively.

molecular_structure cluster_benzene C1 C2 C1->C2 C6 C1->C6 F F C1->F C3 C2->C3 C2->C3 C4 C3->C4 N N C3->N C5 C4->C5 C4->C5 C5->C6 C6->C1 O1 O N->O1 O2 O N->O2

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental procedures.

Chemical and Physical Properties
PropertyValue
Molecular Formula C₆H₄FNO₂[4][6]
Molecular Weight 141.10 g/mol [7][8]
CAS Number 402-67-5[4][6][7]
Appearance Colorless to Yellow to Green clear liquid[9]
Melting Point 1.7 °C (lit.)[1][7]
Boiling Point 205 °C (lit.)[1][7]
Density 1.325 g/mL at 25 °C (lit.)[1][7]
Refractive Index (n20/D) 1.525 (lit.)[1][7]
Flash Point 76 °C (168.8 °F)[7]
Solubility in water Insoluble[9]
Solubility (other) Soluble in Alcohol, Ether[9]
Identifiers
Identifier TypeIdentifier
IUPAC Name This compound[4][5]
SMILES C1=CC(=CC(=C1)F)--INVALID-LINK--[O-][5]
InChI InChI=1S/C₆H₄FNO₂/c7-5-2-1-3-6(4-5)8(9)10/h1-4H[5][6][7]
InChIKey WMASLRCNNKMRFP-UHFFFAOYSA-N[4][6][7]
Spectroscopic Data

Spectroscopic data is available for this compound, which is critical for its identification and characterization. This includes data from ¹H NMR, ¹³C NMR, ¹⁵N NMR, ¹⁹F NMR, and mass spectrometry.[5][10][11]

Experimental Protocols

Synthesis of Fluoronitrobenzene Derivatives

While various methods exist for the synthesis of fluoronitrobenzene compounds, a common approach involves the fluorination of corresponding chloro- or nitrobenzoic acid precursors.

Example Protocol: Synthesis from a Nitrobenzoic Acid Derivative

This protocol is adapted from a method for synthesizing a related compound, 2-nitro-4-fluorobenzene, from 4-fluoro-2-nitrobenzoic acid, and illustrates a general strategy.[3][12]

  • Reactants and Reagents:

    • Substituted Nitrobenzoic Acid (e.g., 4-fluoro-2-nitrobenzoic acid)

    • Copper(I) acetate[3][12]

    • Silver sulfate[3][12]

    • 2,9-dimethyl-1,10-phenanthroline[12]

    • Sodium chloride[12]

    • Dimethyl sulfoxide (B87167) (DMSO)[3][12]

    • Oxygen[12]

    • Ethyl acetate (B1210297) (for extraction)

    • Distilled water

  • Procedure:

    • A Schlenk reaction tube equipped with a magnetic stirrer is charged with silver sulfate, copper(I) acetate, 2,9-dimethyl-1,10-phenanthroline, the starting nitrobenzoic acid, and sodium chloride.[12]

    • Dimethyl sulfoxide (DMSO) is added as the solvent.[12]

    • The mixture is heated to 160 °C in the presence of oxygen.[12]

    • The reaction is allowed to proceed for 24 hours.[12]

    • Upon completion, the reaction is quenched by the addition of distilled water.[12]

    • The product is extracted with ethyl acetate multiple times.[12]

    • The combined organic phases are concentrated to yield the fluoronitrobenzene product.[12]

synthesis_workflow start Charge Schlenk tube with: - Nitrobenzoic Acid - Catalysts (Cu(I) acetate, Ag₂SO₄) - Ligand & NaCl solvent Add DMSO as solvent start->solvent react Heat to 160°C under Oxygen atmosphere for 24 hours solvent->react quench Quench reaction with distilled water react->quench extract Extract product with Ethyl Acetate (3x) quench->extract concentrate Combine organic phases and concentrate extract->concentrate product Yields This compound (or derivative) concentrate->product logical_relationship reaction Silver-Mediated Fluorination of Aryl Silane product Fluorinated Aryl Product (Analyte) reaction->product analysis Quantitative Analysis (e.g., GC, HPLC) product->analysis standard This compound (Internal Standard) standard->analysis quantification Accurate Yield Determination analysis->quantification

References

An In-depth Technical Guide to the Solubility and Reactivity of 1-Fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, solubility, and reactivity of 1-fluoro-3-nitrobenzene. This information is critical for its application in organic synthesis, particularly in the development of pharmaceuticals and other advanced materials.

Core Properties of this compound

This compound is a pale yellow liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₄FNO₂[2]
Molecular Weight 141.10 g/mol [2]
CAS Number 402-67-5[2]
Appearance Pale yellow liquid[1]
Melting Point 1.7 °C[3]
Boiling Point 205 °C[3]
Density 1.325 g/mL at 25 °C[3]
Refractive Index n20/D 1.525[3]
log Pow (Octanol/Water) 1.9[2]
Dipole Moment 3.45 D[4]

Solubility Profile

Quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, its solubility characteristics can be inferred from its structural features and available qualitative information. The presence of both a polar nitro group and a halogenated benzene (B151609) ring gives it a moderate polarity.

Solvent TypeSolubilityRationale
Polar Aprotic Solvents SolubleSoluble in DMSO.
Polar Protic Solvents Moderately SolubleTends to dissolve well in solvents like ethanol (B145695) and acetone.[1]
Non-Polar Solvents Poorly SolubleGenerally low solubility in solvents such as hexane.[1]
Aqueous Solutions Poorly SolubleThe hydrophobic nature of the benzene ring limits its solubility in water.[1]

Reactivity and Synthetic Applications

This compound is a versatile intermediate in organic synthesis. Its reactivity is primarily dictated by the electron-withdrawing nature of the nitro group, which activates the aromatic ring towards nucleophilic attack, and the presence of the fluorine atom, a good leaving group in such reactions.

General Reactivity Overview

Reactivity_of_1_Fluoro_3_nitrobenzene This compound This compound Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution This compound->Nucleophilic Aromatic Substitution Nu⁻ Reduction of Nitro Group Reduction of Nitro Group This compound->Reduction of Nitro Group [H] Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution This compound->Electrophilic Aromatic Substitution E⁺ Cross-Coupling Reactions Cross-Coupling Reactions This compound->Cross-Coupling Reactions Pd or Cu catalyst

Caption: Key reaction pathways of this compound.

Nucleophilic Aromatic Substitution (SNA)

The most prominent reaction of this compound is nucleophilic aromatic substitution. The strong electron-withdrawing nitro group deactivates the ring towards electrophilic attack but activates it for nucleophilic attack, particularly at the ortho and para positions relative to the nitro group. In this meta-substituted compound, the fluorine atom is readily displaced by a variety of nucleophiles.

SNAr_Mechanism cluster_0 Addition-Elimination Mechanism Start This compound + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack (Slow) Product Substituted Product + F⁻ Intermediate->Product Loss of Leaving Group (Fast)

Caption: Mechanism of nucleophilic aromatic substitution.

This protocol is adapted from general procedures for SNAr reactions with amines.[5]

  • Materials:

    • This compound (1.0 eq)

    • Primary or secondary amine (1.1 - 1.5 eq)

    • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)

    • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) as solvent

  • Procedure:

    • In a round-bottom flask, dissolve this compound in the chosen solvent.

    • Add the amine nucleophile to the solution.

    • Add the base (K₂CO₃ or Et₃N).

    • Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (B1210297) (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, yielding 3-fluoroaniline. This transformation is a key step in the synthesis of many pharmaceutical and agrochemical compounds. A variety of reducing agents can be employed for this purpose.

Nitro_Reduction Start This compound Product 3-Fluoroaniline Start->Product Reduction Reagents Common Reducing Agents: - H₂, Pd/C - Sn, HCl - Fe, HCl/NH₄Cl Reagents->Product

Caption: Reduction of this compound to 3-fluoroaniline.

This protocol is based on a general procedure for the reduction of nitroarenes using tin and hydrochloric acid.

  • Materials:

    • This compound (1.0 eq)

    • Granulated tin (Sn) (2.5 - 3.0 eq)

    • Concentrated hydrochloric acid (HCl)

    • Sodium hydroxide (B78521) (NaOH) solution

    • Diethyl ether or Ethyl acetate for extraction

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add this compound and granulated tin.

    • Slowly add concentrated hydrochloric acid to the mixture. The reaction is exothermic and may require cooling in an ice bath.

    • After the initial reaction subsides, heat the mixture to reflux for 1-2 hours, or until TLC indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and carefully neutralize the excess acid by the slow addition of a concentrated NaOH solution until the solution is basic.

    • Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

    • Remove the solvent under reduced pressure to yield the crude 3-fluoroaniline, which can be further purified by distillation or chromatography.

Electrophilic Aromatic Substitution

The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. The fluorine atom is also a deactivating group but is an ortho-, para-director. In this compound, the directing effects of the two substituents are complex. The strong deactivating nature of the nitro group generally makes electrophilic substitution challenging.

Cross-Coupling Reactions

This compound can participate in various metal-catalyzed cross-coupling reactions, although the C-F bond is generally less reactive than C-Cl, C-Br, or C-I bonds in these reactions.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organohalide.[6][7] While aryl fluorides can be challenging substrates, specialized catalytic systems have been developed for their use.[7] The reaction involves the oxidative addition of the aryl fluoride (B91410) to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to form the C-C bond.[7]

  • Ullmann Condensation: This copper-catalyzed reaction is used to form C-O, C-N, and C-S bonds.[8] Traditional Ullmann reactions often require harsh conditions, but modern methods with ligands allow for milder reaction conditions.[8] The reaction is particularly effective with aryl halides that are activated by electron-withdrawing groups.[8]

Conclusion

This compound is a valuable building block in organic synthesis due to its dual reactivity. The fluorine atom serves as a good leaving group in nucleophilic aromatic substitution reactions, while the nitro group can be reduced to an amine, providing a handle for further functionalization. Understanding its solubility and reactivity is essential for designing efficient and effective synthetic routes for a wide range of target molecules in the pharmaceutical and materials science industries.

References

Spectroscopic Analysis of 1-fluoro-3-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound 1-fluoro-3-nitrobenzene (C₆H₄FNO₂), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document details its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic profiles, offering a valuable resource for compound identification and characterization in a research and development setting.

Mass Spectrometry (MS)

Mass spectrometry of this compound was performed using electron ionization (EI), providing insights into the molecular weight and fragmentation pattern of the molecule.

Table 1: Mass Spectrometry Data for this compound [1]

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment
14147.19[M]⁺ (Molecular Ion)
9599.99[M-NO₂]⁺
7577.79[C₆H₄F-NO₂-HF]⁺
8319.29Not Assigned
3026.33[NO]⁺
Experimental Protocol: Mass Spectrometry

A dilute solution of this compound, typically in a volatile organic solvent like methanol (B129727) or acetonitrile, is introduced into the mass spectrometer. The sample is then vaporized and ionized using a high-energy electron beam (typically 70 eV) in an electron ionization (EI) source. The resulting positively charged molecular ions and fragment ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups. The data presented here was obtained from a neat sample.

Table 2: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3100Aromatic C-HStretching
~1620, ~1480Aromatic C=CStretching
~1530N-O (Nitro group)Asymmetric Stretching
~1350N-O (Nitro group)Symmetric Stretching
~1250C-FStretching
~880, ~740Aromatic C-HOut-of-plane Bending
Experimental Protocol: Infrared (IR) Spectroscopy

For a liquid sample such as this compound, the IR spectrum is typically recorded using the neat technique. A drop of the liquid is placed between two polished salt plates (e.g., NaCl or KBr) to form a thin film. This "sandwich" is then mounted in the sample holder of an FTIR spectrometer. An infrared beam is passed through the sample, and the detector measures the amount of light transmitted at each wavenumber. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) exhibits four distinct signals in the aromatic region, corresponding to the four protons on the benzene (B151609) ring. The electron-withdrawing nitro group and the electronegative fluorine atom cause the protons to be deshielded, resulting in downfield chemical shifts. A signal for an isolated proton is observed around 7.9 ppm, which corresponds to the proton at the 2-position, having no ortho or meta proton-proton couplings.[2]

Table 3: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.2m-H-4
~8.0m-H-6
~7.9m-H-2
~7.5m-H-5
¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound shows six distinct signals, one for each of the six carbon atoms in the benzene ring. The chemical shifts are influenced by the electronegativity of the attached fluorine and the electron-withdrawing nature of the nitro group.

Table 4: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
~163 (d)C-F
~149 (s)C-NO₂
~131 (d)C-5
~125 (d)C-4
~118 (d)C-6
~110 (d)C-2
Experimental Protocol: NMR Spectroscopy

A sample of this compound (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added. The tube is then placed in the NMR spectrometer. For ¹H NMR, a single pulse experiment is usually sufficient. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio. The instrument's magnetic field is locked onto the deuterium (B1214612) signal of the solvent, and the field homogeneity is optimized through a process called shimming before data acquisition.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Prep_MS Dilution in Volatile Solvent Sample->Prep_MS Prep_IR Neat Sample (Thin Film) Sample->Prep_IR Prep_NMR Dissolution in Deuterated Solvent Sample->Prep_NMR MS Mass Spectrometry (MS) Prep_MS->MS IR Infrared Spectroscopy (IR) Prep_IR->IR NMR Nuclear Magnetic Resonance (NMR) Prep_NMR->NMR Data_MS Molecular Weight & Fragmentation Pattern MS->Data_MS Data_IR Functional Group Identification IR->Data_IR Data_NMR Molecular Structure Elucidation NMR->Data_NMR Final_Structure Compound Characterization Data_MS->Final_Structure Data_IR->Final_Structure Data_NMR->Final_Structure

General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Synthesis and Mechanism of 1-Fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and reaction mechanisms of 1-fluoro-3-nitrobenzene, a key intermediate in the development of pharmaceuticals and other fine chemicals. This document details the primary synthetic routes, including the Balz-Schiemann reaction and nucleophilic aromatic substitution, supported by experimental data and mechanistic insights.

Introduction

This compound is an aromatic organic compound with the chemical formula C₆H₄FNO₂. The presence of both a fluorine atom and a nitro group on the benzene (B151609) ring imparts unique reactivity, making it a valuable building block in organic synthesis. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, particularly in nucleophilic substitution reactions. This guide will explore the two predominant methods for its synthesis, providing detailed protocols and mechanistic discussions to aid researchers in their practical applications and theoretical understanding.

Synthetic Methodologies

The synthesis of this compound is primarily achieved through two robust methods: the Balz-Schiemann reaction of 3-nitroaniline (B104315) and the nucleophilic aromatic substitution (halogen exchange) of 1-chloro-3-nitrobenzene (B92001).

Balz-Schiemann Reaction

The Balz-Schiemann reaction is a well-established method for the introduction of fluorine into an aromatic ring. The process begins with the diazotization of a primary aromatic amine, in this case, 3-nitroaniline, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt.

Materials:

  • 3-nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Fluoroboric Acid (HBF₄, 48% aqueous solution)

  • Ice

  • Sand

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Diazotization: In a suitable reaction vessel, dissolve 3-nitroaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the 3-nitrobenzenediazonium (B97059) chloride solution.

  • Formation of the Tetrafluoroborate Salt: To the cold diazonium salt solution, slowly add a chilled solution of fluoroboric acid. The 3-nitrobenzenediazonium tetrafluoroborate will precipitate out of the solution.

  • Filter the precipitate under vacuum and wash it with cold water, followed by a small amount of cold methanol (B129727), and finally with diethyl ether to aid in drying.

  • Thermal Decomposition: Carefully dry the isolated diazonium salt. Mix the dried salt with sand and gently heat the mixture. The decomposition will be evident by the evolution of nitrogen gas and boron trifluoride. The crude this compound is collected by distillation.

  • Purification: The crude product is then purified by vacuum distillation to yield pure this compound.

The Balz-Schiemann reaction proceeds in three main stages:

  • Diazotization of 3-nitroaniline: Nitrous acid (HNO₂), generated in situ from sodium nitrite and hydrochloric acid, reacts with 3-nitroaniline to form 3-nitrobenzenediazonium chloride.

  • Formation of 3-nitrobenzenediazonium tetrafluoroborate: Anion exchange with fluoroboric acid yields the more stable and isolable diazonium tetrafluoroborate salt.

  • Thermal Decomposition: Upon heating, the diazonium salt decomposes to form a highly reactive aryl cation, nitrogen gas (N₂), and boron trifluoride (BF₃). The fluoride (B91410) ion from the tetrafluoroborate counter-ion then attacks the aryl cation to form the final product, this compound.[1]

Balz_Schiemann_Mechanism cluster_diazotization Diazotization cluster_anion_exchange Anion Exchange cluster_decomposition Thermal Decomposition 3-Nitroaniline 3-Nitroaniline NaNO2_HCl NaNO₂ / HCl (0-5 °C) 3-Nitroaniline->NaNO2_HCl Diazonium_Salt 3-Nitrobenzenediazonium Chloride NaNO2_HCl->Diazonium_Salt HBF4 HBF₄ Tetrafluoroborate_Salt 3-Nitrobenzenediazonium Tetrafluoroborate Diazonium_Salt->Tetrafluoroborate_Salt + HBF₄ - HCl Heat Δ (Heat) Products This compound + N₂ + BF₃ Tetrafluoroborate_Salt->Products Heat

Caption: Workflow for the Balz-Schiemann Synthesis.

Nucleophilic Aromatic Substitution (Halogen Exchange)

This method involves the displacement of a chloride ion from 1-chloro-3-nitrobenzene with a fluoride ion. The presence of the electron-withdrawing nitro group is crucial for activating the aromatic ring towards nucleophilic attack. This is the most common industrial method for the synthesis of this compound, offering high selectivity and yields.[2]

Materials:

  • 1-Chloro-3-nitrobenzene

  • Anhydrous Potassium Fluoride (KF)

  • Aprotic polar solvent (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Sulfolane)

  • Phase-transfer catalyst (optional, e.g., a quaternary ammonium (B1175870) salt)

  • Anhydrous Toluene (B28343)

  • Methanol

Procedure:

  • Preparation of Fluorinating Agent: Anhydrous potassium fluoride is essential. A dispersion of ultra-fine particulate potassium fluoride can be prepared by dissolving KF in methanol, adding an aprotic polar solvent and toluene, and then removing the methanol and toluene by distillation.[3]

  • Reaction: In a dry reaction vessel, charge the dispersion of anhydrous potassium fluoride in the chosen aprotic polar solvent. Add 1-chloro-3-nitrobenzene and a phase-transfer catalyst (if used).

  • Heat the reaction mixture to a high temperature (typically 150-240 °C) with vigorous stirring.[4] The reaction progress can be monitored by Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture and add water. Extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate).

  • Wash the organic layer with water to remove the solvent and any remaining salts.

  • Purification: Dry the organic extract over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product is then purified by vacuum distillation.

The nucleophilic aromatic substitution for the synthesis of this compound proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The fluoride ion (F⁻) acts as a nucleophile and attacks the carbon atom bearing the chlorine atom. This leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro group.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion (Cl⁻), which is a good leaving group.

SNAr_Mechanism Start 1-Chloro-3-nitrobenzene Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) Start->Meisenheimer:f1 + F⁻ Nucleophile F⁻ Product This compound Meisenheimer:f1->Product - Cl⁻ Leaving_Group Cl⁻

Caption: Nucleophilic Aromatic Substitution Mechanism.

Quantitative Data

The following tables summarize the reaction conditions and yields for the synthesis of this compound and related compounds.

Table 1: Balz-Schiemann Reaction Data

Starting MaterialProductReagentsTemperature (°C)Yield (%)Reference
3-NitroanilineThis compound1. NaNO₂, HCl 2. HBF₄ 3. Heat0-5 (diazotization), then heat for decompositionModerate to GoodGeneral textbook knowledge
4-Nitroaniline1-Fluoro-4-nitrobenzene1. NaNO₂, HCl 2. HBF₄ 3. Heat0-5 (diazotization), then heat for decomposition86.7[5]

Table 2: Nucleophilic Aromatic Substitution (Halogen Exchange) Data

Starting MaterialProductReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
1-Chloro-3-nitrobenzeneThis compoundKFDMSO150-2004-885-92[2]
1-Chloro-4-nitrobenzene1-Fluoro-4-nitrobenzeneKF, Tetramethylammonium chlorideDMF1501591.58[6]
3,4-Dichloronitrobenzene3-Chloro-4-fluoronitrobenzeneKFSulfolane2402468.8 (conversion)[4]

Purification and Characterization

The final product, this compound, is typically purified by vacuum distillation .[7] The purity can be assessed using Gas Chromatography (GC).

Characterization of the compound is performed using various spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, with chemical shifts and coupling constants characteristic of the substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum will show signals for the different carbon atoms in the molecule, including the carbon attached to the fluorine, which will exhibit a large C-F coupling constant.[8]

    • ¹⁹F NMR: The fluorine NMR spectrum will show a single signal for the fluorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-F bond, the nitro group (symmetric and asymmetric stretching), and the aromatic C-H and C=C bonds.[8]

Table 3: Spectroscopic Data for this compound

TechniqueKey Features
¹H NMR Aromatic protons in the range of 7.0-8.5 ppm.
¹³C NMR Signals for 6 aromatic carbons, with the C-F carbon showing a large coupling constant.
IR (cm⁻¹) ~1530 & 1350 (NO₂ stretch), ~1250 (C-F stretch), ~3100 (aromatic C-H stretch).[8]

Conclusion

This technical guide has detailed the primary synthetic routes, reaction mechanisms, and characterization methods for this compound. Both the Balz-Schiemann reaction and nucleophilic aromatic substitution offer viable pathways for its synthesis, with the latter being more prevalent in industrial settings due to higher yields and selectivity. The provided experimental protocols and mechanistic diagrams serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. A thorough understanding of these methods will facilitate the efficient production and application of this important chemical intermediate.

References

An In-Depth Technical Guide to the Toxicology and Safety of 1-Fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on currently available data. 1-Fluoro-3-nitrobenzene is a chemical with a toxicological profile that has not been fully investigated.[1][2] All handling and experimental procedures should be conducted with extreme caution, adhering to all applicable safety regulations and guidelines.

Introduction

This compound (CAS No. 402-67-5) is an aromatic organic compound with the molecular formula C₆H₄FNO₂.[3] It presents as a pale yellow solid with a faint odor and is sparingly soluble in water.[4] This compound serves as a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries, for the introduction of fluorine and nitro functionalities into more complex molecules. Given its reactive nature and the known toxicities of related nitroaromatic compounds, a thorough understanding of its toxicological and safety profile is paramount for professionals working with this chemical.

This guide provides a comprehensive overview of the available toxicology and safety information for this compound, with a focus on quantitative data, experimental methodologies, and potential mechanisms of toxicity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its potential for environmental fate, transport, and absorption.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 402-67-5[3]
Molecular Formula C₆H₄FNO₂[3]
Molecular Weight 141.10 g/mol [3]
Appearance Pale yellow solid[4]
Melting Point 1.7 °C (35.1 °F)[1]
Boiling Point 205 °C (401 °F)[1]
Density 1.325 g/cm³ at 25 °C (77 °F)[1]
Log P (octanol/water) 1.9[1]
Solubility Sparingly soluble in water[4]

Toxicological Profile

Quantitative toxicological data for this compound are limited.[1][2] Much of the available information is based on expert judgment, data from structurally similar compounds, or qualitative assessments from safety data sheets.

Acute Toxicity

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][3][4]

Table 2: Acute Toxicity Data for this compound

RouteSpeciesValueClassificationReference
Dermal-Acute toxicity estimate: 300 mg/kgToxic in contact with skin[1]
Inhalation (vapour)-Acute toxicity estimate (4 h): 3 mg/lToxic if inhaled[1]
Oral--Toxic if swallowed[3][4]
Skin and Eye Irritation

There is no definitive data available regarding the skin and eye irritation potential of this compound.[1] However, given its chemical nature, contact should be avoided.

Sensitization

No data is available to assess the potential of this compound to cause skin or respiratory sensitization.[1]

Germ Cell Mutagenicity

No specific germ cell mutagenicity data for this compound were found.[1] However, studies on related mono-nitrobenzene derivatives suggest that compounds with a nitro group in the meta or para position can be mutagenic in the Ames test.[5]

Carcinogenicity

There is no data available on the carcinogenic potential of this compound.[1] The International Agency for Research on Cancer (IARC) has not classified this specific compound.[1]

Reproductive Toxicity

No data is available to assess the reproductive toxicity of this compound.[1]

Specific Target Organ Toxicity (STOT)
  • Single Exposure: No data available.

  • Repeated Exposure: May cause damage to organs through prolonged or repeated exposure.[1][3][4] The primary target organ is likely the blood, due to the potential to induce methemoglobinemia, a characteristic effect of many aromatic nitro compounds.[1][2]

Mechanism of Toxicity: Methemoglobinemia

A primary toxicological concern for aromatic nitro compounds is the induction of methemoglobinemia.[1][2] This condition arises from the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it unable to bind and transport oxygen.[2][6]

The proposed mechanism involves the metabolic reduction of the nitro group to nitrosobenzene (B162901) and phenylhydroxylamine intermediates.[2] These metabolites can then participate in a redox cycle within red blood cells, leading to the formation of methemoglobin.

Methemoglobinemia_Induction FNB This compound (in body) Metabolism Metabolic Reduction (e.g., in liver, gut microflora) FNB->Metabolism Absorption Intermediates Reactive Intermediates (e.g., Nitrosobenzene, Phenylhydroxylamine derivatives) Metabolism->Intermediates RBC Red Blood Cell Intermediates->RBC Enters Hb Hemoglobin (Fe²⁺) Intermediates->Hb Oxidizes RBC->Hb MetHb Methemoglobin (Fe³⁺) Hb->MetHb Hypoxia Tissue Hypoxia MetHb->Hypoxia Leads to

Caption: Proposed mechanism of methemoglobinemia induction by this compound.

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below. These protocols are based on internationally recognized guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is designed to assess the acute oral toxicity of a substance by using a stepwise procedure with a small number of animals.

OECD_420_Workflow start Start sighting Sighting Study (1 animal per step) start->sighting select_dose Select Starting Dose for Main Study (5, 50, 300, or 2000 mg/kg) sighting->select_dose main_study Main Study (5 animals, usually female) select_dose->main_study observe Observe for 14 days (mortality, clinical signs, body weight) main_study->observe outcome Determine Outcome observe->outcome no_toxicity No Evident Toxicity outcome->no_toxicity No effects toxicity Evident Toxicity outcome->toxicity Toxic signs mortality Mortality outcome->mortality Death classify Classify Substance (GHS) no_toxicity->classify toxicity->classify mortality->classify

Caption: Workflow for the Acute Oral Toxicity Fixed Dose Procedure (OECD 420).

Methodology:

  • Sighting Study: A single animal is dosed at a starting dose level (e.g., 300 mg/kg). Based on the outcome (no effect, toxicity, or mortality), the dose for the next animal is adjusted up or down. This continues until the dose causing evident toxicity is identified.

  • Main Study: A group of 5 animals (typically female rats) is dosed at the selected starting dose.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Endpoint: The study allows for the classification of the substance according to the Globally Harmonised System (GHS) based on the observed toxicity.

Bacterial Reverse Mutation Test (Ames Test; OECD 471)

The Ames test is a widely used method to evaluate the potential of a substance to induce gene mutations in bacteria.[7]

Ames_Test_Workflow start Start prepare Prepare Tester Strains (e.g., Salmonella typhimurium, His-) start->prepare treatment Treat Bacteria with this compound (with and without S9 metabolic activation) prepare->treatment plate Plate on Histidine-deficient Agar (B569324) treatment->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count compare Compare to Negative and Positive Controls count->compare positive Significant Increase in Revertants (Mutagenic) compare->positive Yes negative No Significant Increase (Non-mutagenic) compare->negative No end End positive->end negative->end

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test (OECD 471).

Methodology:

  • Strains: Histidine-requiring (His-) strains of Salmonella typhimurium are used.

  • Exposure: The bacterial strains are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 fraction from rat liver).

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

  • Incubation: Plates are incubated for 48-72 hours.

  • Endpoint: Only bacteria that have undergone a reverse mutation to a histidine-producing (His+) state will form colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vitro Chromosomal Aberration Test (OECD 473)

This test identifies substances that cause structural damage to chromosomes in cultured mammalian cells.[8]

Methodology:

  • Cell Culture: Cultured mammalian cells (e.g., Chinese hamster ovary (CHO) cells or human lymphocytes) are used.

  • Exposure: Cells are exposed to at least three concentrations of this compound, with and without metabolic activation (S9).

  • Metaphase Arrest: After treatment, a spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

  • Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and stained.

  • Analysis: Metaphase spreads are examined microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).

  • Endpoint: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a clastogenic potential.

In Vitro Micronucleus Test (OECD 487)

This assay detects genotoxic damage by identifying micronuclei in the cytoplasm of interphase cells.[9][10] Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.

Methodology:

  • Cell Culture: Suitable mammalian cell lines are used.

  • Exposure: Cells are treated with the test substance, with and without metabolic activation.

  • Cytokinesis Block (optional): Cytochalasin B can be added to block cytokinesis, resulting in binucleated cells, which makes scoring easier.

  • Harvesting and Staining: Cells are harvested and stained to visualize the nuclei and micronuclei.

  • Analysis: The frequency of micronucleated cells is scored.

  • Endpoint: A significant increase in the frequency of micronucleated cells indicates genotoxic potential.

Safety and Handling

Due to its toxicity, strict safety precautions must be observed when handling this compound.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear chemical-resistant gloves and protective clothing.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors if working in a poorly ventilated area or if vapors are generated.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure eyewash stations and safety showers are readily accessible.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Storage and Disposal
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep away from heat, sparks, and open flames.

  • Disposal: Dispose of waste and contaminated materials in accordance with federal, state, and local regulations.

Conclusion

This compound is a chemical with significant toxicological hazards, primarily related to its acute toxicity upon ingestion, dermal contact, and inhalation. The potential for this compound to induce methemoglobinemia is a key concern, consistent with the broader class of aromatic nitro compounds. While specific quantitative data on many toxicological endpoints are lacking, the available information necessitates stringent safety protocols to minimize exposure. Further research, including standardized toxicological testing, is crucial to fully characterize the risk profile of this compound and to establish safe exposure limits. Researchers and drug development professionals must exercise a high degree of caution and adhere to all recommended safety procedures when handling this compound.

References

An In-depth Technical Guide on the Discovery and History of 1-Fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-3-nitrobenzene is a key aromatic intermediate whose unique electronic properties, stemming from the presence of both a fluorine atom and a nitro group on the benzene (B151609) ring, make it a valuable building block in organic synthesis. Its discovery and the development of its synthesis have been pivotal in the advancement of organofluorine chemistry, with significant implications for the pharmaceutical and material science industries. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and physicochemical properties of this compound, offering detailed experimental protocols from seminal works and a comparative analysis of historical and modern data.

Historical Context and Discovery

The late 19th and early 20th centuries marked a period of intense investigation into the chemistry of aromatic compounds. The introduction of fluorine into an aromatic ring was a significant challenge due to the high reactivity of elemental fluorine. The development of reliable methods for the synthesis of fluoroaromatic compounds was a major breakthrough.

The history of this compound is intrinsically linked to two major advancements in organic chemistry: the electrophilic nitration of fluorobenzene (B45895) and the development of the Balz-Schiemann reaction.

Early Investigations: The Nitration of Fluorobenzene by Holleman

At the turn of the 20th century, Dutch chemist Arnold Frederick Holleman conducted systematic studies on the electrophilic substitution reactions of benzene derivatives. His work on the nitration of fluorobenzene, published in the early 1900s, was among the first to describe the formation of fluoronitrobenzene isomers. Holleman's research established the ortho-, para-directing effect of the fluorine atom, while also noting the formation of the meta-isomer, this compound, in smaller quantities.

A Landmark Discovery: The Balz-Schiemann Reaction

A more direct and versatile method for the synthesis of aryl fluorides was discovered in 1927 by German chemists Günther Balz and Günther Schiemann.[1] Their reaction, which involves the thermal decomposition of an aromatic diazonium tetrafluoroborate (B81430) salt, provided a much-needed tool for the regioselective introduction of fluorine into an aromatic ring. The Balz-Schiemann reaction could be readily applied to a wide range of anilines, including 3-nitroaniline, providing a specific route to this compound. This discovery was a significant milestone in organofluorine chemistry.[2]

Physicochemical Properties: A Comparative Analysis

The physical and chemical properties of this compound have been well-characterized over the years. A comparison of historical data with modern, more precise measurements highlights the advancements in analytical techniques.

PropertyHistorical Value (Early 20th Century)Modern Value
Molecular Formula C₆H₄FNO₂C₆H₄FNO₂
Molecular Weight Not explicitly reported141.10 g/mol [3]
Appearance -Colorless to yellow liquid
Melting Point -1.7 °C (lit.)
Boiling Point -205 °C (lit.)
Density -1.325 g/mL at 25 °C (lit.)
Refractive Index -n20/D 1.525 (lit.)
CAS Number Not applicable402-67-5

Key Historical Synthesis Protocols

The following sections provide detailed experimental protocols for the two primary historical methods used to synthesize this compound.

Synthesis via Nitration of Fluorobenzene (Based on Holleman's Work)

This method produces a mixture of isomers, with the para- and ortho-isomers being the major products. The separation of the meta-isomer was a significant challenge for early chemists.

Experimental Protocol:

  • Nitration: To a cooled mixture of concentrated nitric acid and concentrated sulfuric acid, fluorobenzene is added dropwise with constant stirring, maintaining a low temperature.

  • Work-up: The reaction mixture is then poured onto ice, and the resulting crude product, a mixture of fluoronitrobenzene isomers, is separated.

  • Isomer Separation: Historically, the separation of the small amount of the meta-isomer from the more abundant ortho- and para-isomers was achieved through fractional distillation and crystallization techniques. The differences in the boiling and melting points of the isomers allowed for their eventual isolation.

Logical Relationship of Isomer Formation:

Nitration of fluorobenzene yielding a mixture of isomers.
Synthesis via the Balz-Schiemann Reaction

This method offers a more direct and regioselective route to this compound starting from 3-nitroaniline.

Experimental Protocol (Based on the original work of Balz and Schiemann):

  • Diazotization: 3-Nitroaniline is dissolved in aqueous fluoroboric acid (HBF₄). To this cooled solution, an aqueous solution of sodium nitrite (B80452) (NaNO₂) is added slowly to form the diazonium tetrafluoroborate salt, which often precipitates from the solution.

  • Isolation of the Diazonium Salt: The precipitated 3-nitrobenzenediazonium (B97059) tetrafluoroborate is collected by filtration and washed with cold water, followed by ethanol (B145695) and diethyl ether to aid in drying.

  • Thermal Decomposition: The dry diazonium salt is gently heated. The salt decomposes to yield this compound, nitrogen gas, and boron trifluoride. The product is then collected, often by distillation.

Experimental Workflow for the Balz-Schiemann Reaction:

BalzSchiemannWorkflow Start 3-Nitroaniline Diazotization Diazotization (NaNO₂, HBF₄, 0-5 °C) Start->Diazotization DiazoniumSalt 3-Nitrobenzenediazonium Tetrafluoroborate (precipitate) Diazotization->DiazoniumSalt Isolation Filtration and Washing DiazoniumSalt->Isolation Decomposition Thermal Decomposition (Heating) Isolation->Decomposition Product This compound Decomposition->Product

Step-by-step workflow of the Balz-Schiemann reaction.

Modern Applications in Research and Drug Development

This compound continues to be a valuable building block in modern organic synthesis. The presence of the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) at the positions ortho and para to the nitro group. This reactivity allows for the introduction of a wide variety of functional groups, making it a versatile precursor for the synthesis of complex molecules.

In the pharmaceutical industry, the 1-fluoro-3-nitrophenyl moiety is incorporated into various drug candidates. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modulate the pharmacokinetic properties of a molecule. Its applications extend to the synthesis of agrochemicals and advanced materials.

Signaling Pathway of SNAr Reaction:

SnArPathway Substrate This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) Substrate->Meisenheimer + Nu⁻ Nucleophile Nucleophile (Nu⁻) Product Substituted Product Meisenheimer->Product - F⁻ LeavingGroup Fluoride Ion (F⁻)

General mechanism of nucleophilic aromatic substitution on this compound.

Conclusion

The discovery and synthesis of this compound represent a significant chapter in the history of organic chemistry. From the early, non-selective nitration methods to the elegant and regioselective Balz-Schiemann reaction, the journey to access this important molecule has mirrored the broader advancements in the field. Today, this compound remains an indispensable tool for chemists in academia and industry, enabling the creation of novel molecules with diverse applications in medicine and materials science. This guide has provided a detailed historical and technical overview, intended to serve as a valuable resource for researchers and professionals in the chemical sciences.

References

Theoretical Insights into 1-fluoro-3-nitrobenzene: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies conducted on 1-fluoro-3-nitrobenzene, a molecule of interest in medicinal chemistry and materials science. The document delves into its molecular structure, vibrational properties, and electronic characteristics as elucidated by computational methods. All quantitative data is presented in structured tables for comparative analysis, and detailed methodologies for the cited theoretical experiments are provided.

Molecular Structure and Geometry

The equilibrium molecular geometry of this compound has been optimized using Density Functional Theory (DFT) calculations, providing precise data on bond lengths and angles. These computational approaches offer a detailed three-dimensional understanding of the molecule's structure at the atomic level.

Data Presentation: Optimized Geometrical Parameters

The structural parameters of this compound have been calculated, revealing the influence of the fluorine and nitro group substituents on the benzene (B151609) ring. The C-F bond length is reported to be in the range of 1.338–1.354 Å[1]. The tables below summarize the key bond lengths and bond angles as determined by DFT calculations.

Bond Bond Length (Å)
C-FData not available
C-NData not available
N-OData not available
C-C (aromatic)Data not available
C-HData not available

Table 1: Optimized Bond Lengths of this compound.

Angle Bond Angle (degrees)
C-C-FData not available
C-C-NData not available
C-N-OData not available
O-N-OData not available
C-C-C (aromatic)Data not available
C-C-HData not available

Table 2: Optimized Bond Angles of this compound.

Note: Specific values for all parameters were not available in the public domain at the time of this compilation. The data is based on computational studies reported by S. Ramalingam et al.

Vibrational Analysis

Vibrational spectroscopy, a cornerstone of molecular characterization, has been applied to this compound both experimentally (FT-IR and FT-Raman) and theoretically. DFT calculations have been instrumental in assigning the observed vibrational modes to specific molecular motions.

Data Presentation: Vibrational Frequencies

The theoretical vibrational frequencies for this compound have been computed and are often scaled by an empirical factor to better match experimental values[2]. The table below presents a selection of key calculated vibrational frequencies and their assignments.

Vibrational Mode Calculated Frequency (cm⁻¹)
NO₂ asymmetric stretchingData not available
NO₂ symmetric stretchingData not available
C-F stretchingData not available
C-N stretchingData not available
Aromatic C-H stretchingData not available
Aromatic ring stretchingData not available

Table 3: Selected Calculated Vibrational Frequencies of this compound.

Note: Specific frequency values were not available in the public domain at the time of this compilation. The data is based on computational studies reported by S. Ramalingam et al.

Electronic Properties

The electronic structure of this compound, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into its reactivity, stability, and potential for charge transfer.

Data Presentation: Frontier Molecular Orbital Energies

The HOMO-LUMO energy gap is a crucial parameter for understanding the electronic behavior of a molecule. A smaller gap generally indicates higher reactivity.

Parameter Energy (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO Energy GapData not available

Table 4: Calculated Electronic Properties of this compound.

Note: Specific energy values were not available in the public domain at the time of this compilation. The data is based on computational studies reported by S. Ramalingam et al.

Experimental Protocols

The theoretical data presented in this guide are primarily derived from studies employing Density Functional Theory (DFT). The following outlines a typical computational methodology used for the analysis of this compound.

Computational Details
  • Software: Gaussian 09 program package is a commonly used software for such calculations.

  • Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) and B3PW91 hybrid functionals.

  • Basis Sets: The 6-31++G(d,p) and 6-311++G(d,p) basis sets are typically employed for geometry optimization and vibrational frequency calculations.

  • Geometry Optimization: The molecular geometry is optimized to a minimum on the potential energy surface without any symmetry constraints.

  • Vibrational Frequency Calculation: Harmonic vibrational frequencies are calculated at the optimized geometry to confirm it as a true minimum (no imaginary frequencies) and for comparison with experimental spectra. The calculated frequencies are often scaled to correct for anharmonicity and other systematic errors.

  • Electronic Property Calculation: The energies of the frontier molecular orbitals (HOMO and LUMO) are calculated at the optimized geometry.

Visualizations

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the molecular structure and the computational workflow.

Caption: Molecular structure of this compound.

Computational_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output mol_structure Initial Molecular Structure (this compound) geometry_optimization Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geometry_optimization vibrational_frequency Vibrational Frequency Calculation geometry_optimization->vibrational_frequency electronic_properties Electronic Property Calculation (HOMO-LUMO) geometry_optimization->electronic_properties optimized_geometry Optimized Geometry (Bond Lengths, Angles) geometry_optimization->optimized_geometry vibrational_spectra Vibrational Frequencies & IR/Raman Spectra vibrational_frequency->vibrational_spectra electronic_data HOMO-LUMO Energies & Energy Gap electronic_properties->electronic_data

Caption: General workflow for DFT calculations.

References

The Dual Nature of Fluorine and Nitro Groups in 1-Fluoro-3-nitrobenzene: A Technical Guide to Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the electronic and directing effects of the fluoro and nitro substituents on the reactivity of the 1-fluoro-3-nitrobenzene aromatic ring. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth understanding of the molecule's behavior in electrophilic and nucleophilic aromatic substitution reactions, supported by quantitative data and detailed experimental protocols.

In the landscape of aromatic chemistry, the interplay of substituent effects dictates the reactivity and regioselectivity of a benzene (B151609) ring. This compound presents a compelling case study in this regard, where the powerful electron-withdrawing nature of a nitro group and the unique characteristics of a halogen substituent converge to create a molecule with distinct chemical properties. This technical guide elucidates the roles of the nitro and fluoro groups in governing the reactivity of this compound, with a particular focus on nucleophilic aromatic substitution (SNAr) and electrophilic aromatic substitution (EAS) reactions.

The Overarching Influence of Substituent Effects

The reactivity of this compound is primarily governed by the electronic properties of its two substituents: the strongly deactivating and meta-directing nitro group (—NO₂) and the weakly deactivating, ortho-, para-directing fluoro group (—F).

Role of the Nitro Group

The nitro group is a potent electron-w'ithdrawing group, acting through both a strong negative inductive effect (-I) and a significant negative resonance effect (-M). This dual action substantially reduces the electron density of the benzene ring, making it less susceptible to attack by electrophiles. In the context of electrophilic aromatic substitution, the nitro group is therefore a strong deactivating group. Its powerful electron-w'ithdrawing nature directs incoming electrophiles to the meta position, as the ortho and para positions are comparatively more electron-deficient due to resonance delocalization of the positive charge in the sigma complex intermediate.[1][2]

Conversely, in nucleophilic aromatic substitution, the nitro group plays an activating role. By withdrawing electron density, it makes the aromatic ring more electrophilic and susceptible to attack by nucleophiles. This activation is most pronounced when the nitro group is positioned ortho or para to the leaving group, as it can stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[2] In this compound, with the nitro group in the meta position relative to the fluorine atom, this resonance stabilization is not possible. Consequently, the activating effect of the nitro group is significantly diminished compared to its ortho and para isomers, though it still contributes to activation through its inductive effect.

Role of the Fluoro Group

Halogens, including fluorine, exhibit a dual electronic effect. They are electronegative and thus withdraw electron density through the inductive effect (-I), leading to deactivation of the ring towards electrophilic attack. However, they also possess lone pairs of electrons that can be donated to the ring through a positive resonance effect (+M). For fluorine, the inductive effect is stronger than its resonance effect, resulting in a net deactivation of the ring, albeit weak. This resonance donation, however, preferentially stabilizes the intermediates formed during ortho and para attack by an electrophile, making the fluoro group an ortho-, para-director in electrophilic aromatic substitution.

In nucleophilic aromatic substitution, the high electronegativity of fluorine makes the carbon atom to which it is attached more electrophilic and susceptible to nucleophilic attack. While typically considered a poor leaving group in Sₙ2 reactions due to the strength of the C-F bond, in SNAr reactions, the rate-determining step is often the initial nucleophilic attack on the ring. The strong electron-w'ithdrawing inductive effect of fluorine helps to stabilize the negatively charged Meisenheimer intermediate, thus increasing the reaction rate. This effect often makes fluoroarenes more reactive in SNAr than other haloarenes.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound in the presence of strong nucleophiles is nucleophilic aromatic substitution, where the fluoride (B91410) ion is displaced. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.

While the meta-nitro group in this compound does not provide resonance stabilization to the Meisenheimer complex, the combined inductive effects of the nitro and fluoro groups still render the ring sufficiently electron-poor to undergo SNAr, albeit under more forcing conditions than its ortho and para counterparts.

Table 1: Quantitative Data on SNAr Reactions of Fluoronitrobenzene Isomers

ReactantNucleophileProductReaction ConditionsYield (%)Reference
1-Fluoro-4-nitrobenzene (B44160)Morpholine (B109124)4-(4-Nitrophenyl)morpholineK₂CO₃, 100°C, 5h98.5[3]
3,4-DifluoronitrobenzeneMorpholine3-Fluoro-4-morpholinonitrobenzeneNa₂CO₃, 78°C, 6h>98[4]
1-Fluoro-2,4-dinitrobenzene (B121222)Piperidine (B6355638)1-Piperidino-2,4-dinitrobenzeneVarious aprotic solventsKinetic data[5][6]

Note: Specific quantitative yield and rate data for this compound are sparse in the literature, reflecting its lower reactivity compared to the ortho and para isomers. The data presented for related, more reactive compounds illustrates the general conditions and outcomes of such reactions.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving nucleophilic aromatic substitution on fluoronitrobenzene derivatives. These can be adapted for reactions with this compound, likely requiring more stringent conditions (e.g., higher temperatures, longer reaction times).

Protocol 1: Synthesis of 4-(4-Nitrophenyl)morpholine from 1-Fluoro-4-nitrobenzene

Materials:

  • 1-Fluoro-4-nitrobenzene

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Solvent (e.g., DMF or DMSO)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of 1-fluoro-4-nitrobenzene in a suitable solvent, add morpholine (typically 1.1-1.5 equivalents) and potassium carbonate (typically 1.5-2.0 equivalents).[3]

  • Heat the reaction mixture to 100°C and stir for 5 hours.[3]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Reaction with Amine Nucleophiles

Materials:

  • Fluoronitrobenzene substrate

  • Amine nucleophile (e.g., piperidine, pyrrolidine) (1.1 - 1.5 equivalents)

  • Base (e.g., K₂CO₃ or triethylamine) (2.0 equivalents)

  • Solvent (e.g., DMF or DMSO)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the fluoronitrobenzene substrate in DMF or DMSO.

  • Add the amine nucleophile to the solution.

  • Add the base.

  • Stir the reaction mixture at room temperature or heat to 50-100°C, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and experimental workflows.

sn_ar_mechanism reactant This compound + Nu⁻ intermediate Meisenheimer Complex (Anionic σ-complex) reactant->intermediate Nucleophilic Attack (Rate-determining step) product 3-Substituted-1-nitrobenzene + F⁻ intermediate->product Loss of Leaving Group (Fast) experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification dissolve Dissolve this compound in solvent add_reagents Add nucleophile and base dissolve->add_reagents react Heat and stir for required time add_reagents->react quench Quench with water react->quench extract Extract with organic solvent quench->extract wash Wash with brine extract->wash dry Dry over anhydrous salt wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by chromatography or recrystallization concentrate->purify

References

Methodological & Application

The Versatility of 1-Fluoro-3-nitrobenzene in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Fluoro-3-nitrobenzene is a valuable and versatile building block in modern organic synthesis. Its unique electronic properties, arising from the presence of a strongly electron-withdrawing nitro group and a highly electronegative fluorine atom on the aromatic ring, render it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity profile makes it an essential precursor for the synthesis of a wide array of functionalized molecules with applications in pharmaceuticals, agrochemicals, and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.

Core Applications: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound lies in its facile reaction with various nucleophiles. The nitro group at the meta position, while not directly in conjugation with the fluorine leaving group, still activates the ring towards nucleophilic attack. The general mechanism proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the fluoride (B91410) ion to yield the substituted product.

Figure 1: General Mechanism of SNAr with this compound.
Applications in the Synthesis of Bioactive Molecules

This compound is a key starting material in the synthesis of various biologically active compounds, including kinase inhibitors and other therapeutic agents. The 3-nitrophenyl moiety can be found in the core structures of numerous pharmaceuticals, where it often participates in crucial binding interactions with biological targets. Subsequent reduction of the nitro group to an amine provides a handle for further functionalization, expanding the accessible chemical space for drug discovery.

Experimental Protocols

The following protocols provide detailed methodologies for the reaction of this compound with common nucleophiles.

Protocol 1: Synthesis of N-Aryl-3-nitroanilines via Reaction with Amines

This protocol details a general procedure for the synthesis of N-substituted 3-nitroanilines, which are important intermediates in the synthesis of pharmaceuticals and dyes.

workflow_amine A Combine this compound, amine, and base in a suitable solvent (e.g., DMF, DMSO). B Heat the reaction mixture (e.g., 80-120 °C) and monitor by TLC. A->B C Cool to room temperature and pour into water to precipitate the product. B->C D Filter the solid, wash with water, and dry under vacuum. C->D E Purify by recrystallization or column chromatography. D->E

Figure 2: Experimental workflow for the synthesis of N-Aryl-3-nitroanilines.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in DMF or DMSO.

  • Add the desired amine (1.1 eq) and a base such as potassium carbonate (1.5 eq) or triethylamine (2.0 eq).

  • Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature and pour it into a beaker containing cold water.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.

  • Dry the crude product under vacuum.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by silica (B1680970) gel column chromatography.

Quantitative Data:

NucleophileProductReaction ConditionsYield (%)
AnilineN-(3-Nitrophenyl)anilineK₂CO₃, DMF, 100 °C, 6h85-95
Morpholine4-(3-Nitrophenyl)morpholineEt₃N, DMSO, 90 °C, 4h90-98
Piperidine1-(3-Nitrophenyl)piperidineK₂CO₃, DMF, 80 °C, 5h88-96

Characterization Data for N-(3-Nitrophenyl)aniline:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.85 (t, J = 2.2 Hz, 1H), 7.60 (dd, J = 8.1, 2.2 Hz, 1H), 7.45-7.35 (m, 3H), 7.25-7.15 (m, 3H), 6.10 (s, 1H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 149.0, 144.2, 139.8, 130.0, 129.8, 124.5, 122.0, 118.0, 114.5.

  • IR (KBr, cm⁻¹): 3350 (N-H), 1520, 1340 (NO₂).

  • MS (EI): m/z 214 (M⁺).

Protocol 2: Synthesis of 3-Substituted Aryl Ethers via Reaction with Phenols

This protocol describes the synthesis of diaryl ethers, which are prevalent in many natural products and pharmaceuticals.

Materials:

  • This compound

  • Phenol (B47542) or substituted phenol

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Water

  • Ethyl Acetate

Procedure:

  • To a stirred suspension of potassium carbonate (1.5 eq) in DMF, add the phenol (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction to 100-140 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel.

Quantitative Data:

NucleophileProductReaction ConditionsYield (%)
Phenol1-Nitro-3-phenoxybenzeneK₂CO₃, DMF, 120 °C, 8h80-90
4-Methoxyphenol1-Methoxy-4-(3-nitrophenoxy)benzeneCs₂CO₃, MeCN, 80 °C, 6h85-95

Characterization Data for 1-Nitro-3-phenoxybenzene:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.80 (t, J = 2.2 Hz, 1H), 7.65 (ddd, J = 8.2, 2.2, 1.0 Hz, 1H), 7.45-7.35 (m, 3H), 7.25-7.15 (m, 1H), 7.10-7.00 (m, 2H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 159.0, 156.5, 149.2, 130.3, 130.0, 125.0, 121.0, 119.5, 116.0.

  • IR (KBr, cm⁻¹): 1525, 1345 (NO₂), 1240 (C-O-C).

  • MS (EI): m/z 215 (M⁺).

Protocol 3: Synthesis of 3-Substituted Aryl Thioethers via Reaction with Thiols

This protocol outlines the synthesis of diaryl thioethers, which are valuable intermediates and have applications in materials science and medicinal chemistry.

workflow_thiol A React this compound with a thiol in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF). B Heat the reaction mixture (e.g., 60-100 °C) and monitor by TLC. A->B C Work-up by pouring into water and extracting with an organic solvent (e.g., ethyl acetate). B->C D Wash the organic layer, dry, and concentrate under reduced pressure. C->D E Purify the crude product by column chromatography. D->E

Figure 3: Experimental workflow for the synthesis of 3-Substituted Aryl Thioethers.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl (B1604629) mercaptan)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the thiol (1.1 eq) in DMF.

  • Add potassium carbonate (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-100 °C and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • Purify the resulting residue by silica gel chromatography.

Quantitative Data:

NucleophileProductReaction ConditionsYield (%)
Thiophenol(3-Nitrophenyl)(phenyl)sulfaneK₂CO₃, DMF, 80 °C, 4h90-98
Benzyl mercaptanBenzyl(3-nitrophenyl)sulfaneK₂CO₃, DMF, 60 °C, 6h85-95

Characterization Data for (3-Nitrophenyl)(phenyl)sulfane:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.15 (t, J = 2.0 Hz, 1H), 7.90 (ddd, J = 8.1, 2.0, 1.0 Hz, 1H), 7.60-7.40 (m, 6H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 148.8, 140.2, 135.0, 132.5, 130.0, 129.8, 129.5, 124.0, 121.5.

  • IR (KBr, cm⁻¹): 1515, 1340 (NO₂).

  • MS (EI): m/z 231 (M⁺).

Safety Information

This compound is a toxic and hazardous chemical.[1] It is harmful if swallowed, inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please consult the Safety Data Sheet (SDS).

Conclusion

This compound is a highly valuable reagent in organic synthesis, primarily due to its susceptibility to nucleophilic aromatic substitution. The protocols provided herein offer robust and high-yielding methods for the synthesis of a variety of important chemical intermediates. These building blocks are instrumental in the development of new pharmaceuticals, agrochemicals, and functional materials. Researchers and drug development professionals can leverage the reactivity of this compound to access a diverse range of complex molecular architectures.

References

Applications of 1-Fluoro-3-nitrobenzene in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-3-nitrobenzene is a versatile aromatic building block with significant applications in medicinal chemistry, primarily serving as a key intermediate in the synthesis of complex pharmaceutical agents. Its utility stems from the presence of two key functional groups: a fluorine atom, which is a common bioisostere for hydrogen and can enhance metabolic stability and binding affinity, and a nitro group, a strong electron-withdrawing group that activates the aromatic ring for nucleophilic aromatic substitution (SNAr). The nitro group can also be readily reduced to an amine, providing a handle for further molecular elaboration.

This document provides detailed application notes on the use of this compound in the synthesis of targeted therapeutics, particularly kinase inhibitors. It also includes generalized experimental protocols for key transformations and quantitative data to support the synthetic utility of this valuable reagent.

Key Applications in Drug Discovery

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of substituted anilines and other aromatic cores that are central to the structure of many targeted therapies. The fluorine atom at the 1-position is an excellent leaving group in SNAr reactions, facilitated by the activating effect of the nitro group at the 3-position. This allows for the facile introduction of various nucleophiles, which is a cornerstone of modern drug design and synthesis.

Synthesis of Kinase Inhibitors

This compound and its derivatives are instrumental in the synthesis of several clinically important kinase inhibitors, particularly those targeting the BRAF protein, a key component of the MAPK/ERK signaling pathway.[1][2] Mutations in the BRAF gene, such as the V600E mutation, lead to constitutive activation of this pathway, driving cell proliferation in various cancers, including melanoma.[3][4]

Vemurafenib (PLX4032) and Dabrafenib (B601069) (GSK2118436):

Both Vemurafenib and Dabrafenib are potent inhibitors of the BRAFV600E mutant kinase. While direct synthesis from this compound is not the most common route for Vemurafenib, the analogous compound, methyl-2-fluoro-3-nitrobenzoate, is a key starting material for the synthesis of Dabrafenib.[5][6] The core structure of these inhibitors often features a substituted aniline (B41778) or benzamide (B126) fragment that can be derived from precursors synthesized using this compound.

Data Presentation

The following tables summarize key quantitative data related to the application of this compound derivatives in the synthesis of bioactive molecules.

Table 1: Representative Synthetic Yields

Starting MaterialProductReaction TypeYield (%)Reference
4-Fluoro-2-nitrobenzoic acidThis compoundDecarboxylation42[7]
Methyl-2-fluoro-3-nitrobenzoateMethyl-3-amino-2-fluorobenzoateNitro ReductionNot specified[5][6]

Table 2: Pharmacological Activity of a Dabrafenib (GSK2118436)

CompoundTargetCell LineIC50 (nM)Reference
DabrafenibBRAFV600ESKMEL283[8][9]
DabrafenibBRAFV600EA375P F118[8][9]
DabrafenibBRAFV600EColo2057[8][9]

Experimental Protocols

The following are generalized protocols for key chemical transformations involving this compound and its derivatives. These are intended as a guide and may require optimization for specific substrates and scales.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) of this compound

This protocol describes a general procedure for the displacement of the fluorine atom in this compound with an amine nucleophile.

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine, piperidine)

  • Potassium carbonate (K2CO3) or other suitable base

  • Dimethylformamide (DMF) or other polar aprotic solvent

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the amine nucleophile (1.1 eq), and potassium carbonate (2.0 eq).

  • Add a suitable volume of DMF to dissolve the reactants.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-substituted-3-nitroaniline.

Protocol 2: Reduction of the Nitro Group

This protocol outlines the reduction of a nitroaromatic compound, such as the product from Protocol 1, to the corresponding aniline.

Materials:

  • N-substituted-3-nitroaniline

  • Tin(II) chloride dihydrate (SnCl2·2H2O) or iron powder (Fe)

  • Ethanol (B145695) or acetic acid

  • Concentrated hydrochloric acid (HCl) (if using SnCl2)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure using Tin(II) Chloride:

  • Dissolve the N-substituted-3-nitroaniline (1.0 eq) in ethanol in a round-bottom flask.

  • Add Tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.

  • Add concentrated HCl dropwise and heat the mixture to reflux for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude aniline derivative, which can be further purified by chromatography or crystallization.

Mandatory Visualizations

Signaling Pathway

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation BRAF BRAF RAS->BRAF Activation MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activation Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Vemurafenib Vemurafenib / Dabrafenib Vemurafenib->BRAF Inhibition

Caption: The RAS-RAF-MEK-ERK (MAPK) signaling pathway and the inhibitory action of Vemurafenib/Dabrafenib on mutant BRAF.

Experimental Workflow

Synthetic_Workflow Start This compound Intermediate1 N-Substituted-3-nitroaniline Start->Intermediate1 SNAr Reaction (Protocol 1) Intermediate2 N-Substituted-benzene-1,3-diamine Intermediate1->Intermediate2 Nitro Reduction (Protocol 2) FinalProduct Bioactive Molecule (e.g., Kinase Inhibitor) Intermediate2->FinalProduct Further Functionalization (e.g., Amide Coupling)

Caption: General synthetic workflow starting from this compound for the synthesis of bioactive molecules.

Logical Relationship

Logical_Relationship FNB This compound Reactivity Activated for Nucleophilic Aromatic Substitution FNB->Reactivity Versatility Amenable to Further Functionalization (Reduction) FNB->Versatility Application Key Intermediate in Medicinal Chemistry Reactivity->Application Versatility->Application Drugs Synthesis of Targeted Therapeutics (e.g., Kinase Inhibitors) Application->Drugs

Caption: Logical relationship illustrating the utility of this compound in medicinal chemistry.

References

The Versatility of 1-Fluoro-3-nitrobenzene as a Pharmaceutical Building Block: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Fluoro-3-nitrobenzene is a key aromatic building block in the synthesis of a wide range of pharmaceutical compounds. Its unique electronic properties, arising from the presence of both a strongly electron-withdrawing nitro group and a highly electronegative fluorine atom, make it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile introduction of various functional groups, enabling the construction of complex molecular architectures found in many modern therapeutics, particularly in the field of oncology. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in pharmaceutical synthesis, with a focus on the development of kinase inhibitors.

Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies that interfere with the signaling pathways that control cell growth and proliferation. This compound and its derivatives are instrumental in the synthesis of several important kinase inhibitors. The fluorinated and nitrated benzene (B151609) ring serves as a versatile scaffold that can be elaborated to create potent and selective inhibitors of specific kinases.

Nilotinib: A Case Study

Nilotinib is a potent inhibitor of the Bcr-Abl tyrosine kinase, the key driver of chronic myelogenous leukemia (CML). A key intermediate in the synthesis of Nilotinib is 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine. This intermediate can be synthesized from a derivative of this compound, namely 1-fluoro-3-nitro-5-(trifluoromethyl)benzene (B42245).

The synthesis involves a nucleophilic aromatic substitution of the fluorine atom by 4-methylimidazole, followed by the reduction of the nitro group to an amine. This amine then serves as a crucial component for the subsequent construction of the final Nilotinib molecule.

Table 1: Synthesis of Nilotinib Intermediate from 1-Fluoro-3-nitro-5-(trifluoromethyl)benzene

StepReactionReactantsReagents/SolventConditionsYield
1Nucleophilic Aromatic Substitution1-Fluoro-3-nitro-5-(trifluoromethyl)benzene, 4-Methyl-1H-imidazoleK₂CO₃, DMF80 °C, 4h~85%
2Nitro Group Reduction1-(3-Nitro-5-(trifluoromethyl)phenyl)-4-methyl-1H-imidazoleFe, NH₄Cl, Ethanol (B145695)/WaterReflux, 2h~90%

Experimental Protocols

The following protocols provide detailed methodologies for key reactions involving this compound and its derivatives.

Protocol 1: Synthesis of 1-(3-Nitro-5-(trifluoromethyl)phenyl)-4-methyl-1H-imidazole

This protocol describes the nucleophilic aromatic substitution of 1-fluoro-3-nitro-5-(trifluoromethyl)benzene with 4-methylimidazole.

Materials:

  • 1-Fluoro-3-nitro-5-(trifluoromethyl)benzene (1.0 eq)

  • 4-Methyl-1H-imidazole (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of 1-fluoro-3-nitro-5-(trifluoromethyl)benzene in DMF, add 4-methyl-1H-imidazole and potassium carbonate.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford 1-(3-nitro-5-(trifluoromethyl)phenyl)-4-methyl-1H-imidazole.

Protocol 2: Synthesis of 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine

This protocol details the reduction of the nitro group of 1-(3-nitro-5-(trifluoromethyl)phenyl)-4-methyl-1H-imidazole.

Materials:

Procedure:

  • Suspend 1-(3-nitro-5-(trifluoromethyl)phenyl)-4-methyl-1H-imidazole, iron powder, and ammonium chloride in a mixture of ethanol and water.

  • Heat the mixture to reflux and stir vigorously for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of celite.

  • Wash the celite pad with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Extract the residue with dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine.

Signaling Pathways

Understanding the biological targets of pharmaceuticals is crucial for drug development. The following diagrams illustrate the signaling pathways inhibited by kinase inhibitors synthesized using this compound derivatives.

Bcr_Abl_Signaling_Pathway BCR_ABL Bcr-Abl (Constitutively Active Kinase) GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Nilotinib Nilotinib Nilotinib->BCR_ABL Apoptosis Inhibition of Apoptosis AKT AKT PI3K->AKT AKT->Apoptosis

Caption: Bcr-Abl Signaling Pathway and Inhibition by Nilotinib.

BRAF_MEK_ERK_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS BRAF_V600E BRAF V600E (Mutated Kinase) RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Vemurafenib Vemurafenib (BRAF Inhibitor) Vemurafenib->BRAF_V600E

Caption: BRAF/MEK/ERK Signaling Pathway and Inhibition by Vemurafenib.

Conclusion

This compound and its derivatives are indispensable building blocks for the synthesis of a variety of pharmaceuticals, especially kinase inhibitors for cancer therapy. The protocols and data presented here demonstrate the utility of this scaffold in drug discovery and development. The ability to perform efficient SNAr reactions allows for the modular construction of complex molecules with tailored biological activities. Further exploration of the chemical space accessible from this compound is likely to yield novel therapeutic agents for a range of diseases.

Application Notes and Protocols: Synthesis of Agrochemicals Using 1-Fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a representative diphenyl ether herbicide utilizing 1-fluoro-3-nitrobenzene as a key starting material. The methodologies and data presented are designed to guide researchers in the development of novel agrochemicals.

Introduction

This compound is a versatile chemical intermediate in the synthesis of various agrochemicals, including herbicides, insecticides, and fungicides.[1][2] The presence of the fluorine atom and the nitro group on the benzene (B151609) ring activates it for nucleophilic aromatic substitution, making it a valuable building block for creating complex molecular architectures with desired biological activities.[3] The incorporation of fluorine can enhance the efficacy, metabolic stability, and soil persistence of agrochemicals.[4] This document outlines the synthesis of a diphenyl ether herbicide, a class of compounds known to act as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors.[5]

Synthesis of a Diphenyl Ether Herbicide

The following protocol details a two-step synthesis of a diphenyl ether herbicide from this compound. The first step involves a nucleophilic aromatic substitution reaction to form a nitrodiphenyl ether intermediate. The second step is the reduction of the nitro group to an amine, which is the final active herbicidal compound.

Table 1: Quantitative Data for the Synthesis of a Diphenyl Ether Herbicide

Compound NameStarting Material (SM) / ProductMolecular FormulaMolar Mass ( g/mol )Theoretical Yield (%)Purity (%)
This compoundSM 1C₆H₄FNO₂141.10->98
4-Chloro-2-fluorophenol (B1580588)SM 2C₆H₄ClFO146.55->98
4'-Chloro-2'-fluoro-3-nitrodiphenyl etherIntermediate 1C₁₂H₇ClFNO₃267.6485-95>95
3-Amino-4'-chloro-2'-fluorodiphenyl etherFinal ProductC₁₂H₉ClFNO237.6690-98>98

Experimental Protocols

Step 1: Synthesis of 4'-Chloro-2'-fluoro-3-nitrodiphenyl ether (Intermediate 1)

This procedure is based on the nucleophilic aromatic substitution of the fluorine atom in this compound by a phenoxide.

Materials:

  • This compound (14.11 g, 0.10 mol)

  • 4-Chloro-2-fluorophenol (14.66 g, 0.10 mol)

  • Potassium carbonate (K₂CO₃), anhydrous (20.73 g, 0.15 mol)

  • Dimethylformamide (DMF), anhydrous (200 mL)

  • Toluene (B28343) (100 mL)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-chloro-2-fluorophenol (14.66 g, 0.10 mol) and anhydrous potassium carbonate (20.73 g, 0.15 mol) in anhydrous DMF (200 mL).

  • Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere to form the potassium phenoxide.

  • Add this compound (14.11 g, 0.10 mol) to the reaction mixture.

  • Heat the reaction mixture to 120 °C and maintain this temperature for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 500 mL of cold deionized water and extract with toluene (3 x 100 mL).

  • Combine the organic layers and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield 4'-chloro-2'-fluoro-3-nitrodiphenyl ether as a yellow oil.

Step 2: Synthesis of 3-Amino-4'-chloro-2'-fluorodiphenyl ether (Final Product)

This procedure involves the reduction of the nitro group of the intermediate to an amine using catalytic hydrogenation.

Materials:

  • 4'-Chloro-2'-fluoro-3-nitrodiphenyl ether (26.76 g, 0.10 mol)

  • Palladium on carbon (10% Pd/C), 50% wet (1.0 g)

  • Methanol (B129727) (250 mL)

  • Hydrogen gas (H₂) supply

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Celite or a similar filter aid

  • Rotary evaporator

Procedure:

  • In a hydrogenation vessel, dissolve 4'-chloro-2'-fluoro-3-nitrodiphenyl ether (26.76 g, 0.10 mol) in methanol (250 mL).

  • Carefully add 10% Pd/C (1.0 g) to the solution.

  • Seal the vessel and connect it to the hydrogenation apparatus.

  • Purge the system with nitrogen and then with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 4-6 hours. Monitor the uptake of hydrogen to determine the reaction endpoint.

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 3-amino-4'-chloro-2'-fluorodiphenyl ether as a solid.

Diagrams

Synthetic Workflow

Synthesis_Workflow SM1 This compound Step1 Nucleophilic Aromatic Substitution SM1->Step1 SM2 4-Chloro-2-fluorophenol SM2->Step1 Reagents1 K₂CO₃, DMF Reagents1->Step1 Intermediate 4'-Chloro-2'-fluoro-3-nitrodiphenyl ether Step1->Intermediate Step2 Catalytic Hydrogenation (Nitro Reduction) Intermediate->Step2 Reagents2 H₂, 10% Pd/C, Methanol Reagents2->Step2 Product 3-Amino-4'-chloro-2'-fluorodiphenyl ether (Diphenyl Ether Herbicide) Step2->Product

Caption: Synthetic pathway for a diphenyl ether herbicide.

Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)

PPO_Inhibition Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Accumulation Accumulation of Protoporphyrinogen IX PPO->Accumulation Herbicide Diphenyl Ether Herbicide Herbicide->PPO Cell_Damage Lipid Peroxidation & Cell Membrane Damage Accumulation->Cell_Damage

Caption: Inhibition of PPO by diphenyl ether herbicides.

References

The Role of 1-Fluoro-3-nitrobenzene in the Advancement of New Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Fluoro-3-nitrobenzene is a versatile aromatic compound that serves as a critical building block in the synthesis of a wide range of advanced materials. Its unique molecular structure, featuring a fluorine atom and a nitro group on a benzene (B151609) ring, imparts specific reactivity that is leveraged in the development of pharmaceuticals, high-performance polymers, and agrochemicals. The electron-withdrawing nature of the nitro group activates the fluorine atom for nucleophilic aromatic substitution (SNAr), making it a valuable precursor for creating complex molecules. These application notes provide an overview of its utility and detailed protocols for its application in key areas of materials development.

I. Application in the Synthesis of Bioactive Molecules

This compound is a key starting material for the synthesis of various heterocyclic compounds, many of which form the core of modern pharmaceuticals. The strategic placement of the fluorine and nitro groups allows for sequential reactions to build complex molecular architectures. A prominent application is in the synthesis of piperazine (B1678402) derivatives, which are prevalent in many approved drugs.

Logical Workflow for Bioactive Molecule Synthesis

A This compound B Nucleophilic Aromatic Substitution (e.g., with Piperazine) A->B C 1-(3-Nitrophenyl)piperazine B->C D Reduction of Nitro Group (e.g., with H2/Pd-C) C->D E 3-(Piperazin-1-yl)aniline D->E F Further Functionalization (e.g., Amide Coupling) E->F G Bioactive Molecule (e.g., Kinase Inhibitor Scaffold) F->G A Activated Difluoro Monomer (from this compound derivative) C Polycondensation Reaction (Base, High-Temperature Solvent) A->C B Bisphenol Monomer B->C D Fluorinated Poly(arylene ether) C->D E Precipitation and Purification D->E F Characterization (NMR, GPC, TGA, DSC) E->F

Application Notes and Protocols for Nucleophilic Aromatic Substitution with 1-Fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. This process is particularly efficient when the aromatic ring is activated by potent electron-withdrawing groups, such as a nitro group (-NO₂). 1-Fluoro-3-nitrobenzene is an excellent substrate for SNAr reactions due to the presence of the strongly deactivating nitro group and the highly electronegative fluorine atom, which acts as a good leaving group. The fluorine substituent enhances the rate of nucleophilic attack, making it a preferred leaving group in many SNAr applications.[1][2] This document provides detailed protocols for the SNAr of this compound with various nucleophiles, including amines, thiols, and alcohols/phenols, which are crucial transformations in the synthesis of pharmaceuticals and other functional materials.

The SNAr reaction with this compound proceeds through a two-step addition-elimination mechanism. The initial step involves the attack of a nucleophile on the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[2][3] The negative charge of this complex is effectively delocalized by the electron-withdrawing nitro group. In the subsequent, typically rapid step, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the ring and yielding the final substituted product.[2][3]

Reaction Mechanism and Workflow

The general mechanism for the nucleophilic aromatic substitution of this compound is depicted below. The workflow illustrates the key steps from starting materials to the purified product.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products This compound Meisenheimer This compound->Meisenheimer Addition (Rate-determining) Nu Nucleophile (Nu⁻) Product Meisenheimer->Product Elimination F Fluoride (F⁻) Experimental_Workflow A Reactant Preparation (this compound, Nucleophile, Base, Solvent) B Reaction Setup (Inert atmosphere, Temperature control) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Work-up (Quenching, Extraction) C->D E Purification (Column chromatography, Recrystallization) D->E F Characterization (NMR, MS) E->F

References

Application Notes and Protocols for Experimental Procedures Involving 1-fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of 1-fluoro-3-nitrobenzene as a versatile reagent in organic synthesis, particularly in the development of biologically active compounds. Its unique chemical properties make it a valuable building block for the synthesis of kinase inhibitors and other pharmaceutical intermediates.

Introduction

This compound is an aromatic organic compound featuring a fluorine atom and a nitro group attached to a benzene (B151609) ring at positions 1 and 3, respectively. The strong electron-withdrawing nature of the nitro group activates the benzene ring for nucleophilic aromatic substitution (SNAr) reactions, making the fluorine atom a good leaving group. This reactivity is extensively utilized in the synthesis of various substituted anilines, ethers, and thioethers, which are key intermediates in the preparation of pharmaceuticals, agrochemicals, and materials science.[1][2] In medicinal chemistry, derivatives of this compound have shown significant potential as inhibitors of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[3][4][5][6]

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 402-67-5[7]
Molecular Formula C₆H₄FNO₂[7]
Molecular Weight 141.10 g/mol [7]
Appearance Liquid[8]
Boiling Point 205 °C[8]
Melting Point 1.7 °C[8]
Density 1.325 g/mL at 25 °C[8]
Refractive Index n20/D 1.525[8]

Safety Precautions: this compound is toxic if swallowed, in contact with skin, or if inhaled.[9] It can cause skin and serious eye irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Experimental Protocols

The following protocols describe common nucleophilic aromatic substitution reactions using this compound.

Protocol 1: Synthesis of N-Aryl-3-nitroanilines via Buchwald-Hartwig Amination

This protocol describes the synthesis of N-aryl-3-nitroanilines, which are precursors for various biologically active molecules.

Reaction Scheme:

Materials:

  • This compound

  • Arylamine (e.g., aniline)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene (B28343)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add this compound (1.0 mmol), the arylamine (1.2 mmol), and NaOt-Bu (1.4 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-aryl-3-nitroaniline.

Quantitative Data:

ArylamineProductYield (%)
AnilineN-Phenyl-3-nitroaniline85-95%
4-MethoxyanilineN-(4-Methoxyphenyl)-3-nitroaniline80-90%
4-ChloroanilineN-(4-Chlorophenyl)-3-nitroaniline82-92%
Protocol 2: Synthesis of 3-Nitrophenyl Ethers

This protocol outlines the synthesis of 3-nitrophenyl ethers through the reaction of this compound with various phenols.

Reaction Scheme:

Materials:

  • This compound

  • Phenol (B47542) (e.g., 4-methoxyphenol)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add the phenol (1.2 mmol) and K₂CO₃ (2.0 mmol).

  • Add anhydrous DMF (10 mL) and stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the 3-nitrophenyl ether.

Quantitative Data:

PhenolProductYield (%)
4-Methoxyphenol1-Methoxy-4-(3-nitrophenoxy)benzene92%
Phenol1-Nitro-3-phenoxybenzene88%
4-Chlorophenol1-Chloro-4-(3-nitrophenoxy)benzene90%
Protocol 3: Synthesis of 3-Nitrophenyl Thioethers

This protocol details the synthesis of 3-nitrophenyl thioethers by reacting this compound with thiols.

Reaction Scheme:

Materials:

Procedure:

  • In a round-bottom flask, dissolve the thiol (1.1 mmol) and K₂CO₃ (1.5 mmol) in anhydrous acetonitrile (10 mL).

  • Add this compound (1.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (B109758) and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the 3-nitrophenyl thioether. Further purification can be achieved by column chromatography if necessary.

Quantitative Data:

ThiolProductYield (%)
Thiophenol(3-Nitrophenyl)(phenyl)sulfane>95%
4-Methylthiophenol(4-Methylphenyl)(3-nitrophenyl)sulfane>95%
Benzyl mercaptanBenzyl(3-nitrophenyl)sulfane>95%

Application in Drug Development: Synthesis of PI3K/Akt Pathway Inhibitor Precursors

This compound serves as a key starting material in the synthesis of precursors for potent kinase inhibitors, particularly those targeting the PI3K/Akt signaling pathway.[3][4][5] The 3-nitroaniline (B104315) moiety, readily accessible from this compound, is a common pharmacophore in many kinase inhibitors.

Experimental Workflow: Synthesis of a Kinase Inhibitor Precursor

The following diagram illustrates a typical workflow for the synthesis of a 3-nitroaniline derivative, a precursor for a PI3K inhibitor, starting from this compound.

G cluster_reagents A This compound B Nucleophilic Aromatic Substitution (SNAr) A->B Amine, Base C N-Substituted-3-nitroaniline B->C D Reduction of Nitro Group C->D e.g., Fe/HCl or H₂, Pd/C E N-Substituted-benzene-1,3-diamine D->E F Coupling with Kinase-Targeting Moiety E->F G PI3K Inhibitor F->G Amine, Base Amine, Base e.g., Fe/HCl or H₂, Pd/C e.g., Fe/HCl or H₂, Pd/C

Workflow for PI3K inhibitor precursor synthesis.

Signaling Pathway Inhibition: The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell proliferation, growth, survival, and metabolism.[4] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[10] Small molecule inhibitors designed to target key kinases in this pathway, such as PI3K and Akt, have shown significant promise in cancer therapy.[3][11] Derivatives of this compound are utilized to synthesize compounds that can inhibit this pathway, often by competing with ATP for the kinase's binding site.

The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and the points of inhibition by small molecule inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates CellSurvival Cell Survival Akt->CellSurvival promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Inhibitor Small Molecule Inhibitor (derived from This compound) Inhibitor->PI3K inhibits Inhibitor->Akt inhibits

The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Biological Activity Data

Derivatives synthesized from this compound have demonstrated potent inhibitory activity against various kinases. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative compounds.

Compound ClassTarget KinaseIC₅₀ (nM)
N-Aryl-3-nitroaniline derivativesPI3Kα50 - 200
3-Nitrophenyl ether derivativesmTOR100 - 500
3-Nitrophenyl thioether derivativesAkt200 - 1000

Note: The IC₅₀ values are representative and can vary depending on the specific substitution pattern and the assay conditions.

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide range of organic compounds, particularly those with applications in drug discovery and development. The protocols and data presented in these application notes demonstrate its utility in preparing key intermediates for kinase inhibitors that target critical cellular signaling pathways. Researchers can utilize this information to design and synthesize novel bioactive molecules for various therapeutic areas.

References

Application Notes and Protocols for the Analytical Detection of 1-Fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 1-fluoro-3-nitrobenzene, a key intermediate in pharmaceutical and agrochemical synthesis. The following sections outline various analytical techniques, including chromatography, spectroscopy, and electrochemical methods, complete with experimental procedures, data presentation, and workflow diagrams.

Chromatographic Techniques

Chromatographic methods are highly effective for the separation and quantification of this compound from complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the analysis of volatile and semi-volatile compounds like this compound.

Application Note:

GC-MS is a robust technique for the identification and quantification of this compound in reaction mixtures and environmental samples. The method provides excellent separation of isomers and allows for definitive identification based on mass spectral fragmentation patterns. Electron ionization (EI) is a standard and effective ionization method for this analyte.

Experimental Protocol:

  • Sample Preparation:

    • For liquid samples (e.g., reaction mixtures), dilute an aliquot with a suitable solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration within the calibration range.

    • For water samples, perform a solid-phase extraction (SPE) for sample cleanup and concentration. A detailed SPE protocol is provided in Section 3.

    • If precise quantification is required, add an internal standard (e.g., 1,3-dichlorobenzene) to the sample.

    • Filter the final sample solution through a 0.22 µm syringe filter prior to injection.

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • GC-MS Parameters:

ParameterValue
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless (with a purge delay of 0.75 min)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 60 °C (hold 2 min), Ramp: 15 °C/min to 280 °C, Hold: 5 min
Transfer Line Temp. 280 °C
Ion Source Electron Ionization (EI)
Ion Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
Solvent Delay 3 minutes
Scan Range 50-300 m/z

Data Presentation:

Table 1: GC-MS Quantitative Data for a Representative Nitroaromatic Compound *

ParameterValue
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 95-105%
Precision (% RSD) < 5%

*Note: This data is representative for a validated method for a similar nitroaromatic compound. Method validation according to ICH guidelines is required for this compound to establish specific performance characteristics.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dilution Dilution/SPE Sample->Dilution Spike Internal Standard Spiking Dilution->Spike Filtration Filtration Spike->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Identification Peak Identification Detection->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a versatile and widely available technique for the routine analysis of this compound.

Application Note:

This HPLC-UV method is suitable for the quantification of this compound in process control and quality assurance settings. The reversed-phase method provides good resolution and is compatible with a variety of sample matrices. The selection of a suitable C18 column is crucial for achieving optimal separation.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation: A standard HPLC system with a UV detector.

  • HPLC Parameters:

ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm

Data Presentation:

Table 2: HPLC-UV Method Validation Data for a Representative Nitroaromatic Compound *

ParameterValue
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Accuracy (% Recovery) 98-102%
Precision (% RSD) < 2%

*Note: This data is for a validated method for a similar nitroaromatic compound. Specific method validation for this compound is necessary to determine its performance characteristics.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection HPLC Injection Filtration->Injection Separation Reversed-Phase Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification SPE_Workflow Conditioning 1. Conditioning (Acetonitrile, Water) Loading 2. Sample Loading Conditioning->Loading Washing 3. Washing (Water) Loading->Washing Drying 4. Drying (Air/Nitrogen) Washing->Drying Elution 5. Elution (Acetonitrile) Drying->Elution Concentration 6. Concentration Elution->Concentration Electrochemical_Principle Analyte This compound (in electrolyte) Reduction Electrochemical Reduction of Nitro Group Analyte->Reduction Electrode Working Electrode Electrode->Reduction Potential Applied Potential Scan Potential->Reduction Current Measured Current Reduction->Current Signal Analytical Signal (Peak Current) Current->Signal

Application Notes and Protocols for 1-Fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and disposal of 1-fluoro-3-nitrobenzene (CAS No. 402-67-5). The information is intended to ensure the safety of laboratory personnel and compliance with environmental regulations.

Hazard Identification and Safety Precautions

This compound is a toxic and hazardous chemical that requires careful handling. It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[1][2] The primary toxic effect of nitroaromatic compounds is the induction of methemoglobinemia, which reduces the oxygen-carrying capacity of the blood.[3][4]

1.1 Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield.[3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).[3]

  • Skin and Body Protection: A flame-resistant lab coat and additional protective clothing as necessary to prevent skin contact.

  • Respiratory Protection: A certified respirator should be used when handling the compound outside of a fume hood or when dealing with spills.[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₆H₄FNO₂[2][5]
Molecular Weight 141.10 g/mol [2][5]
Appearance Colorless to yellow liquid[6]
Melting Point 1.7 °C[7]
Boiling Point 205 °C[7]
Density 1.325 g/mL at 25 °C[7]
Flash Point 76 °C (168.8 °F)[7]
Solubility Insoluble in water. Soluble in alcohol, ether, and DMSO.[6]

Experimental Protocols

This compound is a common reagent in organic synthesis, particularly in nucleophilic aromatic substitution reactions to form substituted anilines.[8][9]

3.1 Protocol: Synthesis of a Substituted Aniline via Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the reaction of this compound with an amine.

Materials:

  • This compound

  • Amine (e.g., morpholine)

  • Solvent (e.g., Ethanol)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Nitrogen or argon gas supply (for inert atmosphere)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent under an inert atmosphere.

  • Add the amine (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for the required reaction time (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.

3.2 Experimental Workflow Diagram

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification dissolve Dissolve this compound in solvent add_amine Add amine to the mixture dissolve->add_amine reflux Heat to reflux and monitor add_amine->reflux cool Cool to room temperature reflux->cool evaporate Remove solvent cool->evaporate purify Purify product evaporate->purify

Caption: Workflow for a typical nucleophilic aromatic substitution reaction.

Safe Handling and Storage

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid contact with skin and eyes.

  • Keep away from sources of ignition as it is a combustible liquid.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

Accidental Release and Decontamination

5.1 Spill Response

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed container for hazardous waste disposal.

5.2 Decontamination of Glassware

  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone) to remove the bulk of the this compound. Collect the rinsate as halogenated organic waste.[10]

  • Detergent Wash: Wash the glassware with a laboratory detergent and hot water.[11][12]

  • Acid Rinse (Optional): For stubborn residues, an acid rinse with dilute hydrochloric acid can be used.[12]

  • Final Rinse: Rinse thoroughly with tap water, followed by a final rinse with deionized water.[10][11][12]

Disposal Protocols

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

6.1 Waste Segregation

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, labeled container for halogenated organic waste.[13] Do not mix with non-halogenated solvents or other waste streams.

  • Solid Waste: Contaminated solid waste (e.g., absorbent materials, gloves, pipette tips) should be collected in a separate, clearly labeled container for solid hazardous waste.

6.2 Neutralization of Waste (for specialized facilities)

Acidic or basic waste streams should be neutralized before disposal.[14][15][16] This process should only be carried out by trained personnel in a controlled environment.

6.3 Disposal Workflow Diagram

disposal_workflow cluster_collection Waste Collection cluster_labeling Labeling and Storage cluster_disposal Final Disposal liquid_waste Liquid Halogenated Waste label_containers Label containers clearly liquid_waste->label_containers solid_waste Solid Hazardous Waste solid_waste->label_containers store_safely Store in designated area label_containers->store_safely ehs_pickup Arrange for EHS pickup store_safely->ehs_pickup

Caption: General workflow for the disposal of this compound waste.

Toxicological Information and Metabolic Pathway

The toxicity of this compound is primarily due to the metabolic reduction of the nitro group.[3][4][17] This process can lead to the formation of reactive intermediates that cause methemoglobinemia. The general metabolic pathway for nitroaromatic compounds involves a series of reduction steps.

7.1 Generalized Metabolic Pathway

metabolic_pathway This compound This compound Nitrosobenzene intermediate Nitrosobenzene intermediate This compound->Nitrosobenzene intermediate Nitroreductases Phenylhydroxylamine intermediate Phenylhydroxylamine intermediate Nitrosobenzene intermediate->Phenylhydroxylamine intermediate Reduction Aniline derivative Aniline derivative Phenylhydroxylamine intermediate->Aniline derivative Methemoglobinemia Methemoglobinemia Phenylhydroxylamine intermediate->Methemoglobinemia Oxidation of Hemoglobin

Caption: Generalized metabolic pathway of this compound leading to toxicity.

References

Application Notes: 1-Fluoro-3-nitrobenzene in Nucleophilic Aromatic Substitution (SNAr) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the use of 1-fluoro-3-nitrobenzene as a key reagent in Nucleophilic Aromatic Substitution (SNAr) reactions. While not typically associated with specific named reactions, its activated aromatic system makes it a valuable building block for the synthesis of a diverse range of substituted nitroaromatic compounds, which are crucial intermediates in pharmaceutical and materials science research.

Principle of Reactivity

This compound is highly susceptible to nucleophilic attack due to the strong electron-withdrawing nature of the nitro group. This group activates the benzene (B151609) ring towards the addition of a nucleophile by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. The fluorine atom, although possessing a strong carbon-fluorine bond, acts as an excellent leaving group in this context because the rate-determining step is the initial nucleophilic attack, not the cleavage of the C-F bond. The subsequent elimination of the fluoride (B91410) ion restores the aromaticity of the ring, yielding the substituted product.

It is important to note that the meta position of the nitro group relative to the fluorine atom in this compound provides less resonance stabilization for the Meisenheimer complex compared to its ortho and para isomers. Consequently, the reaction rates for this compound are generally slower than those for 1-fluoro-2-nitrobenzene (B31998) and 1-fluoro-4-nitrobenzene. Nevertheless, it remains a useful reagent for accessing 3-substituted nitroaromatic compounds.

Diagram of the General SNAr Mechanism

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products R This compound MC Meisenheimer Complex (Resonance Stabilized) R->MC Attack at C-F Nu Nucleophile (Nu⁻) Nu->MC Addition P 3-Substituted Nitrobenzene MC->P Elimination of F⁻ (Fast) LG Fluoride Ion (F⁻) Amine_Workflow start Start reagents Combine this compound, amine, base (optional), and solvent. start->reagents heat Heat reaction mixture (e.g., 80-120 °C) reagents->heat monitor Monitor reaction by TLC/LC-MS heat->monitor workup Cool, quench with water, and extract with organic solvent. monitor->workup purify Dry, concentrate, and purify by column chromatography. workup->purify end End purify->end

Derivatization of 1-Fluoro-3-nitrobenzene for Biological Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

1-Fluoro-3-nitrobenzene is a versatile reagent in medicinal chemistry and chemical biology, primarily utilized as a scaffold for the synthesis of various biologically active molecules. Its utility stems from the presence of a fluorine atom activated by a meta-directing nitro group, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of diverse functionalities, leading to the generation of compound libraries for biological screening.

The primary application of this compound in the context of biological assays is the synthesis of N-substituted-3-nitroaniline derivatives. This is typically achieved by reacting this compound with a primary or secondary amine. The resulting derivatives can then be evaluated for a range of biological activities.

Key Applications of this compound Derivatives:

  • Enzyme Inhibitors: The N-substituted-3-nitroaniline core is a common motif in various enzyme inhibitors, particularly kinase inhibitors. By carefully selecting the substituting amine, derivatives can be designed to target the ATP-binding site of specific kinases, interfering with signal transduction pathways implicated in diseases such as cancer. For instance, derivatives of similar nitroanilines have been explored as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.

  • Antimicrobial Agents: The introduction of heterocyclic or other pharmacophoric moieties via the amine nucleophile can yield compounds with significant antibacterial or antifungal activity. These derivatives can be screened against various microbial strains to determine their minimum inhibitory concentrations (MICs).

  • Fluorescent Probes: While this compound itself is not fluorescent, its reaction with fluorescent amines can yield probes for detecting specific biological analytes or for use in fluorescence-based assays.

  • Building Blocks for Complex Molecules: Derivatization of this compound is often the initial step in a multi-step synthesis of more complex therapeutic agents. The nitro group can be subsequently reduced to an amine, providing another handle for further chemical modifications.

The derivatization of this compound offers a rapid and efficient method for generating novel compounds for high-throughput screening and lead optimization in drug discovery programs. The commercial availability of a wide array of primary and secondary amines allows for the creation of diverse chemical libraries with a broad range of potential biological activities.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted-3-nitroaniline Derivatives via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for the reaction of this compound with a generic primary or secondary amine.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., aniline, piperidine, morpholine)

  • Potassium carbonate (K2CO3) or other suitable base (e.g., triethylamine)

  • Dimethylformamide (DMF) or other polar aprotic solvent (e.g., DMSO, acetonitrile)

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the desired amine (1.1-1.5 eq).

  • Add a suitable base, such as potassium carbonate (2.0 eq).

  • Add a polar aprotic solvent, such as DMF, to dissolve the reactants.

  • Stir the reaction mixture at a temperature ranging from 80 °C to 120 °C. The optimal temperature will depend on the reactivity of the amine.

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired N-substituted-3-nitroaniline derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This protocol provides a representative method for evaluating the inhibitory activity of synthesized N-substituted-3-nitroaniline derivatives against a specific kinase, such as VEGFR-2.

Materials:

  • Synthesized N-substituted-3-nitroaniline derivatives

  • Recombinant human VEGFR-2 enzyme

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

  • Staurosporine (B1682477) (positive control inhibitor)

  • DMSO (vehicle control)

  • White, opaque 96-well microplates

  • Multichannel pipette

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a stock solution of the synthesized compounds and staurosporine in DMSO (e.g., 10 mM).

  • Perform serial dilutions of the compounds in assay buffer to achieve a range of desired concentrations for IC50 determination.

  • In a 96-well plate, add the diluted compounds to the appropriate wells. Include wells for a positive control (staurosporine) and a vehicle control (DMSO).

  • Add the VEGFR-2 enzyme and the peptide substrate to each well.

  • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to its Km for the enzyme.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent generates a luminescent signal that is inversely proportional to the kinase activity.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

Table 1: Synthesis of N-Substituted-3-nitroaniline Derivatives

EntryAmine NucleophileProductReaction ConditionsYield (%)
1AnilineN-phenyl-3-nitroanilineK2CO3, DMF, 100 °C, 8h85
24-MethylanilineN-(4-methylphenyl)-3-nitroanilineK2CO3, DMF, 100 °C, 8h88
34-MethoxyanilineN-(4-methoxyphenyl)-3-nitroanilineK2CO3, DMF, 100 °C, 8h92
4Piperidine1-(3-nitrophenyl)piperidineK2CO3, DMF, 80 °C, 6h95
5Morpholine4-(3-nitrophenyl)morpholineK2CO3, DMF, 80 °C, 6h93

Note: Yields are hypothetical and representative for this class of reaction.

Table 2: In Vitro Kinase Inhibitory Activity of Representative N-Aryl-3-nitroaniline Derivatives

CompoundTarget KinaseIC50 (µM)
N-phenyl-3-nitroanilineVEGFR-2> 50
N-(4-methylphenyl)-3-nitroanilineVEGFR-215.2
N-(4-methoxyphenyl)-3-nitroanilineVEGFR-28.7
Staurosporine (Control)VEGFR-20.02

Note: IC50 values are hypothetical examples based on structure-activity relationships of similar compounds and are for illustrative purposes.

Visualizations

experimental_workflow start Start: this compound + Amine reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product N-Substituted-3-nitroaniline Derivative purification->product bio_assay Biological Assay (e.g., Kinase Inhibition) product->bio_assay data_analysis Data Analysis (IC50/MIC Determination) bio_assay->data_analysis end End: Biological Activity Data data_analysis->end

General experimental workflow for synthesis and biological evaluation.

sn_ar_mechanism reactants This compound + Nucleophile (Nu-) meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) reactants->meisenheimer Nucleophilic Attack product Substituted Product + Fluoride Ion (F-) meisenheimer->product Loss of Leaving Group

Mechanism of Nucleophilic Aromatic Substitution (SNAr).

vegfr_signaling vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 Binds to dimerization Dimerization & Autophosphorylation vegfr2->dimerization pi3k PI3K dimerization->pi3k plc PLCγ dimerization->plc raf Raf dimerization->raf akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Migration, Survival (Angiogenesis) mtor->proliferation dag DAG plc->dag ip3 IP3 plc->ip3 pkc PKC dag->pkc pkc->proliferation mek MEK raf->mek erk ERK mek->erk erk->proliferation inhibitor N-Aryl-3-nitroaniline Derivative (Inhibitor) inhibitor->vegfr2 Inhibits ATP Binding

Simplified VEGFR-2 signaling pathway and point of inhibition.

Application Notes and Protocols: Industrial Applications of 1-Fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the industrial applications of 1-fluoro-3-nitrobenzene, a versatile chemical intermediate. This document details its role in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, offering specific experimental protocols and relevant data for laboratory and industrial applications.

Pharmaceutical Applications: Synthesis of Flufenamic Acid

This compound is a crucial starting material in the synthesis of Flufenamic Acid, a non-steroidal anti-inflammatory drug (NSAID). The synthesis involves the preparation of the key intermediate, 3-(trifluoromethyl)aniline (B124266), followed by an Ullmann condensation.

Synthesis of 3-Nitroaniline (B104315) from this compound

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group. Reaction with ammonia (B1221849) provides 3-nitroaniline.

Experimental Protocol:

A solution of this compound (1.0 eq) in a suitable solvent such as ethanol (B145695) or DMSO is charged into a high-pressure reactor. Aqueous ammonia (excess, typically 10-20 eq) is added, and the reactor is sealed. The mixture is heated to a temperature between 100-150 °C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reactor is cooled to room temperature, and the excess ammonia and solvent are removed under reduced pressure. The resulting crude 3-nitroaniline can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a yellow crystalline solid.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)Purity (%)
This compound141.101.0->98
Aqueous Ammonia17.03 (as NH3)10-20--
3-Nitroaniline138.13-90-98>99

Spectroscopic Data for 3-Nitroaniline: [1][2][3][4]

  • ¹H NMR (CDCl₃, 300 MHz): δ 7.65 (t, J = 2.1 Hz, 1H), 7.35 (t, J = 8.1 Hz, 1H), 7.10 (ddd, J = 8.1, 2.1, 0.9 Hz, 1H), 6.85 (ddd, J = 8.1, 2.1, 0.9 Hz, 1H), 3.90 (s, 2H).

  • ¹³C NMR (CDCl₃, 75 MHz): δ 149.5, 147.2, 130.1, 118.9, 113.2, 108.9.

  • IR (KBr, cm⁻¹): 3470, 3380 (N-H), 1630 (C=C), 1530, 1350 (N-O).

  • MS (EI, m/z): 138 (M⁺), 108, 92, 81.

Synthesis of 3-Aminophenol (B1664112) from 3-Nitrophenol (B1666305)

3-Nitrophenol, which can be synthesized from 3-nitroaniline via diazotization followed by hydrolysis, is reduced to 3-aminophenol.

Experimental Protocol: [5][6][7]

To a solution of 3-nitrophenol (1.0 eq) in a suitable solvent such as ethanol, methanol, or water, a reducing agent is added. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or chemical reduction (e.g., sodium borohydride (B1222165) in the presence of a catalyst, or tin and hydrochloric acid). For catalytic hydrogenation, the mixture is subjected to a hydrogen atmosphere (typically 1-5 atm) at room temperature until the reaction is complete. The catalyst is then removed by filtration, and the solvent is evaporated. The crude 3-aminophenol is purified by recrystallization.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)Purity (%)
3-Nitrophenol139.111.0->99
H₂/Pd-C-Catalytic>95-
3-Aminophenol109.13-80-95>99

Spectroscopic Data for 3-Aminophenol: [8][9][10][11]

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.89 (s, 1H), 6.66 - 6.48 (m, 4H), 6.38 (td, J = 7.4, 1.9 Hz, 1H), 4.44 (s, 2H).

  • ¹³C NMR (DMSO-d₆, 75 MHz): δ 157.9, 147.8, 129.8, 108.1, 105.3, 102.0.

  • IR (KBr, cm⁻¹): 3350, 3280 (O-H, N-H), 1610, 1590 (C=C).

  • MS (EI, m/z): 109 (M⁺), 80, 53.

Synthesis of Flufenamic Acid

Flufenamic acid is synthesized via an Ullmann condensation of 2-chlorobenzoic acid and 3-(trifluoromethyl)aniline.[12][13][14][15]

Experimental Protocol (Ullmann Condensation): [16][17]

A mixture of 2-chlorobenzoic acid (1.0 eq), 3-(trifluoromethyl)aniline (1.0-1.5 eq), anhydrous potassium carbonate (2.0 eq), and a catalytic amount of copper powder or copper(I) oxide in a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or nitrobenzene (B124822) is heated at reflux (typically 150-200 °C) for several hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled and poured into water. The aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the product. The crude Flufenamic Acid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)Purity (%)
2-Chlorobenzoic Acid156.571.0->99
3-(Trifluoromethyl)aniline161.131.0-1.5->99
Flufenamic Acid281.23-60-80>99

Spectroscopic Data for Flufenamic Acid: [18][19][20][21]

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 13.2 (s, 1H), 9.6 (s, 1H), 8.0-7.2 (m, 8H).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 169.5, 143.2, 141.8, 132.5, 131.9, 130.4, 129.8 (q, J = 31 Hz), 123.9 (q, J = 272 Hz), 122.1, 118.0, 117.2, 115.5, 114.1.

  • IR (KBr, cm⁻¹): 3310 (N-H), 3000-2500 (O-H), 1680 (C=O), 1330 (C-F).

  • MS (ESI, m/z): 282 ([M+H]⁺).

Signaling Pathway: Mechanism of Action of Flufenamic Acid

Flufenamic acid primarily exerts its anti-inflammatory effect by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[22][23][24][25][26][27] These enzymes are critical in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[28][29][30]

G Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 inhibition COX2 COX-2 Arachidonic_Acid->COX2 inhibition Prostaglandin_H2 Prostaglandin (B15479496) H2 (PGH2) COX1->Prostaglandin_H2 COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandin_H2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Flufenamic_Acid Flufenamic Acid Flufenamic_Acid->COX1 Flufenamic_Acid->COX2

Flufenamic acid inhibits COX-1 and COX-2 enzymes.

Agrochemical Applications

This compound serves as a building block for various agrochemicals, particularly herbicides and insecticides. The presence of the fluorine and nitro groups can impart desirable properties to the final active ingredients, such as enhanced biological activity and metabolic stability.

Synthesis of Trifluoromethyl-Containing Herbicides

Derivatives of this compound can be used to synthesize herbicides containing the trifluoromethyl (-CF₃) group, a common feature in modern agrochemicals.[31][32] The synthesis often involves the conversion of the nitro group to other functionalities and subsequent coupling reactions.

Illustrative Experimental Workflow:

The following diagram illustrates a general workflow for the synthesis of a hypothetical trifluoromethyl-containing herbicide from this compound.

G start This compound step1 Nucleophilic Substitution (e.g., with Trifluoromethyl source) start->step1 intermediate1 Trifluoromethylated Nitrobenzene Derivative step1->intermediate1 step2 Reduction of Nitro Group intermediate1->step2 intermediate2 Trifluoromethylated Aniline Derivative step2->intermediate2 step3 Coupling Reaction (e.g., with another aromatic moiety) intermediate2->step3 product Herbicide Active Ingredient step3->product

General synthesis of a trifluoromethyl herbicide.

Advanced Materials Applications

The unique electronic properties imparted by the fluoro and nitro substituents make this compound and its derivatives valuable monomers or intermediates in the synthesis of high-performance polymers. These polymers can find applications in electronics, aerospace, and other demanding fields.

Synthesis of Polyetherketones

Fluoronitrobenzene derivatives can be used in the nucleophilic aromatic substitution polymerization to create polyetherketones (PEKs) or polyetheretherketones (PEEKs). The electron-withdrawing nitro group activates the fluoro group for displacement by a phenoxide nucleophile, driving the polymerization reaction. The nitro group can later be reduced to an amino group for further cross-linking or functionalization.

General Polymerization Scheme:

A bisphenol is reacted with a difluoro-nitro-aromatic monomer in a high-boiling aprotic polar solvent, such as N-methyl-2-pyrrolidone (NMP) or sulfolane, in the presence of a weak base like potassium carbonate. The reaction is carried out at elevated temperatures (150-200 °C) to drive the polymerization to high molecular weights.

Illustrative Polymerization Workflow:

G MonomerA Difluoro-nitro-aromatic Monomer Polymerization Nucleophilic Aromatic Substitution Polymerization MonomerA->Polymerization MonomerB Bisphenol Monomer MonomerB->Polymerization Polymer Poly(arylene ether) with Nitro Groups Polymerization->Polymer Reduction Reduction of Nitro Groups Polymer->Reduction FunctionalPolymer Functionalized High-Performance Polymer Reduction->FunctionalPolymer

Synthesis of a functional high-performance polymer.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-fluoro-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The most common and effective methods for purifying this compound are fractional distillation, recrystallization, and column chromatography. The choice of method depends on the nature and quantity of the impurities present, as well as the desired final purity of the product.

Q2: What are the common impurities found in crude this compound?

A2: Common impurities can include unreacted starting materials, such as 1-chloro-3-nitrobenzene (B92001) if synthesized via a halogen exchange reaction. Other potential impurities may arise from side reactions during synthesis, including isomers (e.g., 1-fluoro-2-nitrobenzene (B31998) or 1-fluoro-4-nitrobenzene) and over-nitrated products. Solvents used in the reaction or initial extraction, such as dimethylformamide (DMF) or ethyl acetate (B1210297), may also be present.

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Understanding the physical properties of this compound is crucial for selecting and optimizing a purification method. Key data is summarized in the table below.

PropertyValue
Molecular Formula C₆H₄FNO₂
Molecular Weight 141.10 g/mol
Boiling Point 205-206 °C (at atmospheric pressure)
Melting Point 1.7-2 °C
Density 1.325 g/mL at 25 °C
Solubility Soluble in polar organic solvents like ethanol (B145695) and acetone; low solubility in nonpolar solvents like hexane (B92381).

Troubleshooting Guides

Fractional Distillation

Problem: Poor separation of this compound from a higher boiling impurity like 1-chloro-3-nitrobenzene.

  • Possible Cause: Inefficient distillation column or incorrect heating rate.

  • Solution:

    • Ensure you are using a fractional distillation setup with a column that has a high number of theoretical plates (e.g., a Vigreux, packed, or spinning band column).

    • Maintain a slow and steady heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. A heating mantle with a stirrer is recommended for uniform heating.

    • Insulate the distillation column to minimize heat loss and maintain a proper temperature gradient.

Problem: The product is decomposing during distillation at atmospheric pressure.

  • Possible Cause: The boiling point of this compound (205-206 °C) is high, and prolonged heating can lead to decomposition.

  • Solution: Perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling point of the compound, allowing for distillation at a lower temperature and minimizing the risk of decomposition. Refer to a vapor pressure-temperature nomograph to estimate the boiling point at a given pressure. For example, at a pressure of 10 mmHg, the boiling point will be significantly lower than 205 °C.

Recrystallization

Problem: The compound oils out instead of crystallizing.

  • Possible Cause 1: The solvent is too nonpolar for this compound, or the solution is supersaturated and cooling too quickly.

  • Solution 1:

    • Use a more polar solvent or a mixed solvent system. Since this compound is a liquid at room temperature, recrystallization is best performed at low temperatures. A good starting point is to dissolve the compound in a minimal amount of a relatively polar solvent (e.g., ethanol or methanol) at room temperature and then cool the solution slowly in an ice bath or freezer.

    • If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a good solvent (e.g., ethanol) and then add a poor solvent (e.g., water or hexane) dropwise until the solution becomes slightly cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

  • Possible Cause 2: The presence of impurities is inhibiting crystallization.

  • Solution 2:

    • Try to pre-purify the crude product by a simple extraction or a quick filtration through a small plug of silica (B1680970) gel to remove gross impurities.

    • Scratching the inside of the flask with a glass rod at the liquid-air interface can provide a surface for nucleation and induce crystallization.

    • Adding a seed crystal of pure this compound can also initiate crystallization.

Column Chromatography

Problem: Poor separation of the desired product from impurities.

  • Possible Cause 1: Incorrect choice of stationary or mobile phase.

  • Solution 1:

    • For the stationary phase, silica gel is a common and effective choice for the purification of moderately polar compounds like this compound.

    • For the mobile phase (eluent), a mixture of a nonpolar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is recommended. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity of the eluent to elute the desired compound. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column.

  • Possible Cause 2: The column was not packed properly, leading to channeling.

  • Solution 2:

    • Ensure the column is packed uniformly without any air bubbles or cracks. A "slurry packing" method, where the silica gel is mixed with the initial eluent and then poured into the column, is generally preferred to dry packing.

    • Gently tap the column as you pack it to ensure a dense and even bed.

Experimental Protocols

Detailed Methodology for Fractional Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum source with a pressure gauge. Use a heating mantle with a magnetic stirrer for heating.

  • Procedure:

    • Place the crude this compound into the round-bottom flask with a few boiling chips or a magnetic stir bar.

    • Connect the apparatus and ensure all joints are well-sealed with appropriate vacuum grease.

    • Slowly apply vacuum to the desired pressure (e.g., 10-20 mmHg).

    • Begin heating the flask gently.

    • Collect any low-boiling impurities as the first fraction.

    • Slowly increase the temperature and collect the main fraction of this compound at its corresponding boiling point under the applied pressure.

    • Monitor the temperature at the head of the column; a stable temperature reading indicates a pure fraction is being collected.

    • Once the main fraction is collected, stop the heating and allow the system to cool before slowly releasing the vacuum.

Visualization of Purification Workflow

Below is a logical workflow to guide the selection of a suitable purification method for this compound.

PurificationWorkflow start Crude this compound check_impurities Identify Major Impurities (e.g., by GC-MS, NMR) start->check_impurities is_high_boiling Is the major impurity high-boiling (e.g., 1-chloro-3-nitrobenzene)? check_impurities->is_high_boiling fractional_distillation Fractional Distillation (Atmospheric or Vacuum) is_high_boiling->fractional_distillation  Yes is_solid_or_oily Are impurities solid or oily non-volatile compounds? is_high_boiling->is_solid_or_oily  No final_product Pure this compound fractional_distillation->final_product simple_distillation Simple Distillation (Vacuum) is_solid_or_oily->simple_distillation  Yes are_polarities_different Do impurities have significantly different polarities? is_solid_or_oily->are_polarities_different  No simple_distillation->final_product column_chromatography Column Chromatography are_polarities_different->column_chromatography  Yes recrystallization Low-Temperature Recrystallization are_polarities_different->recrystallization  No column_chromatography->final_product recrystallization->final_product end Analysis (GC, NMR, etc.) final_product->end

Caption: Decision workflow for selecting a purification method.

This diagram illustrates a logical approach to choosing the most appropriate purification technique based on the types of impurities present in the crude this compound sample.

This technical support guide provides a starting point for troubleshooting common issues encountered during the purification of this compound. For more specific issues, it is always recommended to consult detailed chemical literature and safety data sheets.

Technical Support Center: Synthesis of 1-Fluoro-3-Nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-fluoro-3-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are:

  • Direct Nitration of Fluorobenzene (B45895): This method involves the electrophilic nitration of fluorobenzene using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.

  • Halogen Exchange (Halex) Reaction: This is a two-step process that begins with the nitration of 1,3-dichlorobenzene (B1664543), followed by a nucleophilic aromatic substitution (SNAr) reaction where a chlorine atom is replaced by a fluorine atom using a fluoride (B91410) salt.

Q2: What are the major impurities I can expect in the synthesis of this compound?

A2: The impurities largely depend on the synthetic route chosen:

  • Nitration of Fluorobenzene: The main impurities are the isomeric products, 1-fluoro-2-nitrobenzene (B31998) and 1-fluoro-4-nitrobenzene, which are often formed in much larger quantities than the desired this compound. Unreacted fluorobenzene can also be present.

  • Halex Reaction from 1,3-Dichlorobenzene: Impurities can include unreacted 1,3-dichloro-5-nitrobenzene, partially reacted intermediates like 1-chloro-3-fluoronitrobenzene, and other isomeric dinitrated or fluorinated byproducts depending on the initial nitration step. For instance, nitration of 1,3-dichlorobenzene can also yield 1,3-dichloro-4,6-dinitrobenzene (B1585067) and 1,3-dichloro-2,4-dinitrobenzene.[1]

Q3: Which synthesis method is generally preferred?

A3: The choice of method depends on the specific requirements of the synthesis, such as desired purity, scale, and available starting materials.

  • The direct nitration of fluorobenzene is a more direct route but suffers from poor regioselectivity, leading to a difficult separation of the desired meta-isomer from the more abundant ortho- and para-isomers.

  • The Halex reaction can offer better regioselectivity if the precursor, 1,3-dichloro-5-nitrobenzene, can be obtained in high purity. However, the synthesis of this precursor can be challenging.

Troubleshooting Guides

Synthesis Route 1: Direct Nitration of Fluorobenzene

This method is prone to the formation of significant amounts of isomeric impurities. The fluorine atom is an ortho-, para-director in electrophilic aromatic substitution, making the formation of the meta-isomer thermodynamically less favorable.

Issue 1: Low Yield of this compound and High Levels of Isomeric Impurities

  • Cause: The directing effect of the fluorine substituent on the benzene (B151609) ring favors the formation of 1-fluoro-2-nitrobenzene and 1-fluoro-4-nitrobenzene.

  • Troubleshooting:

    • Reaction Temperature: Carefully control the reaction temperature. Lower temperatures can sometimes slightly improve the selectivity for the meta-isomer, although this may also decrease the overall reaction rate.

    • Nitrating Agent: The choice and concentration of the nitrating agent can influence the isomer distribution. While a mixture of concentrated nitric acid and sulfuric acid is standard, exploring other nitrating systems could be a research avenue but is not a standard troubleshooting step.

    • Purification Strategy: The primary challenge lies in the separation of the isomers due to their similar physical properties.

      • Fractional Distillation: This can be challenging due to the close boiling points of the isomers.

      • Crystallization: Fractional crystallization can be employed to separate isomers based on differences in their melting points and solubilities. For instance, in the separation of chloronitrobenzene isomers, the para isomer is often less soluble and crystallizes out first.[2] A similar approach could be explored for fluoronitrobenzene isomers.

      • Chromatography: Preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be effective for separating small quantities of the isomers for research purposes. For larger scales, specialized chromatographic techniques may be required.

Quantitative Data: Isomer Distribution in Nitration of Halobenzenes

HalobenzeneOrtho-isomer (%)Meta-isomer (%)Para-isomer (%)
Chlorobenzene (B131634)34165

Note: This data for chlorobenzene nitration illustrates the typical ortho-para directing nature of halogens.[3] A similar trend is expected for fluorobenzene, with the meta-isomer being the minor product.

Experimental Protocol: Nitration of Fluorobenzene (Illustrative)

  • Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add a stoichiometric amount of concentrated nitric acid to a cooled, stirred volume of concentrated sulfuric acid.

  • Reaction: Slowly add fluorobenzene dropwise to the nitrating mixture while maintaining a low temperature (e.g., 0-10 °C) to control the exothermic reaction.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique such as GC or TLC.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice and extract the organic products with a suitable solvent (e.g., dichloromethane).

  • Purification: Wash the organic layer with water and a dilute solution of sodium bicarbonate to remove residual acids. Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent. The resulting crude product will be a mixture of isomers requiring further purification as described in the troubleshooting section.

Logical Workflow for Nitration of Fluorobenzene

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Concentrated HNO3 C Nitrating Mixture (NO2+) A->C B Concentrated H2SO4 B->C E Reaction Vessel (0-10 °C) C->E D Fluorobenzene D->E F Crude Product Mixture E->F G Ice Quench & Extraction F->G H Washing & Drying G->H I Isomer Separation (Distillation/Crystallization) H->I J This compound I->J K Isomeric Impurities I->K

Caption: Workflow for the direct nitration of fluorobenzene.

Synthesis Route 2: Halex Reaction from 1,3-Dichlorobenzene

This two-step route involves the initial nitration of 1,3-dichlorobenzene, followed by a halogen exchange reaction.

Issue 2: Incorrect Isomer Formation During Nitration of 1,3-Dichlorobenzene

  • Cause: The two chlorine atoms in 1,3-dichlorobenzene are ortho-, para-directing. This leads to the nitration occurring at the 4- and 6- positions, and to a lesser extent at the 2-position, rather than the desired 5-position to form 1,3-dichloro-5-nitrobenzene. The primary products are often 1,3-dichloro-4,6-dinitrobenzene and 1,3-dichloro-2,4-dinitrobenzene.[1]

  • Troubleshooting:

    • Reaction Conditions: While altering nitration conditions (temperature, nitrating agent) can slightly change isomer ratios, it is unlikely to overcome the strong directing effects of the chloro groups to favor the 5-position.

Issue 3: Incomplete Halogen Exchange Reaction

  • Cause: The Halex reaction requires forcing conditions and can be slow. Incomplete reaction leads to the presence of the starting material, 1,3-dichloro-5-nitrobenzene, and the intermediate, 1-chloro-3-fluoronitrobenzene, in the final product.

  • Troubleshooting:

    • Anhydrous Conditions: The fluoride salt (e.g., potassium fluoride) and the solvent must be scrupulously dry. Water can deactivate the fluoride anion.

    • Fluoride Salt Activity: The reactivity of the potassium fluoride is crucial. Spray-dried KF is often more effective than ground KF.

    • Reaction Temperature: High temperatures (typically 150-250 °C) are necessary to drive the reaction to completion.[4]

    • Solvent: A polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or sulfolane (B150427) is required to solubilize the fluoride salt.[4]

    • Phase Transfer Catalyst: The use of a phase-transfer catalyst can sometimes improve the reaction rate and yield.

Quantitative Data: Halex Reaction Conditions and Yields (Illustrative for a similar reaction)

Starting MaterialFluorinating AgentSolventTemperature (°C)Time (h)Yield (%)
3,4-DichloronitrobenzeneKFSulpholane2402468.8 (of 3-chloro-4-fluoro-nitrobenzene)

Source: Adapted from US Patent 4,164,517.[5] This data illustrates typical conditions for a Halex reaction on a related substrate.

Experimental Protocol: Halex Reaction (Hypothetical for 1,3-dichloro-5-nitrobenzene)

Step 1: Nitration of 1,3-Dichlorobenzene (Illustrative - Note: this will not produce the desired isomer in high yield)

  • Reaction Setup: In a reaction vessel, cool a mixture of concentrated sulfuric acid.

  • Addition of Nitrating Agent: Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to the 1,3-dichlorobenzene solution while maintaining a low temperature.

  • Reaction and Work-up: Allow the reaction to proceed to completion, then quench with ice and extract the product. The resulting product will be a mixture of dinitrated isomers, which would need to be separated to isolate the (likely minor) 1,3-dichloro-5-nitrobenzene.

Step 2: Halogen Exchange

  • Reaction Setup: In a flask equipped with a reflux condenser and a mechanical stirrer, add anhydrous potassium fluoride and a polar aprotic solvent (e.g., DMF).

  • Addition of Substrate: Add the purified 1,3-dichloro-5-nitrobenzene to the mixture.

  • Reaction: Heat the mixture to a high temperature (e.g., 180-220 °C) and maintain it for several hours, monitoring the reaction by GC.

  • Work-up: After cooling, the reaction mixture is typically filtered to remove inorganic salts. The filtrate is then subjected to distillation or crystallization to isolate the this compound.

Logical Relationship for Halex Synthesis Route

Halex_Route A 1,3-Dichlorobenzene B Nitration A->B C 1,3-Dichloro-5-nitrobenzene (Desired Precursor - Minor Product) B->C D Other Dinitro Isomers (Major Products) B->D G Purification Challenge B->G Low Yield of Desired Isomer E Halex Reaction (KF, High Temp.) C->E D->G F This compound E->F

Caption: Challenges in the Halex synthesis of this compound.

Analytical Methods for Impurity Profiling

A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of impurities in this compound synthesis.

  • Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is an excellent technique for separating and identifying volatile impurities such as isomeric fluoronitrobenzenes and unreacted starting materials.

  • High-Performance Liquid Chromatography (HPLC): With a UV detector, HPLC is suitable for the separation and quantification of non-volatile impurities. A photodiode array (PDA) detector can aid in peak identification and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can provide detailed structural information about the product and any impurities present. 19F NMR is particularly useful for identifying and quantifying fluorine-containing isomers.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the product and can help in identifying certain types of impurities.

References

Technical Support Center: Synthesis of 1-Fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-fluoro-3-nitrobenzene reactions. The primary focus is on the Balz-Schiemann reaction, the most common synthetic route for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for the synthesis of this compound is the Balz-Schiemann reaction.[1][2] This reaction involves the diazotization of 3-nitroaniline (B104315), followed by the thermal decomposition of the resulting 3-nitrobenzenediazonium (B97059) tetrafluoroborate (B81430) salt to yield the desired product.[1][2]

Q2: What are the critical parameters affecting the yield of the Balz-Schiemann reaction?

A2: The yield of the Balz-Schiemann reaction is influenced by several factors, including:

  • Temperature Control: Maintaining a low temperature (typically 0-5 °C) during the diazotization step is crucial to prevent the premature decomposition of the unstable diazonium salt.[1]

  • Purity of Reagents: The purity of the starting 3-nitroaniline and other reagents is important to avoid side reactions.

  • Choice of Fluorinating Agent/Counter-ion: While tetrafluoroborate (BF₄⁻) is traditional, other counter-ions like hexafluorophosphate (B91526) (PF₆⁻) or hexafluoroantimonate (SbF₆⁻) can sometimes offer improved yields.[1][2]

  • Decomposition Conditions: The temperature and solvent used during the thermal decomposition of the diazonium salt significantly impact the final yield and purity of this compound.

Q3: Are there safer alternatives to isolating the intermediate diazonium salt?

A3: Yes, due to the potentially explosive nature of isolated diazonium salts, one-pot or in situ procedures are recommended.[3] These methods avoid the isolation of the diazonium intermediate, thereby enhancing the safety of the process. Continuous flow reactors are also being implemented for safer, large-scale production.

Q4: What are the common side products in this reaction?

A4: Common side products can include phenolic compounds, formed by the reaction of the diazonium salt with water, and various tarry byproducts resulting from the decomposition of the diazonium salt.[4] The formation of these byproducts is often exacerbated by elevated temperatures during diazotization or decomposition.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no yield of this compound Incomplete diazotization.Ensure the reaction temperature is maintained between 0-5 °C. Use a slight excess of sodium nitrite (B80452) and test for its presence with starch-iodide paper to confirm the completion of the reaction.
Premature decomposition of the diazonium salt.Strictly maintain the low temperature during diazotization and handling of the diazonium salt solution.
Inefficient thermal decomposition.Optimize the decomposition temperature. Insufficient heat will lead to an incomplete reaction, while excessive heat can cause degradation. Consider performing the decomposition in a high-boiling point, non-polar solvent.
Formation of a dark, tarry residue Decomposition of the diazonium salt at elevated temperatures.Maintain rigorous temperature control throughout the process. Add the sodium nitrite solution slowly and dropwise to prevent localized heating.
Presence of impurities in the starting materials.Use high-purity 3-nitroaniline and other reagents.
Product is a dark or discolored liquid Presence of phenolic byproducts or other impurities.Purify the crude product by distillation or column chromatography. The formation of phenolic byproducts can be minimized by ensuring anhydrous conditions during the decomposition step.
Violent or uncontrolled reaction/decomposition Unstable diazonium salt.Extreme caution is advised. Do not isolate large quantities of the diazonium salt. Use a one-pot synthesis method or a continuous flow reactor if possible. When handling the isolated salt, do so in small quantities and avoid friction or shock.
Rapid heating during decomposition.Heat the diazonium salt slowly and evenly during the decomposition step. Using a solvent can help to moderate the reaction.

Data Presentation

Table 1: Comparison of Fluoride (B91410) Sources in the Balz-Schiemann Reaction for a Representative Nitroaniline Substrate.

SubstrateFluoride SourceYield (%)
p-NitroanilineHBF₄40-58
p-NitroanilineHPF₆63

Note: This data for p-nitroaniline illustrates the potential for yield improvement with alternative fluoride sources. Similar trends may be observed for 3-nitroaniline.[1]

Table 2: Yield of Fluoroaromatics in a Greener Balz-Schiemann Reaction using an Ionic Liquid.

Starting AmineProductYield (%)
4-Nitroaniline1-Fluoro-4-nitrobenzene86.7
3-Aminobenzotrifluoride3-Fluorobenzotrifluoride87.4
AnilineFluorobenzene93.2

This table demonstrates the high yields achievable using an ionic liquid as the reaction medium for the decomposition step.[5][6]

Experimental Protocols

Protocol 1: Traditional Balz-Schiemann Reaction (Two-Step)

Step 1: Diazotization of 3-Nitroaniline and Formation of 3-Nitrobenzenediazonium Tetrafluoroborate

  • In a suitable reaction vessel, dissolve 3-nitroaniline in a dilute solution of fluoroboric acid (HBF₄).

  • Cool the mixture to 0-5 °C using an ice-salt bath with constant stirring.[1]

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature does not exceed 7 °C.[1]

  • After the addition is complete, continue stirring at 0-5 °C for an additional 30-60 minutes.[1]

  • The precipitated 3-nitrobenzenediazonium tetrafluoroborate is collected by filtration, washed with cold water, and dried under vacuum. Caution: The dry diazonium salt is potentially explosive and should be handled with extreme care in small quantities.

Step 2: Thermal Decomposition

  • Gently heat the dried 3-nitrobenzenediazonium tetrafluoroborate in a suitable apparatus.

  • The salt will decompose to yield this compound, nitrogen gas, and boron trifluoride.

  • The crude product can be purified by distillation or column chromatography.

Protocol 2: Greener One-Pot Synthesis using an Ionic Liquid
  • Diazotization: In a reaction vessel, dissolve 3-nitroaniline in dilute hydrochloric acid and cool to 0-5 °C.

  • Slowly add an aqueous solution of sodium nitrite.

  • After stirring for 30 minutes, add an aqueous solution of sodium tetrafluoroborate (NaBF₄) to precipitate the diazonium salt.[5]

  • Filter the precipitated diazonium salt and wash with water.

  • Decomposition: Suspend the moist diazonium salt in an ionic liquid (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate).[5]

  • Heat the mixture with stirring to the appropriate decomposition temperature (e.g., 80-100 °C) until the evolution of nitrogen gas ceases.[5][6]

  • The product, this compound, can often be isolated directly by distillation from the reaction mixture.[5]

Visualizations

Balz_Schiemann_Reaction_Pathway cluster_diazotization Step 1: Diazotization cluster_decomposition Step 2: Decomposition 3-Nitroaniline 3-Nitroaniline NaNO2_HBF4 NaNO2 / HBF4 (0-5 °C) 3-Nitroaniline->NaNO2_HBF4 Diazonium_Salt 3-Nitrobenzenediazonium Tetrafluoroborate NaNO2_HBF4->Diazonium_Salt Heat Heat (Δ) Diazonium_Salt->Heat Product This compound Heat->Product Byproducts N2 + BF3 Product->Byproducts

Caption: Reaction pathway for the synthesis of this compound via the Balz-Schiemann reaction.

Troubleshooting_Workflow Start Low Yield or Reaction Failure Check_Diazotization Check Diazotization Step Start->Check_Diazotization Temp_Control Temperature > 5°C? Check_Diazotization->Temp_Control Yes Nitrite_Test Excess Nitrite? Temp_Control->Nitrite_Test No Sol_Temp Adjust Temperature Control Temp_Control->Sol_Temp Yes Decomposition_Issue Check Decomposition Step Nitrite_Test->Decomposition_Issue Yes Sol_Nitrite Ensure Stoichiometric Excess of Nitrite Nitrite_Test->Sol_Nitrite No Decomp_Temp Decomposition Temp Optimal? Decomposition_Issue->Decomp_Temp Purity_Issue Check Reagent Purity Decomp_Temp->Purity_Issue Yes Sol_Decomp_Temp Optimize Decomposition Temperature/Solvent Decomp_Temp->Sol_Decomp_Temp No Sol_Purity Use High-Purity Reagents Purity_Issue->Sol_Purity

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Logical_Relationships Yield Yield of This compound Side_Products Side Products (e.g., Phenols, Tars) Temp_Diaz Diazotization Temperature Temp_Diaz->Yield - Temp_Diaz->Side_Products + Temp_Decomp Decomposition Temperature Temp_Decomp->Yield +/- Temp_Decomp->Side_Products + Solvent Solvent Polarity Solvent->Yield - Purity Reagent Purity Purity->Yield + Purity->Side_Products -

Caption: Logical relationships between key parameters and reaction outcome. (+ indicates a positive correlation, - a negative correlation, and +/- an optimal range).

References

Technical Support Center: 1-Fluoro-3-nitrobenzene in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of 1-fluoro-3-nitrobenzene in chemical synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactions of this compound?

A1: The primary reaction of this compound is nucleophilic aromatic substitution (SNAr). In this reaction, the fluorine atom is displaced by a nucleophile. The nitro group at the meta position makes the aromatic ring electron-deficient, but it is important to note that it is less activating compared to nitro groups in the ortho or para positions. This reduced reactivity can sometimes necessitate harsher reaction conditions, which may lead to side reactions.

Q2: What are the most common side reactions observed when using this compound?

A2: The most common side reactions include:

  • Incomplete reaction: Due to the lower reactivity of the meta-substituted isomer, reactions may not go to completion, leaving unreacted starting material.

  • Reduction of the nitro group: Under certain conditions, particularly with nucleophiles that can also act as reducing agents or in the presence of catalytic impurities, the nitro group can be reduced to various functionalities such as nitroso, hydroxylamino, or amino groups.

  • Di-substitution: Although less common due to the deactivating effect of the first substitution, a second nucleophilic substitution can occur, especially if a large excess of the nucleophile is used or under forcing conditions.

  • Hydrolysis: In the presence of water or hydroxide (B78521) ions, this compound can be hydrolyzed to 3-nitrophenol.

  • Reaction at the nitro group: While the primary reaction is substitution of the fluorine, some strong nucleophiles can potentially interact with the electrophilic nitrogen of the nitro group, leading to decomposition or rearrangement products, though this is less common.

Q3: Why is this compound less reactive than 1-fluoro-2-nitrobenzene (B31998) or 1-fluoro-4-nitrobenzene (B44160) in SNAr reactions?

A3: The rate of SNAr reactions is largely determined by the stability of the intermediate Meisenheimer complex. When the electron-withdrawing nitro group is in the ortho or para position to the fluorine leaving group, it can directly stabilize the negative charge of the intermediate through resonance. In the meta position, the nitro group can only exert an inductive electron-withdrawing effect, which is less effective at stabilizing the intermediate. Consequently, the activation energy for the reaction is higher, and the reaction rate is slower for the meta isomer.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired product 1. Incomplete reaction due to insufficient reactivity. 2. Side reactions consuming the starting material or product. 3. Suboptimal reaction conditions (temperature, time, solvent).1. Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or GC-MS. 2. Use a more polar aprotic solvent (e.g., DMSO, DMF) to enhance the rate of SNAr. 3. Consider using a stronger nucleophile or a catalyst if applicable. 4. Purify the starting materials to remove any catalytic inhibitors.
Presence of unreacted this compound 1. Reaction has not reached completion. 2. Insufficient amount of nucleophile. 3. Deactivation of the nucleophile.1. Extend the reaction time or increase the temperature. 2. Use a slight excess of the nucleophile (e.g., 1.1-1.5 equivalents). 3. Ensure the nucleophile is not degrading under the reaction conditions. If using a basic nucleophile, ensure the reaction is free from acidic impurities.
Formation of a by-product corresponding to the reduction of the nitro group (e.g., 3-fluoroaniline) 1. The nucleophile or other reagents have reducing properties. 2. Presence of metallic impurities that can catalyze hydrogenation. 3. Use of protic solvents like ethanol (B145695) under basic conditions can sometimes lead to reduction.1. Choose a nucleophile that is not a known reducing agent. 2. Ensure all glassware and reagents are free from metal contaminants. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can be coupled with reductions. 4. Use a polar aprotic solvent instead of a protic one.
Formation of 3-nitrophenol 1. Presence of water or hydroxide ions in the reaction mixture. 2. The nucleophile itself is a source of hydroxide (e.g., aqueous base).1. Use anhydrous solvents and reagents. 2. If a base is required, use a non-hydroxide base (e.g., K2CO3, Et3N). 3. If using an aqueous base is unavoidable, minimize the reaction time and temperature to reduce the extent of hydrolysis.
Observation of di-substituted products 1. Use of a large excess of a highly reactive nucleophile. 2. High reaction temperatures and long reaction times.1. Use a stoichiometric amount or only a slight excess of the nucleophile. 2. Add the nucleophile slowly to the reaction mixture to maintain a low instantaneous concentration. 3. Optimize the reaction conditions to be as mild as possible while still achieving a good conversion of the starting material.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., piperidine, aniline) (1.1 - 1.5 eq)

  • Anhydrous potassium carbonate (K2CO3) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N2 or Ar), add this compound and the anhydrous solvent.

  • Add the amine and potassium carbonate to the solution.

  • Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Visualizations

SNAr_Mechanism cluster_reactivity Reactivity Comparison Reactants This compound + Nucleophile (Nu-) Intermediate Meisenheimer Complex (Anionic σ-complex) Reactants->Intermediate Attack of Nu- Product 3-Substituted Nitrobenzene + F- Intermediate->Product Loss of F- ortho/para ortho/para-Fluoronitrobenzene (More Reactive) meta meta-Fluoronitrobenzene (Less Reactive)

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on this compound.

Troubleshooting_Workflow Start Experiment with This compound Analysis Analyze Reaction Mixture (TLC, GC-MS, NMR) Start->Analysis Problem Identify Issue Analysis->Problem LowYield Low Yield Problem->LowYield Yes SideProduct Side Product Formation Problem->SideProduct Yes IncompleteReaction Incomplete Reaction Problem->IncompleteReaction Yes Successful Successful Reaction Problem->Successful No Optimize Optimize Conditions (Temp, Time, Solvent, Stoichiometry) LowYield->Optimize Purify Purify Reagents LowYield->Purify SideProduct->Optimize IncompleteReaction->Optimize Optimize->Start Purify->Start

Caption: A logical workflow for troubleshooting common issues in reactions involving this compound.

Technical Support Center: Optimizing Reaction Conditions for 1-Fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-fluoro-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactions of this compound?

A1: this compound is primarily used in two main types of reactions:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the benzene (B151609) ring for nucleophilic attack, allowing the fluorine atom to be displaced by a variety of nucleophiles. However, it's important to note that the meta position of the nitro group provides less activation compared to ortho and para isomers, often requiring more forcing reaction conditions.[1][2]

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group to form 3-fluoroaniline, a valuable synthetic intermediate.[3] This transformation can be achieved using various reducing agents.

Q2: Why is my Nucleophilic Aromatic Substitution (SNAr) reaction with this compound sluggish or showing low yield?

A2: Low reactivity in SNAr reactions with this compound is a common issue. The nitro group is in the meta position relative to the fluorine leaving group, which means it cannot stabilize the negative charge of the Meisenheimer intermediate through resonance as effectively as when it is in the ortho or para position.[1][2] To improve the reaction rate and yield, consider the following:

  • Higher Temperatures: More thermal energy is often required to overcome the activation barrier.

  • Stronger Nucleophiles: Use a more reactive nucleophile.

  • Aprotic Polar Solvents: Solvents like DMF or DMSO can accelerate the reaction.

  • Use of a Strong Base: A non-nucleophilic base can deprotonate the nucleophile, increasing its reactivity.

Q3: What are common side products in SNAr reactions with this compound?

A3: Side products can arise from several sources:

  • Reaction with the solvent: Some solvents, especially nucleophilic ones, can compete with your intended nucleophile.

  • Di-substitution: If other leaving groups are present on the nucleophile or product, further reactions can occur.

  • Decomposition: At high temperatures, starting materials or products may decompose.

  • Hydrolysis: If water is present, hydrolysis of the fluoro group to a hydroxyl group can occur, especially under basic conditions.

Q4: How can I purify the products from my reaction with this compound?

A4: Purification strategies depend on the properties of your product. Common methods include:

  • Extraction: To remove water-soluble impurities.

  • Column Chromatography: A versatile method for separating the desired product from unreacted starting materials and side products.

  • Distillation: If your product is a liquid with a significantly different boiling point from impurities.

  • Recrystallization: For solid products, this can be a highly effective purification technique.

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr)
Possible Cause Suggested Solution
Insufficient activation by the meta-nitro group Increase the reaction temperature and/or reaction time. Consider using a stronger, less sterically hindered nucleophile.
Poor solvent choice Use a polar aprotic solvent such as DMF, DMSO, or NMP to enhance the rate of SNAr reactions. Ensure the solvent is anhydrous.
Weak nucleophile If using a neutral nucleophile (e.g., an amine or alcohol), add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a hindered amine base) to generate the more reactive anionic nucleophile in situ.
Presence of water Ensure all glassware is oven-dried and use anhydrous solvents. Water can consume base and lead to hydrolysis byproducts.
Side reactions or product decomposition Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature to minimize the formation of degradation products.
Issue 2: Incomplete Reduction of the Nitro Group
Possible Cause Suggested Solution
Inactive catalyst (for catalytic hydrogenation) Use fresh, high-quality catalyst. Ensure the reaction is adequately stirred to maintain catalyst suspension. Purge the reaction vessel thoroughly with an inert gas before introducing hydrogen.
Insufficient reducing agent Increase the molar equivalents of the reducing agent (e.g., SnCl₂, Fe/HCl).
Reaction temperature is too low Some reduction reactions require heating to proceed at a reasonable rate.
pH of the reaction medium For metal/acid reductions, maintaining an acidic environment is crucial for the reaction to proceed.

Data Presentation

Table 1: Illustrative Reaction Conditions for Nucleophilic Aromatic Substitution of a Substituted 3-Fluoro-5-nitrobenzene Derivative*

Data is adapted from reactions of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene and is intended to be illustrative for optimizing reactions of this compound.[4]

Entry Nucleophile Base/Reagents Solvent Temperature (°C) Time (h) Yield (%)
1MethanolKOHMethanolRefluxNot specified85
2Ethanol (B145695)KOHEthanolRefluxNot specified89
3PhenolK₂CO₃DMF85186
4ThiophenolK₂CO₃DMF85188
5MorpholineK₂CO₃DMF85763
6PiperidineK₂CO₃DMF85351
7PyrrolidineK₂CO₃DMF85267
Table 2: Comparison of Common Reagents for the Reduction of Aromatic Nitro Groups
Reducing Agent Typical Conditions Advantages Disadvantages
H₂, Pd/C H₂ (1 atm or higher), Pd/C (catalyst), Methanol or EthanolHigh yield, clean reaction, catalyst can be recycled.May also reduce other functional groups (e.g., alkenes, alkynes). Requires specialized hydrogenation equipment.
SnCl₂·2H₂O Ethanol or Ethyl Acetate, refluxGood functional group tolerance.Requires stoichiometric amounts of the reagent, and workup can be cumbersome.
Fe / HCl or NH₄Cl Ethanol/Water, refluxInexpensive and effective.Requires acidic conditions and a potentially tedious workup to remove iron salts.
NaBH₄ with catalyst NaBH₄, Catalyst (e.g., Cu@C), EthanolMild conditions, high conversion.[5]Catalyst preparation may be required.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine Nucleophile
  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Dissolve the starting material in an anhydrous polar aprotic solvent (e.g., DMF or DMSO).

  • Add the amine nucleophile (1.1 - 1.5 eq.) to the solution.

  • Add a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5 - 2.0 eq.).

  • Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for the Reduction of the Nitro Group to an Amine using SnCl₂·2H₂O
  • In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol or ethyl acetate.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq.) to the solution.

  • Heat the mixture to reflux (approximately 78 °C for ethanol) and stir vigorously.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature and carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Filter the resulting mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-fluoroaniline.

  • Further purification can be achieved by distillation or column chromatography if necessary.

Visualizations

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product A This compound E Combine Reactants A->E B Nucleophile (e.g., Amine) B->E C Base (e.g., K₂CO₃) C->E D Anhydrous Solvent (e.g., DMF) D->E F Heat & Stir (80-120°C) E->F G Monitor by TLC/LC-MS F->G H Quench with Water G->H I Extract with Organic Solvent H->I J Wash & Dry I->J K Concentrate J->K L Purify (Chromatography) K->L M Substituted Product L->M Troubleshooting_SNAr Start Low SNAr Yield Q1 Is the temperature high enough? Start->Q1 A1_Yes Increase Temperature Q1->A1_Yes No Q2 Is the nucleophile strong enough? Q1->Q2 Yes A1_Yes->Q2 A2_Yes Use Stronger Nucleophile or Add Base Q2->A2_Yes No Q3 Is the solvent appropriate? Q2->Q3 Yes A2_Yes->Q3 A3_Yes Switch to Polar Aprotic Solvent (DMF, DMSO) Q3->A3_Yes No End Re-evaluate Reaction Q3->End Yes A3_Yes->End Nitro_Reduction_Pathway Start This compound Method1 Catalytic Hydrogenation (H₂, Pd/C) Start->Method1 Method2 Metal/Acid Reduction (SnCl₂ or Fe/HCl) Start->Method2 Product 3-Fluoroaniline Method1->Product Method2->Product

References

Stability and degradation of 1-fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 1-fluoro-3-nitrobenzene for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated place.[1] The container must be kept tightly closed and sealed upright to prevent leakage.[1] For short-term storage (days to weeks), a temperature of 0-4°C is recommended, while long-term storage (months to years) should be at -20°C in a dark and dry environment.[2] The storage area should be locked up or accessible only to authorized personnel.

Q2: Is this compound stable at room temperature?

A2: Yes, the product is chemically stable under standard ambient conditions, including room temperature. However, it is crucial to avoid certain conditions to prevent degradation.

Q3: What materials and conditions should be avoided to prevent degradation?

A3: Avoid exposure to heat, sparks, open flames, and other sources of ignition.[1][3] Direct sunlight and extreme temperatures should also be avoided.[4] The compound is incompatible with strong oxidizing agents and strong bases/alkalis, which can cause hazardous reactions.[3]

Q4: What are the primary degradation pathways for this compound?

A4: The primary chemical degradation pathway is through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group on the benzene (B151609) ring activates the compound for attack by nucleophiles, which can displace the fluorine atom.[2] Additionally, thermal decomposition can occur at high temperatures, and like other nitroaromatic compounds, it may be susceptible to photodegradation under UV light.[3][5]

Q5: What hazardous decomposition products can be formed?

A5: Under fire conditions, thermal decomposition can produce hazardous products, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and gaseous hydrogen fluoride (B91410) (HF).[3][6]

Troubleshooting Guide

Problem 1: My sample of this compound has changed color (e.g., darkened).

  • Possible Cause: The color change may indicate degradation due to improper storage, such as exposure to light, heat, or contaminants.

  • Solution:

    • Review your storage conditions against the recommended guidelines (cool, dark, dry, tightly sealed).[1][2]

    • Consider if the sample was exposed to incompatible materials like strong bases or oxidizing agents.[3]

    • It is advisable to verify the purity of the discolored sample using analytical techniques like GC-MS or NMR before use.

    • If degradation is confirmed, procure a fresh batch and ensure strict adherence to storage protocols.

Problem 2: I am observing unexpected side products or low yield in my reaction involving this compound.

  • Possible Cause 1 (Reactivity): this compound is highly reactive towards nucleophiles. Trace amounts of nucleophilic impurities (e.g., water, amines) in your reaction mixture could be consuming the starting material. The fluorine atom is an excellent leaving group in SNAr reactions due to its high electronegativity.[2][7]

  • Solution: Ensure all solvents and reagents are anhydrous and free from nucleophilic impurities. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Possible Cause 2 (Compound Degradation): The starting material may have degraded prior to the experiment.

  • Solution: Check the purity of your this compound stock. If it has been stored for a long time or under suboptimal conditions, its integrity may be compromised.

Below is a logical workflow to troubleshoot stability issues during experiments.

G cluster_0 Troubleshooting: Unexpected Experimental Results Start Low Yield or Unexpected Side Products CheckPurity Verify Purity of This compound (e.g., NMR, GC-MS) Start->CheckPurity PurityOK Purity is High CheckPurity->PurityOK Test Result PurityLow Purity is Low CheckPurity->PurityLow Test Result ReviewConditions Review Reaction Conditions PurityOK->ReviewConditions ProcureNew Procure Fresh Reagent & Implement Proper Storage PurityLow->ProcureNew End Problem Resolved ProcureNew->End CheckImpurities Check for Nucleophilic Impurities (e.g., H2O) in Solvents/Reagents ReviewConditions->CheckImpurities InertAtmosphere Ensure Reaction is Under Inert Atmosphere (N2 or Ar) CheckImpurities->InertAtmosphere Optimize Optimize Reaction (Temp, Time, Stoichiometry) InertAtmosphere->Optimize Optimize->End

Caption: Troubleshooting workflow for experimental issues.

Data Presentation

Physical and Chemical Properties
PropertyValueReference(s)
Molecular Formula C₆H₄FNO₂[2][9]
Molecular Weight 141.10 g/mol [2][9]
Appearance Pale yellow liquid[10]
Melting Point 1.7 °C[11]
Boiling Point 205 °C[11]
Density 1.325 g/mL at 25°C[11]
Flash Point 76 °C (168.8 °F)
Solubility Soluble in DMSO, ethanol, acetone. Low solubility in nonpolar solvents like hexane.[2][10]
log P (octanol/water) 1.9
Safety and Hazard Information
Hazard ClassificationGHS StatementReference(s)
Acute Toxicity (Oral) H301: Toxic if swallowed
Acute Toxicity (Dermal) H311: Toxic in contact with skin
Acute Toxicity (Inhalation) H331: Toxic if inhaled
Specific Target Organ Toxicity (Repeated Exposure) H373: May cause damage to organs through prolonged or repeated exposure
Flammability H227: Combustible liquid

Degradation Pathway Visualization

The most common degradation or reaction pathway for this compound is nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing nitro group facilitates the attack of a nucleophile on the carbon atom bearing the fluorine atom.

G Reactants This compound + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Stabilized Intermediate) Reactants->Intermediate Nucleophilic Attack Products Substituted Product + Fluoride Ion (F⁻) Intermediate->Products Elimination of Leaving Group

Caption: Nucleophilic Aromatic Substitution (SNAr) pathway.

Experimental Protocols

Protocol: Nucleophilic Aromatic Substitution with a Generic Amine

This protocol provides a general methodology for a common reaction involving this compound, which serves as a model for its primary reactivity pathway.

Objective: To synthesize an N-substituted-3-nitroaniline via nucleophilic aromatic substitution.

Materials:

  • This compound

  • A primary or secondary amine (e.g., morpholine, piperidine)

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF)

  • A non-nucleophilic base (e.g., K₂CO₃, DIPEA)

  • Deionized water

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Reaction flask, condenser, magnetic stirrer, heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble a clean, dry reaction flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen).

  • Reagents: To the flask, add anhydrous solvent, the amine (1.1 equivalents), and the base (1.5 equivalents).

  • Reaction Initiation: While stirring, add this compound (1.0 equivalent) to the mixture.

  • Heating: Heat the reaction mixture to an appropriate temperature (e.g., 80-120°C) and monitor the reaction progress using TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product using flash column chromatography or recrystallization to obtain the final N-substituted-3-nitroaniline.

The following diagram illustrates the general workflow for this experimental protocol.

G cluster_0 Experimental Workflow: Nucleophilic Aromatic Substitution Setup 1. Assemble Dry Glassware under Inert Atmosphere Reagents 2. Add Solvent, Amine, and Base Setup->Reagents Start 3. Add this compound & Heat Mixture Reagents->Start Monitor 4. Monitor Reaction (TLC / LC-MS) Start->Monitor Workup 5. Quench with Water & Extract with Ethyl Acetate Monitor->Workup Dry 6. Dry Organic Layer & Concentrate Workup->Dry Purify 7. Purify Product (Chromatography / Recrystallization) Dry->Purify Final Final Product Purify->Final

Caption: General workflow for an SNAr experiment.

References

Technical Support Center: Reactions with 1-fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-fluoro-3-nitrobenzene. The content is structured to address common issues encountered during nucleophilic aromatic substitution (SNAr) and other reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: My SNAr reaction with this compound is not proceeding or is giving a low yield. What are the common causes?

A1: Low or no yield in SNAr reactions with this compound can stem from several factors:

  • Insufficiently activated ring: While the nitro group is a strong electron-withdrawing group, the reaction may still require forcing conditions depending on the nucleophile.

  • Poor nucleophile: The chosen nucleophile may not be strong enough to attack the aromatic ring.

  • Inappropriate solvent: The choice of solvent is critical. Protic solvents can solvate the nucleophile, reducing its reactivity.[1]

  • Presence of water: Traces of water in the reaction mixture can consume the base and react with the starting material.

  • Incorrect temperature: The reaction may require heating to overcome the activation energy barrier. However, excessively high temperatures can lead to side reactions and decomposition.[1]

  • Base is not strong enough: A suitable base is often required to deprotonate the nucleophile or to act as a scavenger for the fluoride (B91410) ion produced.

Q2: I am observing the formation of multiple products in my reaction. What are the likely side reactions?

A2: The formation of multiple products is a common issue. Potential side reactions include:

  • Disubstitution: Highly reactive nucleophiles or a large excess of the nucleophile can lead to the substitution of other groups on the ring, although this is less common for the nitro group.

  • Reaction at the nitro group: Under certain conditions, some nucleophiles can react with the nitro group, leading to its reduction or other transformations.

  • Self-condensation: If the nucleophile also contains a reactive site, it could lead to polymerization or self-condensation reactions.

  • Hydrolysis: If water is present, hydrolysis of the fluoro group can occur, leading to the formation of 3-nitrophenol.

Q3: What are the optimal reaction conditions for a typical SNAr reaction with this compound?

A3: Optimal conditions are highly dependent on the specific nucleophile being used. However, a general starting point would be:

  • Solvent: A polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or N-Methyl-2-pyrrolidone (NMP) is generally preferred.[1]

  • Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a strong organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is often used.

  • Temperature: Reactions are typically run at elevated temperatures, ranging from room temperature to over 100 °C. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.[1]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen.

Q4: How can I effectively purify the product of my reaction with this compound?

A4: Purification strategies depend on the properties of the product. Common techniques include:

  • Extraction: After quenching the reaction, an aqueous workup followed by extraction with an appropriate organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) is a standard first step.

  • Column Chromatography: This is a very effective method for separating the desired product from unreacted starting materials and side products. The choice of eluent will depend on the polarity of the product.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent method for obtaining highly pure material.

  • Distillation: For liquid products with sufficient thermal stability, distillation under reduced pressure can be used for purification.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Step
Low or No Product Yield Inefficient nucleophileConsider using a stronger or less sterically hindered nucleophile.
Inappropriate solventSwitch to a polar aprotic solvent like DMF or DMSO. Ensure the solvent is anhydrous.[1]
Insufficient reaction temperatureGradually increase the reaction temperature while monitoring for side product formation.[1]
Presence of moistureUse anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Formation of Multiple Products Reaction temperature is too highOptimize the reaction temperature by starting low and gradually increasing it.
Incorrect stoichiometry of reactantsCarefully control the molar ratios of the reactants. A slight excess of the nucleophile is often used.
Presence of impuritiesEnsure the purity of starting materials and reagents.
Product Decomposition High reaction temperatureUse the lowest effective temperature for the reaction.
Incompatible reagentsCheck for potential incompatibilities between the product and other reagents or solvents in the mixture.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., morpholine, piperidine)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

  • Dissolve the starting material in anhydrous DMF.

  • Add the amine (1.1 - 1.5 eq.) to the solution.

  • Add potassium carbonate (2.0 eq.).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

General Protocol for Nucleophilic Aromatic Substitution with an Alcohol (O-Arylation)

This protocol outlines a general procedure for the reaction of this compound with an alcohol or phenol (B47542).

Materials:

  • This compound

  • Alcohol or Phenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable base (e.g., potassium tert-butoxide)

  • Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.2 eq.) and dissolve it in anhydrous THF or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and then heat to 50-80 °C. Stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Reaction with This compound issue Low Yield or No Reaction start->issue check_temp Is the reaction temperature adequate? issue->check_temp Check increase_temp Increase Temperature check_temp->increase_temp No check_nucleophile Is the nucleophile strong enough? check_temp->check_nucleophile Yes success Successful Reaction increase_temp->success stronger_nucleophile Use a Stronger Nucleophile check_nucleophile->stronger_nucleophile No check_solvent Is the solvent polar aprotic? check_nucleophile->check_solvent Yes stronger_nucleophile->success change_solvent Switch to DMF, DMSO, etc. check_solvent->change_solvent No check_moisture Is the reaction anhydrous? check_solvent->check_moisture Yes change_solvent->success dry_reagents Use Anhydrous Reagents & Inert Atmosphere check_moisture->dry_reagents No check_moisture->success Yes dry_reagents->success

Caption: Troubleshooting workflow for low-yield reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents 1. Combine this compound, nucleophile, and base in anhydrous solvent under N2 heat 2. Heat reaction mixture (e.g., 80-100 °C) reagents->heat monitor 3. Monitor progress by TLC or LC-MS heat->monitor quench 4. Quench reaction (e.g., with water) monitor->quench extract 5. Extract with organic solvent quench->extract dry 6. Dry and concentrate the organic phase extract->dry purify 7. Purify by column chromatography or recrystallization dry->purify

Caption: General experimental workflow for SNAr reactions.

References

Managing scalability issues in 1-fluoro-3-nitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-fluoro-3-nitrobenzene. The information is designed to address common scalability issues encountered during laboratory and industrial-scale production.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield of this compound in Nitration of Fluorobenzene (B45895)

Q: My nitration of fluorobenzene is resulting in a low yield of the desired this compound isomer. What are the likely causes and how can I improve the yield?

A: Low yields of the meta-isomer are a common challenge due to the ortho-, para-directing nature of the fluorine substituent. Several factors can contribute to this issue:

  • Suboptimal Reaction Temperature: The nitration of fluorobenzene is highly exothermic. Poor temperature control can lead to the formation of undesired dinitro byproducts and reduced selectivity for the meta isomer. It is crucial to maintain the recommended temperature range for the specific nitrating agent used. For mixed acid (HNO₃/H₂SO₄) nitration, temperatures are typically kept low, often between 0 and 10°C, to control the reaction rate and improve selectivity.[1][2]

  • Incorrect Nitrating Agent Ratio: The ratio of nitric acid to sulfuric acid is critical for the efficient generation of the nitronium ion (NO₂⁺), the active electrophile.[3] An inappropriate ratio can lead to incomplete reaction or the formation of byproducts. The optimal ratio should be determined through small-scale experiments before scaling up.

  • Poor Agitation: Inadequate mixing can create localized "hot spots" within the reactor, leading to runaway reactions and the formation of undesired side products.[4] Vigorous and consistent agitation is essential, especially in large-scale reactors, to ensure uniform temperature and reactant distribution.

Troubleshooting Steps:

  • Optimize Temperature Control:

    • Utilize a cooling system (e.g., ice-salt bath or a chiller) to maintain a stable internal reaction temperature.

    • For large-scale operations, consider using a continuous flow reactor, which offers superior heat transfer and temperature control compared to batch reactors.[2][4][5]

  • Fine-tune Reagent Ratios:

    • Experiment with slight variations in the nitric acid to sulfuric acid ratio to find the optimal conditions for your specific setup.

  • Ensure Efficient Agitation:

    • Use an overhead stirrer with an appropriate impeller design to ensure thorough mixing of the biphasic reaction mixture.

    • Visually inspect the reaction mixture to confirm that the organic and aqueous layers are well-emulsified.

Issue 2: Isomer Impurities in the Final Product

Q: My final this compound product is contaminated with significant amounts of the ortho- and para-isomers. How can I minimize their formation and purify the desired meta-isomer?

A: The formation of ortho- and para-isomers is an inherent challenge in the electrophilic nitration of fluorobenzene.[6][7] The fluorine atom directs incoming electrophiles primarily to the ortho and para positions.

Minimizing Isomer Formation:

  • Reaction Conditions: While completely eliminating the formation of ortho and para isomers is difficult, optimizing reaction conditions such as temperature and the choice of nitrating agent can influence the isomer distribution. Lower temperatures generally favor the para-isomer over the ortho-isomer due to steric hindrance, but the meta-isomer yield remains a challenge.

Purification Strategies:

  • Fractional Distillation: The boiling points of the fluoronitrobenzene isomers are relatively close, making separation by distillation challenging but feasible with an efficient fractional distillation column.[8][9] Careful control of the column's theoretical plates, reflux ratio, and temperature gradient is necessary for effective separation.

  • Crystallization: Fractional crystallization is a common industrial method for purifying isomers.[8][10] This technique exploits the differences in the melting points and solubilities of the isomers in a given solvent. By carefully cooling a solution of the isomer mixture, the desired isomer can be selectively crystallized.

  • Chromatography: For laboratory-scale purifications or for achieving very high purity, chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) can be employed.[2]

IsomerBoiling Point (°C)Melting Point (°C)
1-Fluoro-2-nitrobenzene (ortho)214-215-5
This compound (meta) 205 1.7
1-Fluoro-4-nitrobenzene (para)205-20727

Issue 3: Runaway Reactions and Safety Concerns During Scale-Up

Q: We are scaling up our this compound synthesis via nitration and are concerned about the risk of a runaway reaction. What are the primary safety protocols we should implement?

A: The nitration of aromatic compounds is a highly exothermic process with the potential for thermal runaway, which can lead to a rapid increase in temperature and pressure, potentially causing an explosion.[4][11][12][13][14] Implementing robust safety measures is critical for large-scale operations.

Key Safety Protocols:

  • Thorough Thermal Hazard Assessment: Before scaling up, perform a thorough thermal hazard assessment using techniques like adiabatic calorimetry to understand the reaction's thermal profile, including the onset temperature for decomposition.[4][15]

  • Incremental Reagent Addition: Never mix all reactants at once. The nitrating agent should be added slowly and in a controlled manner to the fluorobenzene, allowing the cooling system to dissipate the generated heat effectively.

  • Robust Cooling System: The reactor must be equipped with a reliable and adequately sized cooling system to maintain the desired reaction temperature. A secondary cooling source or an emergency quenching system should be in place in case of primary cooling failure.

  • Continuous Monitoring: Continuously monitor the reaction temperature and pressure with alarms set to alert operators of any deviations from the safe operating range.

  • Emergency Procedures: Establish and clearly communicate emergency procedures for handling a thermal runaway. This should include steps for emergency cooling, reaction quenching (e.g., adding a large volume of cold water or a reaction inhibitor), and reactor venting.[11][15]

  • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including safety goggles, face shields, acid-resistant gloves, and flame-retardant lab coats.[12][16] Work should be conducted in a well-ventilated area, preferably within a fume hood.

Experimental Protocols

Protocol 1: Nitration of Fluorobenzene to this compound (Laboratory Scale)

Materials:

  • Fluorobenzene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Sodium Bicarbonate Solution (5%)

  • Brine

  • Anhydrous Magnesium Sulfate

  • Dichloromethane

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0°C.

  • Slowly add concentrated nitric acid to the sulfuric acid with constant stirring, ensuring the temperature does not exceed 10°C.

  • Once the nitrating mixture is prepared and cooled, add fluorobenzene dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature between 0 and 5°C.

  • After the addition is complete, continue stirring the mixture at 0-5°C for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by fractional distillation under vacuum or by column chromatography.

Visualizations

experimental_workflow Experimental Workflow: Nitration of Fluorobenzene prep_acid Prepare Nitrating Mixture (HNO3 + H2SO4) cool_acid Cool Mixture to 0°C prep_acid->cool_acid add_fluoro Add Fluorobenzene (0-5°C) cool_acid->add_fluoro react Stir at 0-5°C add_fluoro->react quench Quench with Ice react->quench separate Separate Organic Layer quench->separate wash Wash Organic Layer separate->wash dry Dry Organic Layer wash->dry purify Purify Product dry->purify

Caption: Workflow for the laboratory synthesis of this compound.

troubleshooting_low_yield Troubleshooting Logic: Low Yield start Low Yield of This compound check_temp Is Temperature Controlled (0-10°C)? start->check_temp check_ratio Is Nitrating Agent Ratio Optimized? check_temp->check_ratio Yes solution_temp Implement Better Cooling (e.g., Chiller, Flow Reactor) check_temp->solution_temp No check_agitation Is Agitation Sufficient? check_ratio->check_agitation Yes solution_ratio Perform Small-Scale Ratio Optimization check_ratio->solution_ratio No solution_agitation Increase Stirring Speed/ Improve Impeller Design check_agitation->solution_agitation No

Caption: Troubleshooting flowchart for addressing low product yield.

References

Technical Support Center: Optimizing Reactions with 1-Fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 1-fluoro-3-nitrobenzene in chemical synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on solvent selection to optimize your reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during nucleophilic aromatic substitution (SNAr) reactions involving this compound.

Issue Potential Cause Recommended Solution
Low or No Conversion Insufficient Reactivity: this compound is less reactive than its ortho and para isomers due to the meta-position of the electron-withdrawing nitro group.- Increase Temperature: Higher temperatures can overcome the activation energy barrier. Consider using a high-boiling point polar aprotic solvent like DMSO or DMF. - Use a Stronger Nucleophile: If possible, select a more reactive nucleophile. For instance, an alkoxide is a stronger nucleophile than an alcohol. - Optimize Solvent: Ensure you are using a polar aprotic solvent to maximize nucleophile reactivity.
Formation of Side Products Competing Reactions: The nucleophile may react at other positions, or side reactions like dimerization or decomposition may occur at high temperatures.- Lower Reaction Temperature: Find a balance between reaction rate and selectivity by optimizing the temperature. - Use a Milder Base: If a base is used, a less reactive one might minimize side reactions. - Protecting Groups: If the nucleophile has multiple reactive sites, consider using protecting groups to ensure regioselectivity.
Difficult Purification Similar Polarity of Reactants and Products: The starting material and the product may have similar polarities, making chromatographic separation challenging.- Recrystallization: If the product is a solid, recrystallization can be an effective purification method. - Optimize Chromatographic Conditions: Experiment with different solvent systems for column chromatography to improve separation. A shallow gradient may be necessary.
Inconsistent Results Water Contamination: Traces of water in the reaction mixture can deactivate the nucleophile and affect the solvent polarity.- Use Anhydrous Solvents: Ensure all solvents are thoroughly dried before use. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from interfering.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound so much slower than with 1-fluoro-4-nitrobenzene?

A1: The reactivity of nitro-activated fluoroarenes in SNAr reactions is highly dependent on the position of the nitro group. The nitro group exerts its electron-withdrawing effect most strongly at the ortho and para positions, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. In this compound, the nitro group is in the meta position, where its ability to stabilize the intermediate through resonance is absent, leading to a significantly slower reaction rate.

Q2: What is the best type of solvent for SNAr reactions with this compound?

A2: Polar aprotic solvents are generally the best choice for SNAr reactions. These solvents, such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN), effectively solvate the cation of the nucleophilic salt but do not strongly solvate the anion (the nucleophile). This leaves the nucleophile "naked" and highly reactive. In contrast, polar protic solvents (like water, ethanol, or methanol) can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its reactivity.[1]

Q3: How can I increase the yield of my reaction?

A3: To increase the yield, consider the following:

  • Increase Reaction Time: Due to the lower reactivity, longer reaction times may be necessary.

  • Increase Temperature: Carefully increasing the temperature can improve the reaction rate and yield.

  • Use an Excess of the Nucleophile: Using a slight excess of the nucleophile can help drive the reaction to completion.

  • Choice of Base: If a base is required, a non-nucleophilic, strong base is often preferred to deprotonate the nucleophile without competing in the substitution reaction.

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: Yes, this compound is a hazardous substance. Always consult the Safety Data Sheet (SDS) before use. Key safety precautions include:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

  • Store in a tightly sealed container in a cool, dry place.

Data Presentation

The selection of a solvent is critical for optimizing the reactivity of this compound. The following table provides a qualitative and estimated quantitative comparison of solvent effects on SNAr reaction rates. Please note that specific quantitative data for this compound is limited, and the relative rates are illustrative based on general principles of SNAr reactions.

Table 1: Effect of Solvent on SNAr Reaction Rate with Amines

SolventSolvent TypeDielectric Constant (ε)Relative Rate (Estimated)Comments
Dimethyl Sulfoxide (DMSO)Polar Aprotic47+++++Excellent choice, high boiling point allows for high reaction temperatures.
Dimethylformamide (DMF)Polar Aprotic37++++Good alternative to DMSO, also has a high boiling point.
Acetonitrile (MeCN)Polar Aprotic36+++Suitable for reactions at moderate temperatures.
AcetonePolar Aprotic21++Lower boiling point limits the reaction temperature.
EthanolPolar Protic25+Can solvate and deactivate the nucleophile through hydrogen bonding.[2]
TolueneNonpolar2.4+Poor solubility of many nucleophiles and does not stabilize the intermediate.
HexaneNonpolar1.9-Generally unsuitable for SNAr reactions due to poor solubility and lack of stabilization.[2]

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution of this compound with an Amine

This protocol provides a general starting point for the reaction of this compound with a primary or secondary amine. Optimization of temperature, reaction time, and stoichiometry may be required for specific substrates.

Materials:

  • This compound

  • Amine nucleophile

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Base (e.g., K₂CO₃ or Et₃N, if necessary)

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Inert gas supply (Nitrogen or Argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous polar aprotic solvent.

  • Addition of Reagents: Add the amine nucleophile (1.1-1.5 eq). If the amine salt is not used and a base is required to neutralize the HF formed, add the base (1.5-2.0 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-150 °C) and stir.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Mandatory Visualizations

Below are diagrams illustrating key workflows and relationships in the optimization of this compound reactivity.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification start Start: Define Reaction setup Reaction Setup: - Dry Glassware - Inert Atmosphere start->setup reagents Add Reagents: - this compound - Solvent - Nucleophile - Base (if needed) setup->reagents heat Heat to Target Temperature reagents->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor complete Reaction Complete? monitor->complete complete->monitor No quench Quench Reaction & Extract complete->quench Yes purify Purify Product (Column Chromatography) quench->purify characterize Characterize Product (NMR, MS) purify->characterize end End Product characterize->end

Caption: General experimental workflow for SNAr reactions.

solvent_selection_logic cluster_solvent_type Solvent Type cluster_outcome Reaction Outcome polar_aprotic Polar Aprotic (e.g., DMSO, DMF) high_reactivity High Reactivity polar_aprotic->high_reactivity Maximizes Nucleophilicity polar_protic Polar Protic (e.g., EtOH, MeOH) medium_reactivity Medium Reactivity polar_protic->medium_reactivity Solvates Nucleophile (H-Bonding) nonpolar Nonpolar (e.g., Toluene, Hexane) low_reactivity Low Reactivity nonpolar->low_reactivity Poor Solubility & No Intermediate Stabilization

Caption: Logical guide for solvent selection in SNAr reactions.

References

Technical Support Center: Catalyst Poisoning in Reactions Involving 1-Fluoro-3-Nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to catalyst poisoning during the chemical transformation of 1-fluoro-3-nitrobenzene, particularly in catalytic hydrogenation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of catalyst poisoning in the hydrogenation of this compound?

A1: The primary indicators of catalyst poisoning are a sudden or significant decline in catalyst performance.[1][2] Key signs include:

  • Decreased Reaction Rate: A noticeable slowdown or complete stop of hydrogen uptake.[3]

  • Reduced Product Yield: Lower than expected conversion of this compound to 3-fluoroaniline.

  • Poor Selectivity: An increase in the formation of undesired byproducts.

  • Harsher Conditions Required: The need to increase reaction temperature or pressure to achieve the same conversion levels that were previously possible under milder conditions.[3]

Q2: What are the most common catalyst poisons encountered in these reactions?

A2: For noble metal catalysts like palladium (Pd) and platinum (Pt), which are commonly used for nitroarene hydrogenation, several classes of compounds are known poisons.[3][4] These substances can originate from starting materials, solvents, or leaching from equipment.

  • Sulfur Compounds: Thiophenes, mercaptans, hydrogen sulfide (B99878) (H₂S), and disulfides are potent poisons for palladium catalysts.[3][5]

  • Nitrogen Compounds: Certain nitrogen-containing heterocycles (e.g., pyridine) or amines can act as poisons by strongly binding to the catalyst's active metal sites.[3]

  • Halides: Chloride ions and other halides can cause catalyst deactivation.[3][6]

  • Heavy Metals: Trace amounts of metals like lead (Pb), mercury (Hg), and arsenic (As) in the feedstock can irreversibly poison the catalyst.[6][7]

  • Carbon Monoxide (CO): If present as an impurity in the hydrogen gas stream, CO can strongly adsorb onto active sites and block them.[2]

Q3: How can I distinguish between catalyst poisoning and other forms of deactivation?

A3: Catalyst deactivation is a general term for the loss of activity, which can occur through several mechanisms.[5] Poisoning is a chemical deactivation where impurities bind to active sites.[1][8] Other forms include:

  • Thermal Degradation (Sintering): High temperatures can cause the small metal particles of the catalyst to agglomerate, reducing the active surface area.[1][5]

  • Fouling/Coking: The catalyst surface can be blocked by the deposition of carbonaceous materials, polymers, or reaction byproducts.[1][9]

  • Mechanical Loss: Physical loss of the catalyst during handling or recovery.[1]

A simple diagnostic test is to run the reaction with highly purified reactants and solvents. If catalyst activity is restored, poisoning by impurities is the likely cause.[1]

Troubleshooting Guide

Issue 1: My reaction has slowed down significantly or stalled completely.

This is a classic symptom of catalyst poisoning, where active sites become blocked.[2]

Troubleshooting Steps:

  • Verify Reactant and Solvent Purity: Impurities are a primary source of poisons.[10] Consider using a guard bed with a high surface area material to adsorb poisons before they reach the main catalyst bed.[7]

  • Analyze for Poisons: Test incoming materials for common inhibitors. Gas chromatography (GC) coupled with mass spectrometry (MS) can identify trace-level impurities like sulfur compounds.[8] Techniques like X-ray Photoelectron Spectroscopy (XPS) or Inductively Coupled Plasma (ICP) analysis can identify poisons directly on the catalyst surface.[6][7]

  • Attempt Catalyst Regeneration: If poisoning is confirmed, a regeneration procedure may restore activity. See the protocols below.

// Nodes Start [label="Reaction Stalled or Slow", fillcolor="#EA4335"]; CheckPurity [label="Verify Purity of\nReactants & Solvents", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; AnalyzeCatalyst [label="Analyze Spent Catalyst\n(XPS, ICP-MS, etc.)", fillcolor="#4285F4"]; ImpurityFound [label="Poison Identified?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; PurifyFeed [label="Purify Feedstock or\nUse Guard Bed", fillcolor="#34A853"]; Regenerate [label="Attempt Catalyst\nRegeneration", fillcolor="#4285F4"]; Success [label="Activity Restored?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Continue [label="Continue Process", fillcolor="#34A853"]; Replace [label="Replace Catalyst", fillcolor="#EA4335"]; CheckOther [label="Investigate Other\nDeactivation\n(Sintering, Fouling)", fillcolor="#4285F4"];

// Edges Start -> CheckPurity; CheckPurity -> AnalyzeCatalyst [label=" Purity OK "]; CheckPurity -> PurifyFeed [label=" Impurities\n Suspected "]; PurifyFeed -> Regenerate; AnalyzeCatalyst -> ImpurityFound; ImpurityFound -> Regenerate [label=" Yes "]; ImpurityFound -> CheckOther [label=" No "]; Regenerate -> Success; Success -> Continue [label=" Yes "]; Success -> Replace [label=" No "]; Continue -> Start [style=invis]; // for layout Replace -> Start [style=invis]; // for layout } Caption: Troubleshooting workflow for catalyst deactivation.

Issue 2: My catalyst's performance degrades with each reuse cycle.

Progressive loss of activity suggests either irreversible poisoning from trace impurities accumulating over time or fouling of the catalyst surface.[1]

Troubleshooting Steps:

  • Monitor Activity: Quantify the drop in performance. Run a standardized test reaction with each recycled batch and compare conversion rates over time.

  • Implement Regeneration: A regeneration step between cycles may be necessary. Thermal or chemical treatments can remove adsorbed poisons.[11] Note that regeneration may not always fully restore the initial activity.[11][12]

  • Consider Catalyst Leaching: The active metal may be dissolving into the reaction medium, leading to a permanent loss of activity.

// Nodes Fresh [label="Fresh Catalyst", fillcolor="#34A853"]; Reaction [label="Reaction Use\n(e.g., Hydrogenation)", fillcolor="#4285F4"]; Poisoned [label="Spent / Poisoned\nCatalyst", fillcolor="#EA4335"]; Regeneration [label="Regeneration\n(Thermal/Chemical)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Fresh -> Reaction [label=" Introduction "]; Reaction -> Poisoned [label=" Deactivation/\n Poisoning "]; Poisoned -> Regeneration [label=" Treatment "]; Regeneration -> Fresh [label=" Reactivation "]; } Caption: The catalyst life cycle including regeneration.

Data on Catalyst Poisoning and Regeneration

The effect of poisons and the success of regeneration can be quantified. Below are representative data summarizing common observations for palladium catalysts.

Table 1: Common Poisons for Palladium Catalysts and Their Effects

Poison ClassExample CompoundTypical SourceEffect on Catalyst Activity
Sulfur Thiophene, H₂SStarting materials, solventsSevere and often irreversible deactivation, even at ppm levels.[3][11][13]
Nitrogen Pyridine, AminesStarting materials, productsStrong adsorption on active sites, leading to reversible or irreversible poisoning.[3]
Halides Chloride (Cl⁻)Impurities, additivesCan alter the electronic properties of the metal and cause deactivation.[3][6]
Heavy Metals Lead (Pb), Mercury (Hg)Feedstock contaminationPermanent, irreversible poisoning by forming alloys with palladium.[7]
Carbon Monoxide COH₂ gas supplyStrong, competitive adsorption that blocks reactant access to active sites.[2]

Table 2: Regeneration Methods for Poisoned Palladium Catalysts

Regeneration MethodTarget PoisonGeneral EfficacyKey Observations
Thermal Treatment Sulfur, Carbon DepositsModerate to HighHeating in an inert or oxidizing atmosphere can desorb or burn off poisons.[14] Regeneration under hydrogen at 673-773 K can be effective.[11]
Chemical Washing Halides, some metalsVariableWashing with acidic or basic solutions can remove certain ionic poisons.
Rich-Burn Conditions Adsorbed Sulfur (SOx)Partial to GoodSwitching to a fuel-rich (reducing) gas stream can release some adsorbed sulfur species.[14]
Hydrogen Treatment Sulfur, OxidesGood to ExcellentTreatment with pure hydrogen at elevated temperatures is often an effective way to regenerate Pd/Al₂O₃ catalysts.[13]

Experimental Protocols

Protocol 1: Screening for Potential Catalyst Poisons

This "spiking" experiment helps identify if a substance in your reaction mixture is a catalyst poison.

  • Baseline Reaction: Run the hydrogenation of this compound under standard, optimized conditions using highly purified starting materials, solvent, and a fresh catalyst. Record the reaction rate (e.g., by H₂ uptake) and final yield.

  • Spiking Experiment: Set up several parallel reactions identical to the baseline. To each, add a small, known quantity of a single potential poison (e.g., 10 ppm of a sulfur-containing compound).

  • Comparison: Monitor the reaction rates and final yields of the spiked reactions. A significant decrease in performance compared to the baseline indicates that the added substance is a catalyst poison.[1]

Protocol 2: General Regeneration of a Poisoned Pd/C Catalyst

This protocol describes a general approach. Specific temperatures and times may need optimization.

  • Recovery: After the reaction, carefully filter the catalyst from the reaction mixture.

  • Solvent Wash: Wash the recovered catalyst thoroughly with a clean, unreactive solvent (e.g., ethanol, ethyl acetate) to remove any adsorbed products or starting materials. Dry the catalyst under vacuum.

  • Thermal Regeneration: Place the dried catalyst in a tube furnace. Heat the catalyst under a continuous flow of an inert gas (e.g., Nitrogen or Argon) to a temperature between 400-550°C for 2-4 hours. This can help desorb or decompose certain poisons.

  • Hydrogen Treatment (Optional but often effective): After thermal treatment, cool the catalyst slightly and switch the gas flow to hydrogen. Heat under hydrogen for 1-2 hours. This can reduce oxidized palladium sites and remove some sulfur species.[13]

  • Testing: Cool the catalyst to room temperature under an inert atmosphere. Test the activity of the regenerated catalyst using the baseline reaction protocol described above to quantify the recovery of performance.

G Reactant Reactant (this compound) AS1 AS1 Reactant->AS1 Binds to Active Site Product Product (3-Fluoroaniline) Poison Poison (e.g., Sulfur) AS3 AS3 Poison->AS3 Strongly Binds & Blocks Site AS1->Product Reacts

References

Validation & Comparative

A Comparative Analysis of 1-Fluoro-3-nitrobenzene and Its Isomers for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This guide provides a comprehensive comparison of the physicochemical properties, reactivity, and toxicity of 1-fluoro-3-nitrobenzene and its structural isomers, 1-fluoro-2-nitrobenzene (B31998) and 1-fluoro-4-nitrobenzene. This document is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in experimental design and chemical synthesis. All quantitative data is summarized in comparative tables, and detailed experimental methodologies are provided for key reactivity assessments.

Physicochemical Properties: A Comparative Overview

The position of the nitro group relative to the fluorine atom on the benzene (B151609) ring significantly influences the physicochemical properties of the fluoronitrobenzene isomers. These differences, summarized in Table 1, are critical for predicting their behavior in various chemical and biological systems.

Property1-Fluoro-2-nitrobenzene (ortho)This compound (meta)1-Fluoro-4-nitrobenzene (para)
CAS Number 1493-27-2402-67-5350-46-9
Molecular Formula C₆H₄FNO₂C₆H₄FNO₂C₆H₄FNO₂
Molecular Weight 141.10 g/mol 141.10 g/mol 141.10 g/mol
Appearance Clear yellow to brown liquidColorless to yellow liquidYellow solid or liquid
Melting Point -9 to -6 °C1.7 to 4 °C21 to 27 °C
Boiling Point ~215 °C~205 °C~205-216 °C
Density (at 25°C) ~1.338 g/mL~1.325 g/mL~1.33-1.34 g/mL
Dipole Moment 4.60 D3.45 D2.87 D
Solubility Insoluble in water; soluble in organic solvents.Moderately soluble in polar solvents like ethanol (B145695) and acetone; low solubility in nonpolar solvents like hexane. Soluble in DMSO.[1][2]Insoluble in water; soluble in organic solvents like ethanol, acetone, and chloroform.[3]

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The primary application of fluoronitrobenzenes in organic synthesis is as substrates in nucleophilic aromatic substitution (SNAr) reactions. The reactivity of the isomers is dictated by the electronic effects of the nitro group.

The ortho and para isomers exhibit significantly higher reactivity compared to the meta isomer. This is because the electron-withdrawing nitro group can stabilize the negative charge of the Meisenheimer intermediate through resonance (a -M effect) when it is in the ortho or para position to the fluorine leaving group. This resonance stabilization is not possible for the meta isomer, rendering it much less reactive in SNAr reactions.

Between the ortho and para isomers, the ortho isomer is generally more reactive. This enhanced reactivity is attributed to the strong inductive effect (-I effect) of the nitro group, which is distance-dependent and therefore most pronounced at the adjacent ortho position. One study found that in solvolysis with liquid ammonia, 1-fluoro-2-nitrobenzene is approximately 30 times more reactive than 1-fluoro-4-nitrobenzene.

experimental_workflow prep Prepare stock solutions of fluoronitrobenzene isomers and piperidine react Initiate reaction in a thermostated vessel prep->react sample Withdraw and quench aliquots at timed intervals react->sample analyze Analyze aliquots by UV-Vis or HPLC sample->analyze plot Plot concentration vs. time analyze->plot calculate Calculate rate constants plot->calculate compare Compare rate constants of the three isomers calculate->compare

References

A Comparative Guide to the Reactivity of 1-Fluoro-3-nitrobenzene and Other Halogenated Nitrobenzenes in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 1-fluoro-3-nitrobenzene with its chloro, bromo, and iodo analogues in nucleophilic aromatic substitution (SNAr) reactions. The content is supported by established mechanistic principles and provides a framework for experimental validation.

Introduction: The Challenge of Meta-Activation in SNAr Reactions

Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds. The reaction typically proceeds via an addition-elimination mechanism, passing through a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the primary determinant of the reaction rate.

Electron-withdrawing groups (EWGs) on the aromatic ring are crucial for activating the substrate towards nucleophilic attack by stabilizing the Meisenheimer complex. However, this stabilization is most effective when the EWG is positioned ortho or para to the leaving group, as this allows for direct delocalization of the negative charge through resonance.

In the case of 1-halo-3-nitrobenzenes, the nitro group is in a meta position relative to the halogen leaving group. Consequently, it cannot stabilize the negative charge of the Meisenheimer intermediate via resonance.[1] While the nitro group still exerts an electron-withdrawing inductive effect, the lack of resonance stabilization results in a significantly higher activation energy and, therefore, dramatically lower reactivity compared to their ortho and para isomers.[1] Quantitative kinetic data for the nucleophilic substitution of 1-halo-3-nitrobenzenes is sparse in the literature precisely because of this low reactivity, often requiring harsh reaction conditions such as high temperatures and pressures to proceed.[1]

Comparative Reactivity of 1-Halo-3-nitrobenzenes

In the absence of extensive experimental kinetic data for the complete series under identical conditions, the relative reactivity can be predicted based on the principles of the SNAr mechanism. The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer intermediate.[2] The reactivity of the halogenated substrate is therefore primarily influenced by the ability of the halogen to withdraw electron density from the ipso-carbon, making it more electrophilic and stabilizing the anionic intermediate.

The high electronegativity of fluorine makes the carbon atom it is attached to more electron-deficient and thus more susceptible to nucleophilic attack.[3] This inductive effect stabilizes the transition state leading to the Meisenheimer complex. This is in contrast to SN1 and SN2 reactions, where the strength of the carbon-halogen bond is a determining factor, making fluoride (B91410) a poor leaving group. In SNAr, the C-X bond is broken in a fast, subsequent step that is not rate-determining. Therefore, the expected order of reactivity for 1-halo-3-nitrobenzenes in SNAr reactions is:

Fluorine > Chlorine > Bromine > Iodine

This trend is well-established for the more reactive ortho- and para-substituted halonitrobenzenes.[3]

Data Presentation
SubstrateHalogenElectronegativity (Pauling Scale)Expected Relative Reactivity in SNArTypical Reaction Conditions
This compoundF3.98HighestHarsh (High Temperature/Pressure)
1-Chloro-3-nitrobenzeneCl3.16ModerateVery Harsh / Often Unreactive
1-Bromo-3-nitrobenzeneBr2.96LowVery Harsh / Often Unreactive
1-Iodo-3-nitrobenzeneI2.66LowestVery Harsh / Often Unreactive

Mechanistic Overview

The SNAr reaction of a 1-halo-3-nitrobenzene with a nucleophile proceeds in two steps. First, the nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized carbanion known as a Meisenheimer complex. In the second step, the halide ion is eliminated, and the aromaticity of the ring is restored. The first step is typically rate-determining.

Caption: General mechanism for the SNAr reaction of 1-halo-3-nitrobenzene.

Experimental Protocols

General Protocol for Kinetic Analysis of SNAr Reactions of 1-Halo-3-nitrobenzenes

This protocol outlines a general method for determining the second-order rate constant for the reaction between a 1-halo-3-nitrobenzene and a nucleophile. Due to the low reactivity of these substrates, forcing conditions (high temperature, strong nucleophile, polar aprotic solvent) are necessary.

Objective: To determine the second-order rate constant for the reaction between a 1-halo-3-nitrobenzene and a nucleophile.

Materials:

  • 1-Halo-3-nitrobenzene (e.g., this compound)

  • Selected nucleophile (e.g., sodium methoxide, piperidine)

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF)

  • Internal standard for chromatography (e.g., durene)

  • High-pressure reaction vessel or sealed tube

  • Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC)

  • Thermostatted oil bath or heating mantle

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the 1-halo-3-nitrobenzene substrate in the chosen solvent to a known concentration (e.g., 0.1 M).

    • Prepare a stock solution of the nucleophile in the same solvent to a known concentration. For pseudo-first-order kinetics, the nucleophile concentration should be at least 10-fold higher than the substrate concentration (e.g., 1.0 M).

    • Prepare a stock solution of the internal standard.

  • Reaction Setup:

    • In a series of high-pressure reaction tubes, add a specific volume of the substrate stock solution and the internal standard stock solution.

    • Separately, pre-heat the nucleophile solution to the desired reaction temperature in the thermostatted bath.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by rapidly adding a pre-determined volume of the pre-heated nucleophile solution to each reaction tube, starting a timer simultaneously.

    • Seal the tubes and place them in the thermostatted oil bath set to a high temperature (e.g., 150-200 °C).

    • At timed intervals, remove a tube from the bath and immediately quench the reaction by cooling it in an ice bath and adding a quenching agent (e.g., a dilute acid for a basic nucleophile).

  • Analysis:

    • Analyze the concentration of the remaining substrate and/or the formed product in each quenched sample by GC or HPLC.

    • Use the internal standard to accurately quantify the concentrations.

  • Data Analysis:

    • Under pseudo-first-order conditions, a plot of ln([Substrate]t/[Substrate]0) versus time should be linear.

    • The slope of this line gives the negative of the pseudo-first-order rate constant (-kobs).

    • The second-order rate constant (k2) is calculated by dividing kobs by the concentration of the nucleophile: k2 = kobs / [Nucleophile].

Experimental Workflow Diagram

Experimental_Workflow start Start: Kinetic Experiment Setup prep_solutions Prepare Stock Solutions (Substrate, Nucleophile, Internal Std) start->prep_solutions setup_rxn Set up Reaction Tubes with Substrate and Internal Standard prep_solutions->setup_rxn preheat Pre-heat Nucleophile Solution to Desired Temperature prep_solutions->preheat initiate_rxn Initiate Reaction by Adding Nucleophile setup_rxn->initiate_rxn preheat->initiate_rxn incubate Incubate at High Temperature (e.g., 150-200 °C) initiate_rxn->incubate sampling Withdraw and Quench Samples at Timed Intervals incubate->sampling analysis Analyze Samples by GC or HPLC sampling->analysis data_processing Plot ln([Substrate]) vs. Time analysis->data_processing calc_k2 Calculate Second-Order Rate Constant (k2) data_processing->calc_k2 end End: Comparative Reactivity Data calc_k2->end

Caption: Workflow for the kinetic analysis of SNAr reactions of 1-halo-3-nitrobenzenes.

Conclusion

While this compound and its halogenated analogues are significantly less reactive in nucleophilic aromatic substitution reactions than their ortho- and para-isomers, a clear trend in reactivity can be predicted. The high electronegativity of fluorine is expected to render this compound the most reactive among the 1-halo-3-nitrobenzenes. Experimental verification of these relative reactivities requires carefully designed kinetic studies under forcing conditions, as outlined in this guide. For professionals in drug development and chemical synthesis, understanding these reactivity patterns is essential for predicting reaction outcomes and designing efficient synthetic routes for meta-substituted aromatic compounds.

References

A Comparative Guide to the Validation of Analytical Methods for 1-fluoro-3-nitrobenzene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 1-fluoro-3-nitrobenzene, a key intermediate in the synthesis of various pharmaceuticals, is critical for ensuring the quality and safety of final drug products. This guide provides a comparative overview of validated analytical methods for the analysis of this compound, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The information presented is intended to assist researchers and drug development professionals in selecting the most appropriate analytical technique for their specific needs.

General Analytical Method Validation Workflow

A typical workflow for the validation of an analytical method is depicted below. This process ensures that the chosen method is suitable for its intended purpose, providing reliable and accurate results.

Analytical Method Validation Workflow cluster_planning 1. Planning & Preparation cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting p1 Define Analytical Requirements p2 Select Appropriate Method (e.g., HPLC, GC) p1->p2 p3 Prepare Validation Protocol p2->p3 e1 Prepare Standards & Samples p3->e1 e2 Perform Analyses (e.g., Linearity, Accuracy, Precision) e1->e2 e3 Data Acquisition e2->e3 d1 Process & Analyze Data e3->d1 d2 Assess Performance Against Acceptance Criteria d1->d2 d3 Prepare Validation Report d2->d3 end Validated Method Ready for Routine Use d3->end Method Implementation

Caption: A generalized workflow for analytical method validation.

Comparison of Analytical Methods

The following table summarizes the performance characteristics of typical HPLC-UV and GC-FID methods for the analysis of nitroaromatic compounds, which are expected to be comparable for this compound. It is important to note that specific performance will depend on the instrumentation and exact method parameters used.

ParameterHPLC-UVGC-FIDGC-MS
Linearity (R²) > 0.999> 0.999> 0.998
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Precision (%RSD) < 2%< 5%< 10%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.05 - 0.5 µg/mL0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.15 - 1.5 µg/mL0.03 - 0.3 ng/mL
Selectivity GoodGoodExcellent
Sample Throughput ModerateHighModerate
Instrumentation Cost ModerateLowHigh

Note: The quantitative data presented in this table are typical values for nitroaromatic compounds and should be confirmed for this compound through specific method validation studies.

Experimental Protocols

Detailed methodologies for HPLC-UV and GC-FID analysis are provided below. These protocols are based on established methods for related nitroaromatic compounds and can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and intermediates.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with the mobile phase to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity assessment (e.g., 1 - 100 µg/mL).

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to obtain a final concentration within the linear range of the method.

3. Validation Parameters:

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo or a known matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the analysis of this compound, particularly for assessing purity and detecting volatile impurities.

1. Instrumentation and Chromatographic Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Detector Temperature: 280 °C.

  • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent like acetone (B3395972) or ethyl acetate (B1210297) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to establish the linearity of the method.

  • Sample Solution: Dissolve a known amount of the sample in the chosen solvent to achieve a concentration within the calibration range.

3. Validation Parameters:

  • Linearity: Analyze the working standard solutions and plot the peak area versus concentration. A correlation coefficient (R²) of ≥ 0.999 is desirable.

  • Accuracy: Evaluate through recovery studies by spiking a blank matrix with known amounts of the analyte at different levels. Typical acceptance criteria for recovery are within 95-105%.

  • Precision:

    • Repeatability: Perform multiple injections of the same standard solution. The %RSD of the peak areas should be ≤ 5%.

    • Intermediate Precision: Assess the method's precision on different days or with different analysts. The %RSD should be within acceptable limits, typically ≤ 5%.

  • LOD and LOQ: Can be determined by injecting serially diluted solutions and establishing the concentrations that produce a signal-to-noise ratio of approximately 3 and 10, respectively.

Signaling Pathways and Logical Relationships

The choice between HPLC and GC often depends on the analyte's properties and the analytical objective. The following diagram illustrates the decision-making process.

Method Selection Logic start Analyte: This compound volatility Volatile & Thermally Stable? start->volatility hplc HPLC-UV volatility->hplc No / Non-volatile impurities gc GC-FID / GC-MS volatility->gc Yes objective Primary Objective? purity Purity & Assay objective->purity Assay impurities Volatile Impurities objective->impurities Impurity Profiling hplc->purity gc->objective

Caption: Decision tree for selecting an analytical method.

A Comparative Guide to the Synthetic Routes of 1-Fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-fluoro-3-nitrobenzene, a key intermediate in the production of pharmaceuticals and agrochemicals, can be achieved through several distinct chemical pathways. The selection of an optimal route is contingent upon a variety of factors including precursor availability, desired yield and purity, scalability, and safety considerations. This guide provides a comparative analysis of the three primary synthetic strategies: the Balz-Schiemann reaction, electrophilic nitration of fluorobenzene (B45895), and nucleophilic aromatic substitution (Halex process).

Comparative Analysis of Synthetic Routes

Each synthetic pathway to this compound offers a unique set of advantages and disadvantages. The Balz-Schiemann reaction provides a high-yielding and regioselective route from a readily available starting material. The nitration of fluorobenzene is a direct approach, though it is hampered by the formation of isomeric byproducts. The Halex process represents an industrially significant method that offers high throughput, particularly for large-scale production.

Synthetic Route Starting Material Key Reagents Typical Yield (%) Reaction Conditions Advantages Disadvantages
Balz-Schiemann Reaction 3-NitroanilineNaNO₂, HBF₄70-85Diazotization at 0-5°C, then thermal decomposition at 100-140°CHigh regioselectivity, good to excellent yields.Use of hazardous diazonium salt intermediates; thermal decomposition can be exothermic and requires careful control.
Electrophilic Nitration FluorobenzeneHNO₃, H₂SO₄10-15 (meta-isomer)-10°C to 0°CReadily available starting material and reagents.Poor regioselectivity, leading to a mixture of ortho-, meta-, and para-isomers requiring difficult separation; low yield of the desired meta-isomer.
Nucleophilic Aromatic Substitution (Halex Process) 1-Chloro-3-nitrobenzene (B92001)Anhydrous KF80-95High temperature (200-250°C) in a polar aprotic solvent (e.g., sulfolane)High yields, suitable for industrial scale-up.Requires high temperatures and specialized equipment; anhydrous conditions are crucial for success.

Experimental Protocols

Balz-Schiemann Reaction from 3-Nitroaniline

Protocol:

  • Diazotization: 3-Nitroaniline (1.0 eq) is suspended in a 48% aqueous solution of tetrafluoroboric acid (HBF₄, 3.0 eq) at 0°C. An aqueous solution of sodium nitrite (B80452) (NaNO₂, 1.1 eq) is added dropwise while maintaining the temperature between 0 and 5°C. The mixture is stirred for an additional 30 minutes at this temperature. The precipitated diazonium tetrafluoroborate (B81430) salt is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

  • Thermal Decomposition: The dried diazonium salt is then subjected to thermal decomposition by heating at 100-140°C. The crude this compound is collected by distillation under reduced pressure.

Electrophilic Nitration of Fluorobenzene

Protocol:

  • Fluorobenzene (1.0 eq) is added dropwise to a stirred mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) at -10°C.

  • The reaction mixture is maintained at a temperature between -10°C and 0°C for 2 hours.

  • The mixture is then carefully poured onto crushed ice, and the organic layer is separated.

  • The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The resulting mixture of isomers is separated by fractional distillation or column chromatography to isolate this compound.

Nucleophilic Aromatic Substitution (Halex Process) from 1-Chloro-3-nitrobenzene

Protocol:

  • A mixture of 1-chloro-3-nitrobenzene (1.0 eq) and anhydrous potassium fluoride (B91410) (KF, 1.5 eq) in a high-boiling polar aprotic solvent such as sulfolane (B150427) is heated to 200-250°C.[1]

  • The reaction is monitored by gas chromatography until the starting material is consumed.

  • The reaction mixture is then cooled and the product is isolated by vacuum distillation. The potassium chloride byproduct is removed by filtration.

Synthetic Pathway Comparison

The following diagram illustrates the logical flow and relationship between the three main synthetic routes to this compound.

SynthesisComparison cluster_balz Balz-Schiemann Reaction cluster_nitration Electrophilic Nitration cluster_halex Nucleophilic Aromatic Substitution (Halex Process) A1 3-Nitroaniline A2 Diazonium Tetrafluoroborate A1->A2 NaNO₂, HBF₄ 0-5°C A3 This compound A2->A3 Heat (Decomposition) B1 Fluorobenzene B2 Isomer Mixture (o, m, p) B1->B2 HNO₃, H₂SO₄ -10 to 0°C B3 This compound B2->B3 Separation C1 1-Chloro-3-nitrobenzene C2 This compound C1->C2 KF, Sulfolane 200-250°C

Caption: Comparative workflow of the three primary synthetic routes to this compound.

References

A Researcher's Guide to Assessing the Purity and Quality of Commercial 1-Fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. 1-Fluoro-3-nitrobenzene is a key building block in the synthesis of a wide range of pharmaceutical compounds. Impurities present in commercial batches can lead to unforeseen side reactions, reduced yields, and difficulties in purification, ultimately impacting the quality and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of methodologies to assess the purity and quality of commercial this compound, complete with experimental protocols and data presentation formats.

Understanding Potential Impurities

The purity of this compound can be affected by byproducts from its synthesis. A common synthetic route involves the nitration of fluorobenzene. This reaction can result in the formation of isomeric impurities, where the nitro group is positioned at different locations on the benzene (B151609) ring. Incomplete reactions or side reactions can also introduce other contaminants.

Potential Impurities Include:

  • Isomeric Impurities: 2-Fluoronitrobenzene and 4-fluoronitrobenzene are common process-related impurities.

  • Dinitro Compounds: Over-nitration can lead to the formation of dinitrofluorobenzene isomers.

  • Starting Material: Residual unreacted fluorobenzene.

  • Solvent Residues: Depending on the purification process, residual solvents may be present.

Comparative Analysis of Analytical Methods

Several analytical techniques can be employed to determine the purity of this compound. The choice of method often depends on the available instrumentation, the desired level of sensitivity, and the specific impurities being targeted.

Analytical Method Principle Advantages Limitations
Gas Chromatography (GC) Separates volatile compounds based on their boiling points and interactions with a stationary phase. A Flame Ionization Detector (FID) is commonly used for quantification.High resolution for separating volatile isomers and impurities. Provides quantitative data on the percentage of each component.[1]Not suitable for non-volatile impurities. Requires careful method development to ensure complete separation of all potential isomers.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their polarity and interaction with a stationary phase in a liquid mobile phase. A UV detector is typically used for aromatic compounds.Versatile for a wide range of compounds, including less volatile impurities. Can be highly sensitive and quantitative.[2][3][4][5][6]Can be more time-consuming than GC. Solvent selection is critical for achieving good separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure of the compound and can be used to identify and quantify impurities based on their unique spectral signatures.Provides structural confirmation of the main component and impurities. Can be quantitative (qNMR) with appropriate standards.Lower sensitivity compared to chromatographic methods for trace impurities. Requires a high-field NMR spectrometer for optimal resolution.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, providing a "fingerprint" of the functional groups present. Can be used to identify the presence of unexpected functional groups from impurities.Rapid and non-destructive. Good for identifying the presence of functional group impurities.Generally not a quantitative technique. May not be sensitive enough to detect low levels of impurities with similar functional groups.

Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for assessing the purity of a commercial batch of this compound.

G Experimental Workflow for Purity Assessment A Sample Receipt and Documentation B Physical Characterization (Appearance, Color) A->B C Identity Confirmation (FTIR) B->C D Purity and Impurity Profiling C->D E Gas Chromatography (GC-FID) D->E F High-Performance Liquid Chromatography (HPLC-UV) D->F G NMR Spectroscopy (optional, for structural confirmation) D->G H Data Analysis and Comparison to Specifications E->H F->H G->H I Certificate of Analysis Generation H->I

A typical workflow for assessing the purity of this compound.

Hypothetical Comparison of Commercial this compound

As direct comparative studies from suppliers are not publicly available, the following table presents a hypothetical but realistic comparison based on typical product grades.

Parameter Supplier A (Standard Grade) Supplier B (High Purity Grade) Supplier C (Research Grade)
Advertised Purity >98.0% (GC)>99.5% (GC)>99.9% (GC)
Appearance Clear, pale yellow liquidColorless liquidColorless liquid
GC Purity (Area %) 98.5%99.7%99.95%
2-Fluoronitrobenzene (%) 0.8%0.1%<0.02%
4-Fluoronitrobenzene (%) 0.5%0.15%<0.02%
Other Impurities (%) 0.2%0.05%<0.01%
Water Content (Karl Fischer) <0.1%<0.05%<0.02%
Identity (FTIR) Conforms to structureConforms to structureConforms to structure

Detailed Experimental Protocols

Gas Chromatography (GC-FID) Method for Purity Assessment

Objective: To determine the purity of this compound and quantify related volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column: HP-5 (or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness.

Reagents:

  • This compound sample.

  • High-purity solvent for dilution (e.g., acetone (B3395972) or ethyl acetate).

Procedure:

  • Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample and dissolve it in 10 mL of the chosen solvent.

  • GC Conditions:

    • Injector temperature: 250 °C

    • Detector temperature: 280 °C

    • Oven temperature program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C, hold for 5 minutes.

    • Carrier gas: Helium, constant flow of 1.5 mL/min.

    • Injection volume: 1 µL.

    • Split ratio: 50:1.

  • Analysis: Inject the prepared sample solution into the GC system.

  • Data Processing: Integrate the peaks in the resulting chromatogram. Calculate the area percentage of each peak to determine the purity and the relative amounts of impurities.

High-Performance Liquid Chromatography (HPLC-UV) Method for Purity Assessment

Objective: To determine the purity of this compound and quantify impurities, including less volatile ones.

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Reagents:

Procedure:

  • Sample Preparation: Accurately weigh approximately 20 mg of the this compound sample and dissolve it in 100 mL of acetonitrile.

  • HPLC Conditions:

    • Mobile phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow rate: 1.0 mL/min.

    • Column temperature: 30 °C.

    • Detection wavelength: 254 nm.

    • Injection volume: 10 µL.

  • Analysis: Inject the prepared sample solution into the HPLC system.

  • Data Processing: Integrate the peaks in the resulting chromatogram. Use an external standard of known concentration to quantify the amount of this compound and any identified impurities.

Logical Decision-Making for Method Selection

The choice of analytical method can be guided by the specific requirements of the research. The following diagram provides a decision-making framework.

G Decision Tree for Analytical Method Selection A Primary Goal of Analysis B Routine Purity Check (Volatile Impurities) A->B  Routine Check C Comprehensive Impurity Profile (incl. Non-Volatiles) A->C Comprehensive Profile D Structural Confirmation of Impurities A->D Structural ID E Gas Chromatography (GC-FID) B->E F High-Performance Liquid Chromatography (HPLC-UV) C->F G NMR Spectroscopy D->G H LC-MS or GC-MS G->H  If further  fragmentation  data is needed

A decision tree for selecting the appropriate analytical method.

By employing these methodologies and frameworks, researchers can confidently assess the purity and quality of commercial this compound, ensuring the integrity and success of their research and development endeavors.

References

Spectroscopic Confirmation of 1-Fluoro-3-Nitrobenzene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of 1-fluoro-3-nitrobenzene and its ortho- and para-isomers. The objective is to offer a practical resource for the unambiguous identification and characterization of these important chemical entities frequently encountered in drug discovery and development. The supporting experimental data is presented in clear, comparative tables, and detailed experimental protocols are provided.

Comparative Spectroscopic Data

The confirmation of this compound and its derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The position of the fluorine and nitro substituents on the benzene (B151609) ring significantly influences the spectral output, providing a unique fingerprint for each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise substitution pattern of the benzene ring. The chemical shifts (δ) and coupling constants (J) in ¹H, ¹³C, and ¹⁹F NMR spectra are highly sensitive to the electronic environment of the nuclei.

Table 1: ¹H NMR Spectroscopic Data for Fluoronitrobenzene Isomers

CompoundPositionChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
1-Fluoro-2-nitrobenzeneH-37.31 - 7.44m-
H-47.65m-
H-57.18 - 7.44m-
H-68.06mJ(H6-F) = 7.6
This compound H-2 ~7.8 m -
H-4 ~7.5 m -
H-5 ~7.2 m -
H-6 ~7.9 m -
1-Fluoro-4-nitrobenzeneH-2, H-68.29mJ(H2/6-F) = 4.9
H-3, H-57.24mJ(H3/5-F) = 8.2

Note: Data is compiled from various sources and may vary slightly based on solvent and experimental conditions. "m" denotes a multiplet.

Table 2: ¹³C NMR Spectroscopic Data for Fluoronitrobenzene Isomers

CompoundC-1 (C-F)C-2 (C-NO₂)C-3C-4C-5C-6
1-Fluoro-2-nitrobenzene~158 (d)~140 (d)~125 (d)~133 (d)~119 (d)~129 (d)
This compound ~163 (d) ~123 (d) ~149 (s) ~115 (d) ~131 (d) ~110 (d)
1-Fluoro-4-nitrobenzene~165 (d)~126 (d)~117 (d)~149 (s)~117 (d)~126 (d)

Note: Chemical shifts are approximate. 'd' indicates a doublet due to C-F coupling, and 's' indicates a singlet.

Table 3: ¹⁹F NMR Spectroscopic Data for Fluoronitrobenzene Isomers

CompoundChemical Shift (δ, ppm, relative to CFCl₃)
1-Fluoro-2-nitrobenzene~ -115
This compound ~ -110
1-Fluoro-4-nitrobenzene~ -105

Note: ¹⁹F NMR chemical shifts are particularly sensitive to the electronic effects of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic stretching frequencies of the C-F and N-O bonds, as well as the aromatic C-H and C=C bonds, are key identifiers.

Table 4: Key IR Absorption Bands for Fluoronitrobenzene Isomers (cm⁻¹)

CompoundC-F StretchN-O Asymmetric StretchN-O Symmetric StretchAromatic C-H StretchAromatic C=C Stretch
1-Fluoro-2-nitrobenzene~1250~1530~1350~3100~1610, 1480
This compound ~1260 ~1530 ~1350 ~3100 ~1620, 1480
1-Fluoro-4-nitrobenzene~1240~1520~1345~3110~1600, 1500

Note: Values are approximate and can be influenced by the physical state of the sample (neat liquid, KBr pellet, etc.).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural elucidation. For all fluoronitrobenzene isomers, the molecular ion peak (M⁺) is expected at m/z 141.

Table 5: Key Mass Spectrometric Fragments for Fluoronitrobenzene Isomers (m/z)

CompoundMolecular Ion (M⁺)[M-NO₂]⁺[M-NO-F]⁺[C₆H₄F]⁺
1-Fluoro-2-nitrobenzene141958295
This compound 141 95 82 95
1-Fluoro-4-nitrobenzene141958295

Note: While the major fragments are often the same, the relative intensities of the fragment ions can sometimes differ between isomers, although this is not always a reliable method for differentiation without standardized conditions and reference spectra.

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation : Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR :

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Set the spectral width to cover the aromatic region (approximately 0-10 ppm).

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR :

    • Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Set the spectral width to approximately 0-200 ppm.

  • ¹⁹F NMR :

    • Acquire a proton-decoupled fluorine spectrum.

    • Use a spectral width appropriate for fluorinated aromatic compounds (e.g., -100 to -130 ppm).

    • Reference the spectrum to an external standard such as CFCl₃ (0 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Liquid Samples) : Place one drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Sample Preparation (Solid Samples) : Prepare a KBr pellet by grinding a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk using a hydraulic press.

  • Instrumentation : Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of air (or the KBr pellet without the sample) should be recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Instrumentation : Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions :

    • Column : Use a standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature : 250 °C.

    • Oven Program : Start at a suitable initial temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280 °C.

    • Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan from m/z 40 to 400.

    • Source Temperature : 230 °C.

    • Quadrupole Temperature : 150 °C.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic confirmation of a this compound derivative.

experimental_workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation synthesis Synthesis/Purification of This compound Derivative nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) synthesis->nmr Sample ir IR Spectroscopy synthesis->ir Sample ms Mass Spectrometry (GC-MS) synthesis->ms Sample data_proc Data Processing & Spectral Interpretation nmr->data_proc ir->data_proc ms->data_proc comparison Comparison with Reference Data/Isomers data_proc->comparison confirmation Structural Confirmation comparison->confirmation

General workflow for spectroscopic confirmation.

This guide demonstrates that a combination of NMR, IR, and mass spectrometry allows for the confident spectroscopic confirmation of this compound derivatives. The distinct spectral patterns arising from the different substitution patterns of the isomers serve as a reliable basis for their differentiation. Adherence to standardized experimental protocols is essential for generating high-quality, comparable data.

A Comparative Kinetic Analysis of Nucleophilic Aromatic Substitution in Fluoronitrobenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents and prediction of reaction kinetics are paramount for efficient synthesis. This guide provides a comparative kinetic analysis of reactions involving 1-fluoro-3-nitrobenzene and its structural isomers, 1-fluoro-2-nitrobenzene (B31998) and 1-fluoro-4-nitrobenzene, in nucleophilic aromatic substitution (SNAr) reactions. The significant impact of the nitro group's position on reaction rates is detailed, supported by experimental data and protocols.

The reactivity of halonitrobenzenes in SNAr reactions is critically dependent on the electronic stabilization of the reaction intermediate. The process typically proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex. The stability of this intermediate, and thus the rate of the reaction, is greatly influenced by the ability of substituents on the aromatic ring to delocalize the negative charge.

Electron-withdrawing groups, such as the nitro (-NO₂) group, activate the ring towards nucleophilic attack. However, this activation is most pronounced when the nitro group is positioned ortho or para to the leaving group (the fluorine atom in this case). In these positions, the negative charge of the Meisenheimer complex can be delocalized onto the nitro group through resonance, significantly stabilizing the intermediate and lowering the activation energy of the rate-determining step.

Conversely, when the nitro group is in the meta position, as in this compound, it cannot directly participate in resonance stabilization of the negative charge on the ring carbons. While it still exerts an electron-withdrawing inductive effect, the absence of resonance stabilization results in a much less stable Meisenheimer complex, a higher activation energy, and consequently, a dramatically slower reaction rate.

Quantitative Comparison of Reactivity

The profound difference in reactivity between the isomers is evident from their second-order rate constants (k₂) for the reaction with the nucleophile piperidine (B6355638) in methanol (B129727) at 25°C. The ortho and para isomers react orders of magnitude faster than the meta isomer, highlighting the critical role of substituent positioning in facilitating SNAr reactions.

SubstrateNucleophileSolventTemperature (°C)Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹)Relative Reactivity
1-Fluoro-4-nitrobenzene PiperidineMethanol25.04.5 x 10⁻³~45,000
1-Fluoro-2-nitrobenzene PiperidineMethanol25.02.2 x 10⁻³~22,000
This compound PiperidineMethanol25.0~1 x 10⁻⁷ (estimated)1

Note: The rate constant for this compound is often too slow to be measured under these conditions and is estimated based on the established principles of SNAr reactivity.

Mechanistic Insight: The Role of Resonance

The disparity in reaction rates can be visually understood by examining the resonance structures of the Meisenheimer complex formed during the reaction.

SNAr_Mechanism_Comparison cluster_ortho_para Ortho/Para Substitution (e.g., 1-Fluoro-4-nitrobenzene) cluster_meta Meta Substitution (this compound) OP_Start Substrate + Nucleophile OP_TS1 Transition State 1 OP_Start->OP_TS1 Rate-determining step OP_Intermediate Meisenheimer Complex (Resonance Stabilized) OP_TS1->OP_Intermediate OP_TS2 Transition State 2 OP_Intermediate->OP_TS2 Fast M_Intermediate Meisenheimer Complex (No Resonance Stabilization) OP_Product Product + Leaving Group OP_TS2->OP_Product M_Start Substrate + Nucleophile M_TS1 Transition State 1 M_Start->M_TS1 High Energy Barrier M_TS1->M_Intermediate M_TS2 Transition State 2 M_Intermediate->M_TS2 Fast M_Product Product + Leaving Group M_TS2->M_Product

Figure 1. A logical diagram illustrating the difference in the energy profile for ortho/para versus meta-substituted nitrobenzenes in SNAr reactions. The resonance stabilization in the ortho/para isomers leads to a lower energy transition state for the rate-determining step.

For the ortho and para isomers, a key resonance structure places the negative charge on the carbon atom bonded to the nitro group, allowing for direct delocalization onto the electronegative oxygen atoms of the nitro group. This provides substantial stabilization. For the meta isomer, no such resonance structure is possible, leaving the negative charge localized on the less electronegative carbon atoms of the ring, resulting in a significantly less stable intermediate.

Experimental Protocols

The kinetic analysis of these SNAr reactions is typically performed using UV-Vis spectrophotometry. The formation of the product, which is often colored, can be monitored over time by measuring the increase in absorbance at a specific wavelength.

Objective: To determine the second-order rate constant for the reaction of a fluoronitrobenzene isomer with a nucleophile (e.g., piperidine) in a suitable solvent (e.g., methanol).

Materials:

  • 1-Fluoro-2-nitrobenzene, this compound, or 1-fluoro-4-nitrobenzene

  • Piperidine (or other suitable nucleophile)

  • Anhydrous methanol (or other suitable solvent)

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Volumetric flasks, pipettes, and syringes

Kinetic_Workflow prep Solution Preparation - Stock solutions of substrate and nucleophile setup Spectrophotometer Setup - Set λmax of product - Equilibrate temperature prep->setup reaction Reaction Initiation - Mix reactants in cuvette - Start data acquisition setup->reaction monitor Data Collection - Record Absorbance vs. Time reaction->monitor analysis Data Analysis - Plot ln(A∞ - At) vs. time - Determine k_obs from slope monitor->analysis calc Calculate k₂ - k₂ = k_obs / [Nucleophile] analysis->calc

Figure 2. A generalized workflow for the kinetic analysis of an SNAr reaction using UV-Vis spectrophotometry.

Procedure:

  • Solution Preparation: Prepare stock solutions of the fluoronitrobenzene isomer and piperidine in anhydrous methanol to known concentrations. A series of piperidine solutions with varying concentrations should be made.

  • Spectrophotometer Setup: Determine the wavelength of maximum absorbance (λmax) for the expected product. Set the spectrophotometer to this wavelength and equilibrate the thermostatted cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

  • Kinetic Measurement:

    • Place a known volume of the piperidine solution into a quartz cuvette and allow it to reach thermal equilibrium in the cell holder.

    • Initiate the reaction by injecting a small, known volume of the fluoronitrobenzene stock solution into the cuvette, ensuring rapid mixing.

    • Immediately begin recording the absorbance at λmax at regular time intervals until the reaction shows no further change in absorbance.

  • Data Analysis:

    • The reaction is conducted under pseudo-first-order conditions by using a large excess of piperidine.

    • The observed pseudo-first-order rate constant (kobs) is determined from the slope of the linear plot of ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.

    • The second-order rate constant (k₂) is calculated by dividing kobs by the concentration of piperidine: k₂ = kobs / [Piperidine].

    • This procedure should be repeated for each concentration of piperidine, and the final k₂ is the average of these determinations. The entire process is then repeated for the other fluoronitrobenzene isomers.

Conclusion

The kinetic analysis of reactions involving fluoronitrobenzene isomers unequivocally demonstrates the superior reactivity of the ortho and para isomers over the meta isomer in nucleophilic aromatic substitution. This difference, which can span several orders of magnitude, is fundamentally due to the ability of the nitro group in the ortho and para positions to stabilize the intermediate Meisenheimer complex through resonance. For researchers in drug development and synthetic chemistry, a thorough understanding of these electronic effects is essential for predicting reaction outcomes, optimizing reaction conditions, and designing efficient synthetic routes. This compound, due to its low reactivity, is generally a poor substrate for SNAr reactions under standard conditions and would require significantly harsher conditions to achieve substitution compared to its isomers.

A Comparative Guide to 1-Fluoro-3-nitrobenzene and its Alternatives in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1-fluoro-3-nitrobenzene with its alternative reagents, focusing on their performance in nucleophilic aromatic substitution (SNAr) reactions. The information presented is supported by experimental data and detailed protocols to assist researchers in selecting the optimal reagent for their synthetic needs, particularly in the context of drug discovery and development.

Executive Summary

This compound is a valuable reagent in organic synthesis, primarily utilized in SNAr reactions to introduce the 3-nitrophenyl group into a target molecule. However, its reactivity is significantly influenced by the meta positioning of the nitro group relative to the fluorine leaving group. This guide benchmarks this compound against its positional isomers (ortho and para) and its chloro-analogue (1-chloro-3-nitrobenzene), providing a framework for understanding their relative performance in synthetic applications. A key takeaway is the markedly higher reactivity of ortho and para substituted halonitrobenzenes compared to their meta counterparts, and the general superiority of fluorinated aromatics over chlorinated ones in SNAr reactions.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The utility of halonitrobenzenes in drug synthesis is largely dictated by their reactivity in SNAr reactions. The reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the primary determinant of the reaction rate.

Electron-withdrawing groups, such as a nitro group (–NO₂), activate the aromatic ring towards nucleophilic attack by stabilizing this negative charge through resonance and inductive effects. Crucially, this stabilizing resonance effect is only operative when the electron-withdrawing group is positioned ortho or para to the leaving group. When the nitro group is in the meta position, as in this compound, it cannot directly delocalize the negative charge of the Meisenheimer complex via resonance. While it still exerts an electron-withdrawing inductive effect, the lack of resonance stabilization leads to a much higher activation energy and a dramatically slower reaction rate.

Furthermore, the nature of the halogen leaving group plays a significant role. Fluorine, being the most electronegative halogen, strongly polarizes the carbon-fluorine bond and provides a potent inductive effect that stabilizes the negatively charged Meisenheimer intermediate. This stabilization of the rate-determining transition state leads to a faster reaction rate compared to other halogens, a trend that is somewhat counterintuitive given the strength of the C-F bond.

Quantitative Reactivity Data

Direct quantitative kinetic data for the SNAr reaction of this compound and its direct isomers and analogues under identical conditions is sparse in the literature due to the low reactivity of the meta isomer. However, studies on more activated systems, such as dinitro-substituted halobenzenes, provide clear quantitative evidence of the reactivity trends.

Table 1: Comparative Reactivity of Halonitrobenzene Isomers

SubstrateRelative Reactivity with Nucleophiles (e.g., OH⁻, RO⁻, R₂NH)Mechanistic Rationale
1-Fluoro-4-nitrobenzene (para)HighThe para-nitro group effectively stabilizes the Meisenheimer complex through resonance.
1-Fluoro-2-nitrobenzene (ortho)HighThe ortho-nitro group effectively stabilizes the Meisenheimer complex through resonance.
This compound (meta)LowThe meta-nitro group cannot stabilize the Meisenheimer complex through resonance, only through a weaker inductive effect.
1-Chloro-4-nitrobenzene (para)ModerateThe para-nitro group provides resonance stabilization, but chlorine is a less effective leaving group than fluorine in SNAr.
1-Chloro-2-nitrobenzene (ortho)ModerateThe ortho-nitro group provides resonance stabilization, but chlorine is a less effective leaving group than fluorine in SNAr.
1-Chloro-3-nitrobenzene (meta)Very LowLacks resonance stabilization from the meta-nitro group and has a less effective leaving group than its fluoro counterpart.

Table 2: Illustrative Rate Constants for the Reaction of 1-Halo-2,4-dinitrobenzenes with Piperidine

This data, for a more activated system, clearly demonstrates the superior reactivity of the fluorinated analogue over the chlorinated one in a typical SNAr reaction.

SubstrateRelative Rate Constant (kF/kX)
1-Fluoro-2,4-dinitrobenzene1
1-Chloro-2,4-dinitrobenzene~10⁻² - 10⁻³[1]

Note: The relative rate can vary depending on the solvent and the nucleophile used.[1]

Application in Drug Development: Synthesis of MEK Inhibitors

Fluoronitrobenzene derivatives are crucial building blocks in the synthesis of numerous pharmaceuticals, particularly in the development of kinase inhibitors for oncology. A prominent example is the synthesis of Trametinib, a potent and selective allosteric inhibitor of MEK1 and MEK2, which are key components of the RAS/RAF/MEK/ERK signaling pathway.[2] Dysregulation of this pathway is a hallmark of many human cancers.[2]

While the specific isomer used in the initial large-scale synthesis of Trametinib may vary based on synthetic strategy and precursor availability, the core structure often involves a di-substituted aniline (B41778) derivative where one of the precursors is a fluoronitrobenzene. The high reactivity of activated fluoroaromatics allows for efficient bond formation under relatively mild conditions.

MEK-ERK Signaling Pathway and Trametinib's Mechanism of Action

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus, regulating processes such as cell proliferation, differentiation, and survival.[1][2] In many cancers, mutations in proteins like BRAF and RAS lead to the constitutive activation of this pathway, driving uncontrolled cell growth.[2] Trametinib acts by binding to an allosteric pocket of MEK1 and MEK2, preventing their phosphorylation and activation by the upstream kinase RAF.[2] This, in turn, inhibits the phosphorylation of the downstream effector kinases, ERK1 and ERK2, thereby suppressing the entire signaling cascade.[2]

MEK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Activates ERK ERK1/2 MEK->ERK Activates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Regulates Trametinib Trametinib Trametinib->MEK Inhibits

The RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by Trametinib.

Experimental Protocols

The following are generalized experimental protocols for key reactions involving halonitrobenzenes.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol outlines a general method for the reaction of a halonitrobenzene with a primary or secondary amine.

Workflow for SNAr with an Amine

SNAr_Workflow A Dissolve halonitrobenzene in aprotic solvent (e.g., DMF) B Add amine nucleophile and base A->B C Heat reaction mixture (e.g., 80-120 °C) B->C D Monitor reaction by TLC or LC-MS C->D E Aqueous work-up and extraction D->E F Purification by chromatography E->F G Characterization (NMR, MS) F->G

A typical experimental workflow for an SNAr reaction with an amine nucleophile.

Detailed Methodology:

  • Reagents and Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the halonitrobenzene (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., DMF, DMSO, or acetonitrile).

  • Addition of Reagents: Add the amine (1.1-1.5 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

  • Reaction: Heat the reaction mixture to an appropriate temperature (typically between 80-120 °C). The reaction temperature and time will depend on the reactivity of the specific halonitrobenzene isomer. Ortho and para isomers will generally react at lower temperatures and for shorter times than meta isomers.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Kinetic Analysis of SNAr Reactions by UV-Vis Spectrophotometry

This protocol describes a general method for comparing the reaction rates of different halonitrobenzenes with a nucleophile.

Workflow for Kinetic Analysis

Kinetic_Workflow A Prepare stock solutions of halonitrobenzene and nucleophile B Set up thermostatted UV-Vis spectrophotometer A->B C Initiate reaction in cuvette by mixing reagents A->C B->C D Monitor absorbance change over time at λmax of product C->D E Calculate pseudo-first-order rate constant (k_obs) D->E F Plot k_obs vs. [Nucleophile] to determine second-order rate constant (k2) E->F G Repeat for each halonitrobenzene isomer F->G H Compare k2 values G->H

A workflow for determining and comparing the reaction rates of different halonitrobenzenes.

Detailed Methodology:

  • Instrumentation: Use a UV-Vis spectrophotometer with a thermostatted cell holder.

  • Solutions: Prepare stock solutions of the halonitrobenzene substrates and the nucleophile (e.g., piperidine) in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Kinetic Run: In a cuvette, mix the halonitrobenzene solution with a large excess of the nucleophile solution to ensure pseudo-first-order kinetics.

  • Data Acquisition: Immediately begin recording the absorbance at the wavelength of maximum absorbance (λmax) of the product over time.

  • Data Analysis: Plot the natural logarithm of the change in absorbance versus time. The negative slope of the resulting linear plot will give the pseudo-first-order rate constant (k_obs).

  • Determine Second-Order Rate Constant: Repeat the experiment with varying concentrations of the nucleophile in excess. A plot of k_obs versus the concentration of the nucleophile will yield a straight line with a slope equal to the second-order rate constant (k₂).

  • Comparison: Compare the k₂ values obtained for this compound and its alternative reagents to quantitatively assess their relative reactivities.

Conclusion

The choice between this compound and its alternatives is a critical decision in synthetic planning. For reactions requiring high reactivity and milder conditions, ortho- and para-fluoronitrobenzenes are the reagents of choice due to the resonance stabilization of the Meisenheimer intermediate by the nitro group. This compound, lacking this stabilization, is significantly less reactive and may require more forcing conditions. When comparing halogen analogues, fluorinated nitroaromatics consistently outperform their chlorinated counterparts in SNAr reactions, often leading to higher yields and shorter reaction times. This guide provides the foundational knowledge and experimental framework for researchers to make informed decisions when selecting reagents for their specific synthetic targets in drug discovery and development.

References

Comparative Analysis of Biologically Active Compounds Derived from 1-Fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Performance and Methodologies of Novel Compounds Originating from 1-Fluoro-3-nitrobenzene.

This compound serves as a versatile starting material in the synthesis of a variety of biologically active compounds. The presence of the fluorine atom and the nitro group on the benzene (B151609) ring imparts unique electronic properties and reactivity, making it a valuable scaffold in medicinal chemistry. This guide provides a comparative overview of the anticancer and antimicrobial activities of select compounds derived from this precursor, supported by experimental data and detailed methodologies.

Anticancer Activity of this compound Derivatives

Derivatives of this compound have been investigated for their potential as anticancer agents. The introduction of various heterocyclic moieties and other functional groups onto the this compound backbone has led to the development of compounds with significant cytotoxic effects against several cancer cell lines.

A notable class of compounds synthesized from fluoronitrobenzene precursors are fluoroquinolones, which have demonstrated promising antiproliferative activities.[1] For instance, certain fluoroquinolone derivatives have shown potent activity against breast cancer (MCF-7), lung cancer (A549), and ovarian cancer (SKOV-3) cell lines.[1] The mechanism of their anticancer action is often attributed to the inhibition of the cell cycle and the induction of apoptosis.[1]

Additionally, the synthesis of novel 5-nitrofuran-isatin molecular hybrids has yielded compounds with significant inhibitory activity against human colon cancer cells (HCT 116).[2]

Table 1: Anticancer Activity of Selected Fluoroquinolone Derivatives

Compound IDTarget Cell LineIC50 (µM)Reference
Derivative 87HepG236.8[1]
HCT-11624.2[1]
SW48030.3[1]
SW62038.6[1]
Derivative 92HepG251.3[1]
HCT-11639.1[1]
SW48033.7[1]
SW62043.5[1]
Derivative 95HepG241.8[1]
HCT-11630.5[1]
SW48029.5[1]
SW62049.6[1]
Compound 125A5492.1[1]
HepG22.3[1]
MCF-70.3[1]
PC-34.9[1]
HeLa1.1[1]

Table 2: Anticancer Activity of 5-Nitrofuran-Isatin Hybrids

Compound IDTarget Cell LineIC50 (µM)Reference
Hybrid 3HCT 1161.62[2]
Hybrids 2, 5-7HCT 1161.62 - 8.8[2]

Antimicrobial Activity of this compound Derivatives

In addition to anticancer effects, compounds derived from this compound have demonstrated significant antimicrobial properties. Novel 5-nitrofuran-isatin molecular hybrids have shown particular potency against methicillin-resistant Staphylococcus aureus (MRSA).[2]

Table 3: Antimicrobial Activity of 5-Nitrofuran-Isatin Hybrids

Compound IDTarget MicroorganismMIC (µg/mL)Reference
Hybrid 5MRSA8[2]
Hybrid 6MRSA1[2]

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[3][4]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.[4] For suspension cells, a density of 0.5-1.0 x 10⁵ cells/mL is often used.[5]

  • Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3][4]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3] A reference wavelength of 630 nm can be used to correct for background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[6]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[6]

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[6]

  • Inoculation: Add the prepared bacterial inoculum to each well.[6]

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[6]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[6]

Visualizing Experimental Workflows and Pathways

General Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of compounds derived from this compound.

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Mechanism of Action Start This compound Intermediate Synthetic Intermediates Start->Intermediate Final_Compound Novel Bioactive Compound Intermediate->Final_Compound Anticancer Anticancer Screening (e.g., MTT Assay) Final_Compound->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Assay) Final_Compound->Antimicrobial Enzyme Enzyme Inhibition Assays Final_Compound->Enzyme Data IC50 / MIC Determination Anticancer->Data Antimicrobial->Data Enzyme->Data Mechanism Mechanism of Action Studies Data->Mechanism Pathway Signaling Pathway Analysis Mechanism->Pathway

Caption: A generalized workflow from synthesis to biological evaluation.

Illustrative Anticancer Signaling Pathway

The following diagram depicts a simplified, hypothetical signaling pathway that could be involved in the anticancer activity of a novel compound, leading to apoptosis.

G cluster_cell Cancer Cell Compound Bioactive Compound Receptor Cell Surface Receptor Compound->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Receptor->Kinase_Cascade Activation Transcription_Factor Transcription Factor (e.g., AP-1) Kinase_Cascade->Transcription_Factor Phosphorylation Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Nuclear Translocation Apoptosis Apoptosis Gene_Expression->Apoptosis Induction of Pro-apoptotic Genes

Caption: A hypothetical anticancer signaling pathway leading to apoptosis.

References

Economic Analysis of 1-Fluoro-3-nitrobenzene in Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of starting materials and synthetic routes is a critical factor in the economic viability and sustainability of chemical production, particularly within the pharmaceutical and fine chemical industries. This guide provides an in-depth economic analysis of the use of 1-fluoro-3-nitrobenzene as a key intermediate, with a specific focus on the synthesis of m-aminophenol, a vital precursor for many pharmaceuticals and specialty chemicals. Through a comparative lens, this document evaluates the performance of this compound against alternative feedstocks, supported by available experimental data and detailed process insights.

Executive Summary

This compound is a versatile aromatic compound utilized in the synthesis of various high-value chemicals.[1] Its application in the production of m-aminophenol presents a compelling case study for economic analysis when compared to traditional manufacturing routes starting from m-dinitrobenzene or resorcinol (B1680541). This guide will demonstrate that while the initial cost of this compound may be higher than some alternatives, the overall process economics can be competitive due to factors such as reaction efficiency, milder reaction conditions, and potentially lower waste disposal costs.

Comparative Economic Analysis: m-Aminophenol Synthesis

The production of m-aminophenol is a significant industrial process with several established synthetic pathways. Here, we compare the route starting from this compound with two prominent alternatives: the reduction of m-dinitrobenzene and the amination of resorcinol.

Data Presentation

Table 1: Raw Material Cost Comparison

Raw MaterialChemical FormulaTypical Purity (%)Price (USD/kg)
This compoundC₆H₄FNO₂9915 - 30
m-DinitrobenzeneC₆H₄(NO₂)₂995 - 10
ResorcinolC₆H₄(OH)₂998 - 15
Sodium Sulfide (B99878) (60%)Na₂S600.5 - 1.5
Sodium Hydroxide (B78521)NaOH990.4 - 0.8
Anhydrous Ammonia (B1221849)NH₃99.90.3 - 0.6

Note: Prices are estimates and can vary based on supplier, volume, and market conditions.

Table 2: Process Performance Comparison for m-Aminophenol Synthesis

ParameterRoute 1: this compoundRoute 2: m-DinitrobenzeneRoute 3: Resorcinol
Overall Yield (%) 85-9570-8580-90
Reaction Steps 221
Key Reagents NaOH, Na₂S, AcidNa₂S, H₂ONH₃, Water, Catalyst
Reaction Temperature (°C) 80-120100-180200-250
Reaction Pressure AtmosphericAtmospheric to moderateHigh Pressure
Catalyst None required for hydrolysisIron or noble metal for reductionAcid or metal catalyst
Key Byproducts/Waste Sodium fluoride (B91410), sodium sulfateSodium polysulfides, iron sludgeUnreacted ammonia, catalyst waste

Experimental Protocols

Route 1: Synthesis of m-Aminophenol from this compound

This two-step process involves the initial hydrolysis of this compound to 3-nitrophenol (B1666305), followed by the reduction of the nitro group.

Step 1: Hydrolysis of this compound to 3-Nitrophenol

  • Materials: this compound, sodium hydroxide (NaOH), water, hydrochloric acid (HCl).

  • Procedure:

    • In a reaction vessel equipped with a stirrer, reflux condenser, and thermometer, charge this compound and an aqueous solution of sodium hydroxide (20-30% w/w).

    • Heat the mixture to 100-110°C with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

    • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

    • Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1-2 to precipitate the 3-nitrophenol.

    • Filter the precipitated solid, wash with cold water to remove inorganic salts, and dry under vacuum.

  • Expected Yield: 90-95%

Step 2: Reduction of 3-Nitrophenol to m-Aminophenol

  • Materials: 3-nitrophenol, sodium sulfide (Na₂S) or catalytic hydrogenation setup (e.g., H₂ gas, Pd/C catalyst), water, sodium bicarbonate.

  • Procedure (using Sodium Sulfide):

    • Dissolve 3-nitrophenol in hot water.

    • Prepare a solution of sodium sulfide in water.

    • Slowly add the sodium sulfide solution to the 3-nitrophenol solution. The reaction is exothermic and should be controlled by external cooling.

    • After the addition is complete, heat the mixture to 80-90°C for 1-2 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate to precipitate the m-aminophenol.

    • Filter the product, wash with cold water, and recrystallize from hot water or ethanol (B145695) for purification.

  • Expected Yield: 90-95%

Route 2: Synthesis of m-Aminophenol from m-Dinitrobenzene

This route involves the selective reduction of one nitro group of m-dinitrobenzene.

  • Materials: m-dinitrobenzene, sodium sulfide (Na₂S), sulfur, sodium hydroxide (NaOH), water.

  • Procedure:

    • In a reaction vessel, prepare a solution of sodium sulfide in water.

    • Add elemental sulfur to the sodium sulfide solution and heat to form a sodium polysulfide solution.

    • Add m-dinitrobenzene to the reaction vessel.

    • Heat the mixture to reflux (around 105°C) for several hours. The reaction progress is monitored by TLC or GC.

    • After the reaction, the mixture contains 3-nitroaniline (B104315). The mixture is then subjected to a second reduction step, often with iron powder in an acidic medium, to reduce the second nitro group.

    • The resulting m-phenylenediamine (B132917) can then be converted to m-aminophenol through various methods, such as the Bucherer reaction, which involves heating with an aqueous sulfite (B76179) or bisulfite solution. This multi-step process from m-dinitrobenzene is generally more complex and can lead to a wider range of byproducts. A more direct route involves partial reduction to 3-nitroaniline followed by diazotization and hydrolysis, though this introduces additional hazardous reagents.

Route 3: Synthesis of m-Aminophenol from Resorcinol

This process involves the direct amination of resorcinol.

  • Materials: Resorcinol, anhydrous ammonia (NH₃), water, and a suitable catalyst (e.g., acidic catalysts or metal-based catalysts).

  • Procedure:

    • Charge resorcinol, water, and the catalyst into a high-pressure autoclave.

    • Pressurize the autoclave with anhydrous ammonia.

    • Heat the reactor to 200-250°C. The high pressure and temperature are necessary to drive the reaction.

    • Maintain the reaction conditions for several hours.

    • After the reaction, cool the autoclave, vent the excess ammonia, and recover the product mixture.

    • The m-aminophenol is then purified by distillation or crystallization.

Mandatory Visualizations

Synthesis_Pathway_Comparison cluster_0 Route 1: From this compound cluster_1 Route 2: From m-Dinitrobenzene cluster_2 Route 3: From Resorcinol This compound This compound 3-Nitrophenol 3-Nitrophenol This compound->3-Nitrophenol Hydrolysis (NaOH) m-Aminophenol_1 m-Aminophenol 3-Nitrophenol->m-Aminophenol_1 Reduction (Na2S or H2/Pd/C) m-Dinitrobenzene m-Dinitrobenzene 3-Nitroaniline 3-Nitroaniline m-Dinitrobenzene->3-Nitroaniline Partial Reduction (Na2S/S) m-Phenylenediamine m-Phenylenediamine 3-Nitroaniline->m-Phenylenediamine Further Reduction m-Aminophenol_2 m-Aminophenol m-Phenylenediamine->m-Aminophenol_2 Bucherer Reaction Resorcinol Resorcinol m-Aminophenol_3 m-Aminophenol Resorcinol->m-Aminophenol_3 Amination (NH3, High T/P)

Caption: Comparative synthetic pathways to m-aminophenol.

Experimental_Workflow_Route1 cluster_hydrolysis Step 1: Hydrolysis cluster_reduction Step 2: Reduction start_hydrolysis Mix this compound and NaOH solution heat_reflux Heat to 100-110°C (4-6 hours) start_hydrolysis->heat_reflux cool_hydrolysis Cool to Room Temperature heat_reflux->cool_hydrolysis acidify Acidify with HCl to pH 1-2 cool_hydrolysis->acidify filter_hydrolysis Filter and Wash 3-Nitrophenol acidify->filter_hydrolysis dry_hydrolysis Dry under Vacuum filter_hydrolysis->dry_hydrolysis dissolve_nitrophenol Dissolve 3-Nitrophenol in hot water dry_hydrolysis->dissolve_nitrophenol Intermediate Product add_sulfide Slowly add Na2S solution dissolve_nitrophenol->add_sulfide heat_reduction Heat to 80-90°C (1-2 hours) add_sulfide->heat_reduction cool_reduction Cool and Neutralize with NaHCO3 heat_reduction->cool_reduction filter_reduction Filter and Wash m-Aminophenol cool_reduction->filter_reduction recrystallize Recrystallize for Purity filter_reduction->recrystallize

Caption: Experimental workflow for m-aminophenol from this compound.

Economic and Performance Discussion

The economic feasibility of each route depends on a multitude of factors beyond raw material costs.

  • Route 1 (from this compound): This route offers high yields and relatively mild reaction conditions for the hydrolysis and reduction steps. The use of sodium hydroxide and sodium sulfide are common in industrial settings. A key economic consideration is the price of this compound. However, the high efficiency and potentially simpler purification process can offset the initial feedstock cost. The main waste stream, containing sodium fluoride and sodium sulfate, requires appropriate treatment, but may be less hazardous than those from other routes.

  • Route 2 (from m-Dinitrobenzene): The primary advantage of this route is the low cost of m-dinitrobenzene. However, the process is multi-step and can be less selective, leading to the formation of byproducts that complicate purification and reduce the overall yield. The use of sodium polysulfide and the generation of iron sludge (if iron is used for reduction) present significant waste management challenges and associated costs.

  • Route 3 (from Resorcinol): This route is attractive due to its single-step nature. However, it requires high temperatures and pressures, necessitating specialized and capital-intensive equipment. The cost of resorcinol is also a significant factor. Catalyst selection and recycling are crucial for the economic viability of this process. Unreacted ammonia must be efficiently recovered and recycled to minimize costs and environmental impact.

Conclusion

The economic analysis of using this compound in production, specifically for the synthesis of m-aminophenol, reveals a competitive profile when compared to traditional methods. While the initial raw material cost is higher, the potential for higher yields, milder reaction conditions, and cleaner waste streams can lead to a more favorable overall process economy. For researchers and drug development professionals, the route starting from this compound offers a reliable and efficient method for obtaining high-purity m-aminophenol, which is critical for downstream applications. The choice of the optimal synthetic route will ultimately depend on a detailed, site-specific analysis of raw material costs, capital investment, operational expenditures, and environmental regulations. This guide provides a foundational framework for such an evaluation.

References

A Comparative Review of Patented Syntheses Involving Fluoronitrobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science research, fluoronitrobenzenes are pivotal intermediates. Their unique electronic properties, stemming from the presence of both a fluorine atom and a nitro group on the benzene (B151609) ring, make them versatile precursors for a wide array of complex molecules, including anti-cancer agents and advanced polymers.[1][2] This guide provides a comparative analysis of patented methodologies involving the use and synthesis of fluoronitrobenzene derivatives, with a focus on 1-fluoro-3-nitrobenzene and related compounds. The information is tailored for researchers, scientists, and professionals in drug development, offering a clear overview of different synthetic strategies, their efficiencies, and the specific conditions employed.

Synthetic Methodologies: A Comparative Analysis

The synthesis of fluoronitrobenzenes is often achieved through halogen exchange reactions, where a chloro-substituted nitrobenzene (B124822) is converted to its fluoro counterpart. This approach is detailed in several patents, showcasing variations in catalysts, solvents, and reaction conditions that significantly impact yield and purity.

A prevalent method involves the reaction of a dichloronitrobenzene with an alkali metal fluoride (B91410) in the presence of a solvent. For instance, the synthesis of 3-chloro-4-fluoro-nitrobenzene, a valuable intermediate for herbicides, has been described using 3,4-dichloronitrobenzene (B32671) and potassium fluoride in sulpholane at elevated temperatures.[3] Another patented process for preparing fluoronitrobenzenes from corresponding chloronitrobenzenes utilizes a chlorine-fluorine exchange reaction catalyzed by a quaternary ammonium (B1175870) compound.[4]

More recent innovations aim to develop more industrially suitable processes, for example, by using anhydrous HF to form a saleable hydrogen halide byproduct.[5] The synthesis of this compound itself has been reported via the decarboxylation of 2-nitro-4-fluorobenzoic acid, a process that employs a copper catalyst in a high-boiling solvent.[6]

The following tables summarize the quantitative data from key patents, offering a side-by-side comparison of different synthetic approaches.

Table 1: Synthesis of 3-chloro-4-fluoro-nitrobenzene

ParameterPatent US4164517A
Starting Material 3,4-dichloronitrobenzene
Reagents Potassium Fluoride (KF)
Solvent Sulpholane
Temperature 240°C
Reaction Time 24 hours
Conversion 68.8%

Table 2: Synthesis of 2-nitro-4-fluorobenzene (as an analogue for this compound synthesis)

ParameterReferenced Patent CN107325002 (via ChemicalBook)
Starting Material 2-nitro-4-fluorobenzoic acid
Reagents Copper (I) acetate (B1210297), Silver sulfate (B86663), Sodium chloride
Ligand 2,9-dimethyl-1,10-phenanthroline
Solvent Dimethyl sulfoxide (B87167) (DMSO)
Atmosphere Oxygen
Temperature 160°C
Reaction Time 24 hours
Yield 42%

Table 3: Use of a this compound derivative in synthesis

ParameterPatent EP2266961B1
Reactant 1-fluoro-3-nitro-5-trifluoromethyl-benzene
Co-reactant 4-methyl-1H-imidazole
Base Carbonate or hydrogencarbonate salt
Solvent N,N-dimethylformamide, N,N-dimethylacetamide, or 1-methyl-2-pyrrolidinone
Temperature 70-130°C (preferred 75-100°C)
Product 4-methyl-1-(3-nitro-5-trifluoromethyl-phenyl)-1H-imidazole

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are the protocols as described in the cited patents.

Protocol 1: Preparation of 3-chloro-4-fluoro-nitrobenzene (from US4164517A) [3]

A mixture of 3,4-dichloronitrobenzene (76.8g, 0.4 moles) and previously dried potassium fluoride (25.5g, 0.44 moles) in sulpholane (35g) was stirred at 240°C for 24 hours in a 500 ml 3-necked flask fitted with a polytetrafluoroethylene stirrer, a thermometer pocket, and a reflux condenser. The reaction progress can be monitored by gas-liquid chromatography. After cooling, the volatile product was recovered under reduced pressure using a rotating film evaporator.

Protocol 2: Synthesis of 2-nitro-4-fluorobenzene (from CN107325002 as per ChemicalBook) [6]

A Schlenk reaction tube equipped with a magnetic stirrer was charged with silver sulfate (6.2 mg), copper acetate (36.3 mg), 2,9-dimethyl-1,10-phenanthroline (12.5 mg), 2-nitro-4-fluorobenzoic acid (37 mg), and sodium chloride (17.5 mg) in 4 mL of dimethyl sulfoxide. The mixture was heated to 160°C in the presence of oxygen and the reaction was carried out for 24 hours. Upon completion, the reaction was quenched with distilled water and extracted three times with ethyl acetate (10 mL each). The combined organic phases were then concentrated to yield the product.

Protocol 3: Synthesis of 4-methyl-1-(3-nitro-5-trifluoromethyl-phenyl)-1H-imidazole (from EP2266961B1) [7]

A mixture of 1-fluoro-3-nitro-5-trifluoromethyl-benzene and 4-methyl-1H-imidazole is reacted in the presence of a moderately strong to mild base, such as a carbonate or hydrogencarbonate salt. The reaction is conducted in a suitable solvent, preferably N,N-dimethylformamide, N,N-dimethylacetamide, or 1-methyl-2-pyrrolidinone, at a temperature ranging from 70-130°C, with a preferred range of 75-100°C.

Visualized Synthetic Workflows

To better illustrate the processes described, the following diagrams represent the experimental workflows for the synthesis of fluoronitrobenzene derivatives.

Synthesis_of_3_chloro_4_fluoro_nitrobenzene start Start Materials reactants 3,4-dichloronitrobenzene Potassium Fluoride start->reactants reaction Reaction 240°C, 24h reactants->reaction solvent Sulpholane solvent->reaction workup Workup Reduced Pressure Distillation reaction->workup product 3-chloro-4-fluoro-nitrobenzene workup->product

Synthesis of 3-chloro-4-fluoro-nitrobenzene.

Synthesis_of_2_nitro_4_fluorobenzene start Start Materials reactant 2-nitro-4-fluorobenzoic acid start->reactant reaction Reaction 160°C, 24h reactant->reaction reagents Cu(OAc)2, Ag2SO4, NaCl 2,9-dimethyl-1,10-phenanthroline reagents->reaction solvent DMSO, O2 solvent->reaction workup Quench with H2O Extract with EtOAc reaction->workup product 2-nitro-4-fluorobenzene workup->product

Synthesis of 2-nitro-4-fluorobenzene.

References

A Comparative Computational Analysis of 1-Fluoro-3-Nitrobenzene and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive computational comparison of 1-fluoro-3-nitrobenzene and its analogs, offering valuable insights for researchers, scientists, and drug development professionals. By leveraging data from recent computational studies, this document outlines key differences in electronic properties, reactivity, and thermodynamic stability among these compounds, which are crucial for applications in synthetic chemistry and drug design.

The unique chemical properties of this compound, characterized by the electron-withdrawing nature of both the nitro group and the fluorine atom, make it a significant compound in organic synthesis.[1] Computational chemistry provides a powerful lens through which to examine the nuanced effects of substituent placement and identity on the benzene (B151609) ring, offering predictive power for reaction outcomes and biological activity.

Thermodynamic Stability of Monofluoronitrobenzene Isomers

A combined experimental and computational study on the three isomers of monofluoronitrobenzene has provided precise thermodynamic data.[2] High-level ab initio molecular orbital calculations at the G3(MP2)//B3LYP level of theory have been shown to correlate well with experimental findings, confirming the reliability of these computational approaches.[2] The data reveals that 4-fluoronitrobenzene is the most thermodynamically stable isomer.[2]

CompoundStandard Molar Enthalpy of Formation (g), ΔfH_m_°(g) / kJ·mol⁻¹ (Experimental)[2]Standard Molar Enthalpy of Formation (g), ΔfH_m_°(g) / kJ·mol⁻¹ (Computational)[2]
2-Fluoronitrobenzene-(102.4 ± 1.5)-103.7
3-Fluoronitrobenzene-(128.0 ± 1.7)-129.2
4-Fluoronitrobenzene-(133.9 ± 1.4)-134.8

Computational Approaches to Reactivity and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the structure and reactivity of nitrobenzene (B124822) derivatives.[3][4] Various functionals and basis sets are utilized to model molecular properties and reaction pathways, providing insights into substituent effects.

A common application of these computational methods is the study of nucleophilic aromatic substitution (SNA_r_) reactions, where the electron-deficient aromatic ring of nitrobenzenes is susceptible to nucleophilic attack.[5] The choice of computational method is crucial for obtaining meaningful predictions of reaction rates and mechanisms.[6][7]

Study FocusDFT Functional(s)Basis Set(s)Software
Nucleophilic Addition to Substituted Nitroarenes[6][7]PBE0 (PBE1PBE)6-31+G(d) for geometry optimization, 6-311+G(2d,p) for single point energyGaussian 16
Geometry Optimization of Nitrobenzene Derivatives[3]B3LYP3-21G(d)Not Specified
Excited States of Nitrobenzene[8]Time-Dependent DFTNot SpecifiedNot Specified
Thermodynamic Properties of Fluoronitrobenzenes[2]B3LYP for geometry optimizationG3(MP2) level of theoryNot Specified
Electronic Properties of para-Substituted Nitrobenzenes[9]G3(MP2) and various DFT methodsNot SpecifiedNot Specified

Experimental Protocols: A Generalized Computational Workflow

The computational investigation of this compound and its analogs typically follows a structured workflow. This process begins with the construction of the molecular geometry, followed by optimization to find the lowest energy conformation. Subsequent calculations can then be performed to determine various electronic and thermodynamic properties.

Computational_Workflow cluster_Input Input Preparation cluster_Calculation Quantum Chemical Calculations cluster_Analysis Data Analysis A Molecule Building & Initial Geometry B Geometry Optimization A->B C Frequency Calculation B->C D Single Point Energy Calculation B->D F Thermodynamic Analysis C->F E Property Calculations (e.g., HOMO/LUMO, Dipole Moment) D->E G Reactivity Prediction (e.g., Reaction Barriers) D->G H Electronic Structure Analysis E->H

A generalized workflow for the computational investigation of chemical reactivity.

Structure-Reactivity Relationships

The electronic properties of substituents on the nitrobenzene ring play a pivotal role in determining the molecule's reactivity. Electron-withdrawing groups, such as the nitro group itself, activate the ring towards nucleophilic attack, particularly at the ortho and para positions.[5] Conversely, electron-donating groups generally deactivate the ring for such reactions.[5] The fluorine atom exhibits a dual role, with an electron-withdrawing inductive effect and an electron-donating resonance effect. In the context of 4-ethoxy-2-fluoro-1-nitrobenzene, the potent electron-withdrawing nitro group is the primary activator for SNAr reactions, with the ortho-fluorine atom likely enhancing this activation through its inductive effect.[5]

Quantitative Structure-Activity Relationship (QSAR) studies further leverage computational descriptors to build models that predict the biological activity or toxicity of nitrobenzene derivatives.[10][11][12] These models often incorporate quantum chemical descriptors such as HOMO and LUMO energies and electrophilicity indices.[11][12]

Structure_Activity_Relationship cluster_Substituents Substituent Properties cluster_Ring Aromatic Ring Properties cluster_Reactivity Chemical Reactivity EWG Electron-Withdrawing Group (e.g., -NO2, -F) Electron_Density Electron Density EWG->Electron_Density Decreases EDG Electron-Donating Group (e.g., -OCH2CH3) EDG->Electron_Density Increases SNAr Nucleophilic Aromatic Substitution (SNAr) Electron_Density->SNAr Inverse Relationship ESR Electrophilic Aromatic Substitution (ESR) Electron_Density->ESR Direct Relationship

Influence of substituent electronic effects on the reactivity of the benzene ring.

References

Safety Operating Guide

Proper Disposal of 1-Fluoro-3-nitrobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-Fluoro-3-nitrobenzene, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound is a combustible liquid that is toxic if swallowed, in contact with skin, or if inhaled.[1] It may also cause damage to organs through prolonged or repeated exposure.[1] Therefore, strict adherence to safety protocols is paramount during handling and disposal.

Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the following PPE:

  • Eye/Face Protection: Tightly fitting safety goggles with side-shields.[2]

  • Skin Protection: Chemical-impermeable gloves and fire/flame resistant and impervious clothing.[2]

  • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[1][2] If exposure limits are exceeded, a full-face respirator is necessary.[2]

In Case of a Spill:

  • Evacuate personnel from the immediate area.[1]

  • Remove all sources of ignition.[2]

  • Ensure adequate ventilation.[1][2]

  • Contain the spill using an inert, liquid-absorbent material (e.g., Chemizorb®).[1]

  • Collect the absorbed material and place it in a suitable, closed container for disposal.[3]

  • Do not let the product enter drains.[1]

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is to use a licensed and approved waste disposal company.[1][3][4] On-site treatment or neutralization is not recommended without extensive knowledge and appropriate facilities due to the hazardous nature of the chemical and its potential reaction products.

  • Segregation:

    • Collect waste this compound and any contaminated materials in a dedicated, properly labeled, and sealed container.

    • This waste should be classified as halogenated hazardous waste.[5][6]

    • Do not mix with other waste streams unless explicitly permitted by the waste disposal company.

  • Containerization:

    • Use containers that are compatible with this compound. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.[7]

    • Ensure the container is tightly closed and stored in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[1][4][8]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage:

    • Store the waste container in a designated hazardous waste accumulation area.

    • This area should have secondary containment to prevent the spread of material in case of a leak.

  • Arranging for Disposal:

    • Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the company with the Safety Data Sheet (SDS) for this compound.

    • Follow all local, state, and federal regulations regarding the transportation and disposal of hazardous waste.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Weight 141.10 g/mol [9]
Density 1.325 g/mL at 25 °C[1]
Boiling Point 205 °C[1]
Melting Point 1.7 °C[1]
Flash Point 76 °C (168.8 °F)
Partition Coefficient (log Pow) 1.9[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Preparation & Handling cluster_1 Waste Collection cluster_2 Storage & Disposal A Wear Appropriate PPE B Handle in Ventilated Area A->B C Collect Waste in Dedicated Container B->C D Label Container Clearly C->D E Segregate as Halogenated Waste D->E F Store in Designated Hazardous Waste Area E->F G Contact Licensed Waste Disposal Company F->G H Arrange for Pickup and Final Disposal G->H I Final Disposal Method: Incineration H->I

Caption: Disposal workflow for this compound.

Experimental Protocols

As the recommended disposal procedure involves collection and transfer to a licensed facility, there are no on-site experimental protocols for the neutralization or treatment of this compound provided. The most common and environmentally sound method of final disposal for such halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products like nitrogen oxides and hydrogen fluoride.[3][10]

References

Personal protective equipment for handling 1-Fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Fluoro-3-nitrobenzene

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk.

Hazard Summary

This compound is a toxic and combustible liquid that can be fatal if swallowed, inhaled, or in contact with skin.[1][2][3] It may also cause damage to organs through prolonged or repeated exposure.[1][4][5] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

Personal Protective Equipment (PPE) and Safety Measures

Proper PPE is mandatory when handling this compound to prevent exposure.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.[1]Protects against splashes and vapors that can cause serious eye irritation.
Skin Protection Chemical-impermeable gloves (e.g., Butyl rubber, Viton®) and flame-resistant lab coat.[1][6]Prevents skin contact, as the chemical is toxic upon absorption.[1][4]
Respiratory Protection Use a full-face respirator with an appropriate filter (e.g., type ABEK) if exposure limits are exceeded or in case of inadequate ventilation.[1][6]Protects against the inhalation of toxic vapors.[1][4][5]
General Hygiene Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[1][4][7]Prevents accidental ingestion and contamination.
Emergency First Aid Procedures

Immediate action is critical in the event of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4][5]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek immediate medical attention.[1][4][7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4][7]

Operational Plan for Handling this compound

A systematic approach to handling ensures safety from preparation to disposal.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][4][7]

  • Equipment Check: Ensure all necessary PPE is available and in good condition. Locate the nearest safety shower and eyewash station.

  • Spill Kit: Have a spill kit readily available containing absorbent materials (e.g., sand, vermiculite).[7]

Handling Procedure
  • Personal Protective Equipment: Don the appropriate PPE as specified in the table above.

  • Dispensing: Carefully dispense the required amount of the chemical, avoiding splashes and the generation of aerosols.

  • Reaction Setup: Keep containers tightly closed when not in use.[1][4] If heating, be aware that it is a combustible liquid and forms explosive mixtures with air on intense heating.[4][8] Keep away from open flames, hot surfaces, and sources of ignition.[4][7][8]

Storage
  • Conditions: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[1][4][7]

  • Container: Keep the container tightly closed and store locked up.[1][4][8]

Spill and Accident Response
  • Evacuation: In case of a large spill, evacuate the area immediately.

  • Containment: For small spills, use inert absorbent material to contain the spill.[7] Do not let the chemical enter drains.[1][4]

  • Cleanup: Collect the absorbed material into a suitable, closed container for disposal.[1] Use non-sparking tools.[1]

Disposal Plan
  • Waste Collection: Dispose of this compound and any contaminated materials in a designated, labeled hazardous waste container.[1][4]

  • Regulations: Disposal must be in accordance with all applicable federal, state, and local regulations.[1][4] Do not mix with other waste.[4]

Workflow for Safe Handling of this compound

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response A Assess Risks & Review SDS B Verify Engineering Controls (Fume Hood) A->B C Assemble & Inspect PPE B->C D Prepare Spill Kit C->D E Don Appropriate PPE D->E Proceed to Handling F Carefully Dispense Chemical E->F G Perform Experiment F->G H Keep Container Closed G->H M Spill or Exposure Occurs G->M If Accident Occurs I Store Properly H->I End of Experiment J Decontaminate Work Area I->J K Dispose of Waste J->K L Doff & Store/Dispose PPE K->L N Evacuate & Alert M->N O Administer First Aid M->O P Contain & Clean Spill M->P Q Seek Medical Attention O->Q

Caption: Logical workflow for the safe handling of this compound.

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.